molecular formula C9H11NO B031977 (R)-(-)-6-hydroxy-1-aminoindan CAS No. 169105-01-5

(R)-(-)-6-hydroxy-1-aminoindan

Cat. No.: B031977
CAS No.: 169105-01-5
M. Wt: 149.19 g/mol
InChI Key: MOUPGBDOLGDVNW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-6-Hydroxy-1-aminoindan (CAS 169105-01-5) is a chiral indane derivative with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This compound is of significant interest in neuroscience research, primarily recognized for its neuroprotective properties . It is identified as a major metabolite of the anti-Parkinson's drug rasagiline and has been shown to contribute to the overall neuroprotective and anti-apoptotic effects of its parent compound . Studies indicate that this aminoindan derivative may support valuable disease-modifying potential in research models . Furthermore, it is also a key metabolite of the multimodal neuroprotective drug ladostigil, which is under investigation for the treatment of Alzheimer's disease, and research suggests that the metabolite itself possesses independent neuroprotective activity . The compound acts as a weak, reversible inhibitor of monoamine oxidase B (MAO-B) . From a chemical perspective, it has a density of approximately 1.198 g/cm³ and a boiling point of 292.3°C at 760 mmHg . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUPGBDOLGDVNW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564884
Record name (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169105-01-5
Record name (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 169105-01-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-(-)-6-hydroxy-1-aminoindan chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of (R)-(-)-6-hydroxy-1-aminoindan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of this compound, a chiral compound with significant potential in medicinal chemistry, particularly in the development of therapeutics for neurological disorders. This document details its physicochemical characteristics, synthesis, and biological interactions, presenting data in a structured format for ease of reference and comparison.

Physicochemical Properties

This compound is a derivative of aminoindane and a metabolite of Rasagiline, a potent, selective, and irreversible monoamine oxidase-B (MAO-B) inhibitor.[1] Its chemical structure, featuring a hydroxyl group at the 6-position and an amino group at the 1-position of the indan core, is crucial to its biological activity.[2] The '(R)' configuration at the stereogenic center is essential for its optimal interaction with enzymatic binding pockets.[2]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (3R)-3-amino-2,3-dihydro-1H-inden-5-ol[2]
Synonyms (R)-1-Amino-6-hydroxyindan, (R)-3-Amino-2,3-dihydro-1H-inden-5-ol[2]
CAS Number 169105-01-5[1][2][3]
Molecular Formula C₉H₁₁NO[1][2][3][4]
Molecular Weight 149.19 g/mol [1][2][3][4]
Appearance White solid[3]
Melting Point 195-205 °C[4]
Boiling Point 292.3 °C at 760 mmHg[3]
Density 1.198 g/cm³[3]
Flash Point 130.6 °C[3]
Refractive Index 1.622[3]
LogP 2.03850[3]
PSA 46.25000[3]

For comparative purposes, the properties of the related compound, (R)-(-)-1-aminoindan, are provided below.

Table 2: Physicochemical Properties of (R)-(-)-1-aminoindan

PropertyValueSource(s)
CAS Number 10277-74-4[5][6][7]
Molecular Formula C₉H₁₁N[5][6][7]
Molecular Weight 133.19 g/mol [6][7]
Appearance Clear colorless to slightly yellow liquid[5]
Melting Point 15 °C (lit.)[5][7]
Boiling Point 96-97 °C / 8 mmHg (lit.)[5][7]
Density 1.038 g/mL at 25 °C (lit.)[5][7]
Solubility Soluble in methanol; poorly miscible with water[5][7]
pKa 9.21 at 22°C (for racemic 1-aminoindan)[8]

Experimental Protocols

The synthesis and purification of enantiomerically pure this compound are critical for its application in drug development.

Synthesis Methodologies

Several synthetic routes to this compound have been explored.[2]

1. Reduction of Ketones: A common approach involves the reduction of a corresponding keto-aminoindan precursor.[2]

2. Enzymatic Methods and Dynamic Kinetic Resolution: Dynamic kinetic resolution (DKR) is a highly efficient method for producing the desired (R)-enantiomer with high optical purity.[2] A notable protocol employs Candida antarctica Lipase B (CAL-B) for enzymatic resolution, combined with a racemization catalyst such as Raney nickel or a palladium-based catalyst to continuously convert the undesired enantiomer into the target configuration.[2][9]

3. Resolution via Diastereomeric Salts: Another established method is the resolution of a racemic mixture of 1-aminoindan. This involves the formation of diastereomeric salts with a chiral acid, such as N-acetyl-L-glutamic acid.[10] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[10][11]

Purification and Analysis

Purification: Chiral column chromatography is the primary method for separating enantiomers and ensuring high optical purity.[2] Columns such as SUMICHIRAL OA-4700 and Chiralpak IC have shown excellent resolution for aminoindan derivatives.[2]

Analysis: The enantiomeric purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC) with a chiral column.[11][12] Thin-Layer Chromatography (TLC) can be used for reaction monitoring.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for structural elucidation and enantiodiscrimination.[13]

Mechanism of Action and Signaling Pathways

This compound is recognized for its interaction with key neurotransmitter systems, making it a compound of interest for neurological disorders.

Monoamine Oxidase (MAO) Inhibition: Studies indicate that this compound functions as a reversible inhibitor of both MAO-A and MAO-B enzymes.[2] These enzymes are responsible for the degradation of neurotransmitters like dopamine. By inhibiting MAO, the compound can increase dopamine levels in the brain, which is a therapeutic strategy for conditions such as Parkinson's disease.[2] The R(-) configuration is crucial for its binding within the substrate cavity of MAO-B.[2]

Dopamine Receptor Activity: Research has also suggested that this compound can influence dopamine receptor activity, further highlighting its potential in treating neurological conditions.[2]

Visualizations

Synthesis Workflow: Dynamic Kinetic Resolution

G cluster_0 Dynamic Kinetic Resolution Process Racemic 1-aminoindan Racemic 1-aminoindan Reaction Vessel Reaction Vessel Racemic 1-aminoindan->Reaction Vessel Acyl Donor Acyl Donor Acyl Donor->Reaction Vessel Enzyme (CAL-B) Enzyme (CAL-B) Enzyme (CAL-B)->Reaction Vessel Racemization Catalyst (e.g., Raney Ni) Racemization Catalyst (e.g., Raney Ni) Racemization Catalyst (e.g., Raney Ni)->Reaction Vessel Separation Separation Reaction Vessel->Separation (S)-acetylated aminoindan (S)-acetylated aminoindan Hydrolysis Hydrolysis (S)-acetylated aminoindan->Hydrolysis (R)-1-aminoindan (R)-1-aminoindan Separation->(S)-acetylated aminoindan Separation->(R)-1-aminoindan Pure (S)-1-aminoindan Pure (S)-1-aminoindan Hydrolysis->Pure (S)-1-aminoindan

Caption: A simplified workflow for the dynamic kinetic resolution of 1-aminoindan.

Signaling Pathway: MAO Inhibition

G Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolized by Increased Dopamine Levels Increased Dopamine Levels Dopamine->Increased Dopamine Levels Degraded Dopamine Degraded Dopamine MAO-B->Degraded Dopamine R_6_hydroxy_1_aminoindan This compound R_6_hydroxy_1_aminoindan->MAO-B Inhibits Therapeutic Effect Therapeutic Effect Increased Dopamine Levels->Therapeutic Effect

Caption: Mechanism of MAO-B inhibition by this compound.

References

(R)-(-)-6-Hydroxy-1-aminoindan: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-6-Hydroxy-1-aminoindan is a chiral organic compound with significant applications in medicinal chemistry, particularly in the development of therapeutics for neurological disorders. This technical guide provides an in-depth analysis of its molecular structure, chemical properties, synthesis, and biological significance, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

This compound, a derivative of aminoindane, possesses the molecular formula C₉H₁₁NO.[1][2] Its structure is characterized by an indan framework with a hydroxyl (-OH) group at the 6-position and an amino (-NH₂) group at the 1-position. The "(R)-(-)" designation specifies the stereochemistry at the chiral center (C-1), which is crucial for its biological activity.[1]

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name (3R)-3-amino-2,3-dihydro-1H-inden-5-ol[1]
CAS Number 169105-01-5[1][2]
Molecular Formula C₉H₁₁NO[1][3]
Molecular Weight 149.19 g/mol [1][3]
Melting Point 195-205 °C[4]
Boiling Point 292.3 °C at 760 mmHg[3]
Density 1.198 g/cm³[3]
SMILES N[C@@H]1CC2=CC(O)=CC=C12[1]
InChI Key MOUPGBDOLGDVNW-SECBINFHSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, including the reduction of corresponding ketones and enzymatic or chemical synthesis routes.[1][5] One common laboratory-scale approach involves the stereoselective reduction of 6-hydroxy-1-indanone.

Experimental Protocol: Stereoselective Reduction of 6-hydroxy-1-indanone

  • Preparation of the Ketone : 6-Hydroxy-1-indanone is dissolved in an appropriate anhydrous solvent (e.g., methanol or ethanol) under an inert atmosphere (e.g., nitrogen or argon).

  • Chiral Reducing Agent : A chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), is added to the solution at a controlled temperature (typically -78 °C to 0 °C) to ensure high enantioselectivity.

  • Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching and Workup : The reaction is carefully quenched with a protic solvent (e.g., methanol), and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel to yield the enantiomerically pure this compound.

  • Characterization : The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Data

Table 2: Expected Spectroscopic Features for this compound

Spectroscopy Expected Features
¹H NMR Aromatic protons (3H), benzylic proton (1H, triplet), aliphatic protons (4H, multiplets), amino protons (2H, broad singlet), hydroxyl proton (1H, broad singlet).
¹³C NMR Aromatic carbons (6 signals), benzylic carbon (1 signal), aliphatic carbons (2 signals).
IR (Infrared) O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (two bands, ~3300-3400 cm⁻¹), C-H aromatic and aliphatic stretches, C=C aromatic stretches.
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 149.

Biological Activity and Signaling Pathways

This compound is a metabolite of Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[2] While it is considered a less active metabolite in terms of MAO-B inhibition, it may possess its own neuroprotective properties.[6] The primary mechanism of action of its parent compound, Rasagiline, involves the inhibition of MAO-B, which leads to increased levels of dopamine in the brain.[1] This helps to alleviate the motor symptoms of Parkinson's disease.

The interaction of this compound with dopamine receptors has also been noted, suggesting a potential role as a dopamine receptor modulator.[1] This interaction could contribute to its therapeutic effects in neurological disorders.

Below is a simplified representation of the potential signaling pathway influenced by this compound, focusing on its role as a metabolite of a MAO-B inhibitor.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Precursor Dopamine Precursor Dopamine Dopamine Dopamine_Precursor->Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolism Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Rasagiline Rasagiline Rasagiline->MAO-B Inhibits Metabolite (R)-(-)-6-hydroxy- 1-aminoindan Rasagiline->Metabolite Metabolite->Dopamine_Receptor Modulates?

Caption: Potential mechanism of action related to MAO-B inhibition.

Molecular Visualization

The three-dimensional structure of this compound is critical for its interaction with biological targets. The following diagram illustrates its molecular structure.

References

Synthesis of (R)-(-)-6-hydroxy-1-aminoindan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-6-hydroxy-1-aminoindan is a key chiral intermediate in the synthesis of various pharmacologically active compounds. Its stereospecific synthesis is of paramount importance for the efficacy and safety of the final drug products. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound, complete with detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable synthetic strategy.

Chemoenzymatic Dynamic Kinetic Resolution

This approach combines the high selectivity of enzymes with a chemical racemization catalyst to theoretically achieve a 100% yield of the desired enantiomer from a racemic mixture. One of the most effective methods involves the use of Candida antarctica lipase B (CAL-B) for the stereoselective acylation of the (R)-enantiomer, coupled with a ruthenium-based catalyst for the in-situ racemization of the slower-reacting (S)-enantiomer.

Experimental Protocol:

A detailed protocol for the dynamic kinetic resolution of racemic 6-hydroxy-1-aminoindan is as follows:

  • Reaction Setup: In a dried reaction vessel, combine racemic 6-hydroxy-1-aminoindan (1.0 eq.), a suitable acyl donor such as ethyl acetate (excess, used as solvent), and a racemization catalyst (e.g., a ruthenium-based catalyst).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, filter off the enzyme and the catalyst. The solvent is then removed under reduced pressure.

  • Hydrolysis: The resulting acylated (R)-enantiomer is hydrolyzed using a mild base (e.g., sodium carbonate in methanol/water) to yield the final product, this compound.

  • Purification: The product is purified by crystallization or column chromatography.

Diagram of Chemoenzymatic Dynamic Kinetic Resolution Workflow

DKR_Workflow racemic_amine Racemic 6-hydroxy-1-aminoindan acylation Enzymatic Acylation (CAL-B) racemic_amine->acylation (R)-enantiomer racemization Racemization (Ru-catalyst) racemic_amine->racemization (S)-enantiomer r_acylated (R)-N-acetyl-6-hydroxy-1-aminoindan acylation->r_acylated racemization->racemic_amine hydrolysis Hydrolysis r_acylated->hydrolysis s_amine (S)-6-hydroxy-1-aminoindan r_amine This compound hydrolysis->r_amine

Caption: Workflow of the Dynamic Kinetic Resolution.

Asymmetric Biocatalytic Amination

The direct conversion of a prochiral ketone to a chiral amine using transaminase (TAm) enzymes offers a highly efficient and atom-economical route. This method avoids the need for a resolution step and can provide high enantiomeric excess.

Experimental Protocol:

A representative protocol for the asymmetric amination of 6-hydroxy-1-indanone is as follows:

  • Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve 6-hydroxy-1-indanone, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).

  • Enzyme Addition: Add a suitable (R)-selective ω-transaminase to the reaction mixture.

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The removal of the ketone by-product (e.g., acetone) can be employed to drive the reaction equilibrium towards the product.

  • Work-up: After the reaction is complete (monitored by HPLC), adjust the pH to basic (e.g., pH > 10) with an aqueous base (e.g., NaOH).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization.

Diagram of Asymmetric Biocatalytic Amination Pathway

Transaminase_Pathway ketone 6-hydroxy-1-indanone transaminase Transaminase (TAm) + PLP ketone->transaminase product This compound transaminase->product ketone_byproduct Ketone By-product (e.g., Acetone) transaminase->ketone_byproduct amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->transaminase

Caption: Pathway of Transaminase-Catalyzed Amination.

Asymmetric Reduction of a Prochiral Ketone

This method involves the enantioselective reduction of the ketone functionality of 6-hydroxy-1-indanone to the corresponding (R)-alcohol, which is then converted to the target amine. Ketoreductases (KREDs) are highly effective biocatalysts for this transformation.

Experimental Protocol:

A general procedure for the asymmetric reduction of 6-hydroxy-1-indanone is as follows:

  • Reaction Setup: In a buffered solution (e.g., potassium phosphate buffer, pH 7.0), prepare a mixture of 6-hydroxy-1-indanone and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Enzyme Addition: Add an (R)-selective ketoreductase (KRED) and NADP⁺ to the mixture.

  • Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 25-35 °C) with stirring. Monitor the conversion by HPLC.

  • Work-up and Extraction: Once the reaction is complete, quench the reaction and extract the product, (R)-6-hydroxy-1-indanol, with an organic solvent.

  • Conversion to Amine: The resulting chiral alcohol is then converted to the amine. This can be achieved through a variety of methods, such as conversion to a leaving group (e.g., mesylate or tosylate) followed by displacement with an amine source (e.g., ammonia or a protected amine equivalent).

  • Purification: The final product is purified using standard techniques like crystallization or chromatography.

Diagram of Asymmetric Reduction and Amination Workflow

Asymmetric_Reduction_Workflow start_ketone 6-hydroxy-1-indanone reduction Asymmetric Reduction (Ketoreductase, NADPH) start_ketone->reduction chiral_alcohol (R)-6-hydroxy-1-indanol reduction->chiral_alcohol activation Activation of Hydroxyl Group (e.g., Mesylation) chiral_alcohol->activation substitution Nucleophilic Substitution (Amine Source) activation->substitution final_product This compound substitution->final_product

Caption: Workflow for Asymmetric Reduction followed by Amination.

Classical Chiral Resolution

Classical resolution involves the separation of a racemic mixture of 6-hydroxy-1-aminoindan by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol:

A typical protocol for the chiral resolution of racemic 6-hydroxy-1-aminoindan is as follows:

  • Salt Formation: Dissolve racemic 6-hydroxy-1-aminoindan in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a stoichiometric amount of a chiral resolving agent (e.g., L-(-)-tartaric acid or L-(-)-malic acid) in the same solvent.

  • Crystallization: Combine the two solutions. The mixture is then slowly cooled, optionally with seeding, to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., aqueous NaOH) to liberate the free amine.

  • Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and the solvent is evaporated. The enantiomeric excess is determined by chiral HPLC. The process can be repeated to enhance the optical purity.

Diagram of Classical Chiral Resolution Process

Chiral_Resolution_Process racemic_amine Racemic 6-hydroxy-1-aminoindan salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(-)-Tartaric Acid) resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt ((R)-Amine Salt) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt ((S)-Amine Salt in Mother Liquor) fractional_crystallization->more_soluble_salt liberation Liberation of Free Amine (Base Treatment) less_soluble_salt->liberation final_product This compound liberation->final_product

Caption: Process flow for Classical Chiral Resolution.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the different synthetic methods. Note that specific results can vary depending on the exact experimental conditions, substrates, and catalyst/enzyme used.

Table 1: Comparison of Synthesis Methods for this compound

MethodKey Reagents/CatalystsTypical Yield (%)Typical Enantiomeric Excess (%)
Dynamic Kinetic ResolutionCAL-B, Ru-catalyst, Acyl donor>90%>99%
Asymmetric Amination(R)-selective ω-Transaminase, PLP, Amine donor70-95%>99%
Asymmetric Reduction(R)-selective Ketoreductase, NADPH80-95% (for alcohol)>99% (for alcohol)
Classical ResolutionChiral acid (e.g., Tartaric acid)<50% (per cycle)90-99% (after recrystallization)

Table 2: Detailed Conditions for Key Experiments

ExperimentSubstrateEnzyme/CatalystSolventTemperature (°C)Reaction Time (h)
Dynamic Kinetic ResolutionRacemic 6-hydroxy-1-aminoindanCAL-B / Ru-catalystEthyl Acetate5024-48
Asymmetric Amination6-hydroxy-1-indanoneω-TransaminaseAqueous Buffer3512-24
Asymmetric Reduction6-hydroxy-1-indanoneKetoreductaseAqueous Buffer3012-24
Chiral ResolutionRacemic 6-hydroxy-1-aminoindanL-(-)-Tartaric AcidMethanol0-252-12 (crystallization)

This guide provides a foundational understanding of the primary methods for synthesizing this compound. The choice of method will depend on factors such as scale, cost, available equipment, and desired purity. For large-scale production, chemoenzymatic and biocatalytic methods are often preferred due to their high efficiency, selectivity, and milder reaction conditions.

Enantioselective Synthesis of (R)-(-)-6-hydroxy-1-aminoindan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-6-hydroxy-1-aminoindan is a key chiral intermediate in the synthesis of various pharmacologically active molecules. Its stereospecific construction is of paramount importance, as the biological activity of the final drug substance is often dependent on a single enantiomer. This technical guide provides an in-depth overview of the principal methodologies for the enantioselective synthesis of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Dynamic Kinetic Resolution (DKR) of Racemic 6-hydroxy-1-aminoindan

Dynamic kinetic resolution is a powerful technique that combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. A highly effective method for the synthesis of this compound employs a chemoenzymatic DKR approach.

Experimental Protocol: Chemoenzymatic DKR using Candida antarctica Lipase B (CAL-B)

This protocol is based on the lipase-catalyzed acylation of the (R)-enantiomer of racemic 6-hydroxy-1-aminoindan, coupled with the racemization of the unreacted (S)-enantiomer using a palladium catalyst.

Materials:

  • Racemic 6-hydroxy-1-aminoindan

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Palladium catalyst (e.g., Pd/BaSO₄ or a layered double hydroxide-supported Pd catalyst)

  • Acyl donor (e.g., 4-chlorophenyl valerate or L-(+)-O-acetylmandelic acid)

  • Anhydrous toluene

  • Hydrogen gas

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a stirred solution of racemic 6-hydroxy-1-aminoindan (1.0 equiv) in anhydrous toluene, add the immobilized CAL-B (typically 5-10% w/w of the substrate) and the palladium racemization catalyst (typically 5-20% w/w of the substrate).

  • Addition of Acyl Donor: Add the acyl donor (1.0-1.2 equiv).

  • Racemization Conditions: The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1.0-2.0 MPa) to facilitate the racemization of the (S)-enantiomer.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 55 °C) and stirred for a designated time (e.g., 15-20 hours), or until complete conversion of the starting material is observed by a suitable analytical method (e.g., HPLC).

  • Work-up and Product Isolation:

    • After the reaction is complete, the solid catalysts (enzyme and palladium) are removed by filtration.

    • The solvent is removed under reduced pressure to yield the crude acylated (R)-amide.

    • The crude product is then subjected to acidic hydrolysis (e.g., refluxing with aqueous HCl) to cleave the acyl group.

    • The reaction mixture is cooled and neutralized with a base (e.g., NaOH) to a pH of approximately 13.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

  • Purification and Analysis: The product can be further purified by techniques such as column chromatography or recrystallization. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Data for DKR
ParameterValueReference
SubstrateRacemic 1-aminoindan[1]
EnzymeNovozym 435[1]
Racemization CatalystPd/layered double-hydroxide-dodecyl sulfate[1]
Acyl Donor4-chlorophenyl valerate[1]
SolventToluene[1]
Substrate Concentration82.5 mmol/L[1]
Temperature55 °C[1]
Reaction Time15 h[1]
Conversion>99%[1]
Enantiomeric Excess (ee)>99%[1]

Note: The data presented is for the closely related 1-aminoindan and is representative of the expected outcomes for 6-hydroxy-1-aminoindan under optimized conditions.

Workflow Diagram for DKR

DKR_Workflow cluster_reaction Dynamic Kinetic Resolution cluster_workup Work-up & Purification racemate Racemic 6-hydroxy-1-aminoindan s_enantiomer (S)-enantiomer racemate->s_enantiomer r_enantiomer (R)-enantiomer racemate->r_enantiomer s_enantiomer->r_enantiomer Racemization (Pd catalyst, H2) acylated_r Acylated (R)-enantiomer r_enantiomer->acylated_r Enzymatic Acylation (CAL-B, Acyl Donor) hydrolysis Acidic Hydrolysis acylated_r->hydrolysis neutralization Neutralization hydrolysis->neutralization extraction Extraction neutralization->extraction purification Purification extraction->purification final_product This compound purification->final_product

Caption: Workflow for the Dynamic Kinetic Resolution of racemic 6-hydroxy-1-aminoindan.

Asymmetric Reduction of 6-hydroxy-1-indanone

The enantioselective reduction of a prochiral ketone, 6-hydroxy-1-indanone, is a direct and atom-economical approach to synthesize this compound. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this strategy, employing a chiral oxazaborolidine catalyst.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

This protocol outlines the general procedure for the asymmetric reduction of a ketone using a CBS catalyst.

Materials:

  • 6-hydroxy-1-indanone

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane source (e.g., borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂))

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Methanol (for quenching)

  • Aqueous hydrochloric acid (for work-up)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Catalyst Preparation (in situ): To a solution of the chiral oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the borane source (e.g., BH₃·THF, 1.0-1.5 equiv) dropwise. Stir the mixture for 15 minutes at this temperature.

  • Substrate Addition: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add a solution of 6-hydroxy-1-indanone (1.0 equiv) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at the low temperature for a specified period (e.g., 1-24 hours), monitoring the progress by TLC or HPLC.

  • Quenching: Slowly add methanol to the reaction mixture at the low temperature to quench any excess borane.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add aqueous HCl and stir for a period to hydrolyze the borate esters.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure and purify the resulting (R)-6-hydroxy-1-indanol by column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC analysis. The resulting alcohol can then be converted to the target amine via standard procedures (e.g., Mitsunobu reaction followed by hydrolysis or reductive amination).

Quantitative Data for Asymmetric Ketone Reduction
ParameterValueReference
SubstrateProchiral Ketones[2][3][4][5][6]
CatalystChiral Oxazaborolidine (CBS catalyst)[2][3][4][5][6]
Reducing AgentBorane (BH₃·THF or BH₃·SMe₂)[2][3][4][5][6]
SolventAnhydrous THF or Toluene[2][3][4][5][6]
Temperature-78 °C to room temperature[2][3][4][5][6]
Typical YieldHigh[2][3][4][5][6]
Typical Enantiomeric Excess (ee)>95%[2][3][4][5][6]

Note: This data is generalized for the CBS reduction of various ketones. Specific optimization would be required for 6-hydroxy-1-indanone.

Workflow Diagram for CBS Reduction

CBS_Reduction_Workflow cluster_reaction Asymmetric Reduction cluster_conversion Conversion to Amine ketone 6-hydroxy-1-indanone chiral_alcohol (R)-6-hydroxy-1-indanol ketone->chiral_alcohol catalyst (R)-CBS Catalyst catalyst->chiral_alcohol borane Borane (BH3) borane->chiral_alcohol conversion Further Synthetic Steps (e.g., Mitsunobu, Reductive Amination) chiral_alcohol->conversion final_product This compound conversion->final_product

Caption: Workflow for the CBS reduction of 6-hydroxy-1-indanone and subsequent conversion.

Biocatalytic Transamination of 6-hydroxy-1-indanone

Transaminase enzymes offer a green and highly selective method for the direct conversion of ketones to chiral amines. An (R)-selective transaminase can be employed to synthesize this compound from 6-hydroxy-1-indanone.

Experimental Protocol: Transaminase-Catalyzed Reductive Amination

This protocol provides a general procedure for the biocatalytic transamination of a ketone.

Materials:

  • 6-hydroxy-1-indanone

  • (R)-selective ω-transaminase

  • Amine donor (e.g., isopropylamine, L-alanine, or secondary butylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7-8)

  • Organic co-solvent (e.g., DMSO, if substrate solubility is low)

  • Base for pH adjustment (e.g., NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffer solution containing the amine donor, PLP, and the transaminase enzyme.

  • Substrate Addition: Add a solution of 6-hydroxy-1-indanone in a minimal amount of a water-miscible co-solvent (like DMSO) to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a period of 24-96 hours. The pH of the reaction mixture may need to be monitored and adjusted.

  • Work-up:

    • After the reaction, adjust the pH of the mixture to a basic value (e.g., pH 10-11) with a suitable base.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography or other suitable methods. The enantiomeric excess is determined by chiral HPLC.

Quantitative Data for Transaminase-Catalyzed Amination
ParameterValueReference
Substrate4-cyano indanone[7]
EnzymeTransaminase[7]
Amine DonorSecondary butylamine[7]
CofactorPyridoxal phosphate (PLP)[7]
SolventWater with DMSO co-solvent[7]
Temperature40 °C[7]
Reaction Time96 h[7]
Chiral Purity100%[7]

Note: This data is for a structurally related indanone. Optimization for 6-hydroxy-1-indanone would be necessary.

Workflow Diagram for Biocatalytic Transamination

Transamination_Workflow cluster_reaction Biocatalytic Transamination cluster_workup Work-up & Purification ketone 6-hydroxy-1-indanone final_product This compound ketone->final_product amine_donor Amine Donor byproduct Ketone Byproduct amine_donor->byproduct transaminase (R)-Transaminase, PLP transaminase->final_product transaminase->byproduct basification Basification final_product->basification extraction Extraction basification->extraction purification Purification extraction->purification purified_product Purified Product purification->purified_product

Caption: Workflow for the transaminase-catalyzed synthesis of this compound.

Conclusion

The enantioselective synthesis of this compound can be achieved through several efficient methodologies. Dynamic kinetic resolution offers the potential for high yields from a racemic starting material. Asymmetric reduction of the corresponding ketone provides a direct route to the chiral alcohol precursor, which can then be converted to the desired amine. Biocatalytic transamination represents a green and highly selective one-step conversion from the ketone. The choice of the optimal synthetic route will depend on factors such as substrate availability, cost of reagents and catalysts, scalability, and the desired level of enantiopurity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the selection and implementation of the most suitable method for their specific needs.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-6-hydroxy-1-aminoindan is a chiral molecule of significant interest in medicinal chemistry. It is a known metabolite of the anti-Parkinson's drug rasagiline and has demonstrated neuroprotective properties.[1][2][3] The synthesis of this compound, and particularly its enantiomerically pure form, relies on the strategic preparation of its key precursor, (R)-1-aminoindan. This technical guide provides a detailed overview of the common starting materials and synthetic methodologies for obtaining (R)-1-aminoindan, which can then be further elaborated to this compound.

Synthetic Strategies for (R)-1-aminoindan: An Overview

The primary challenge in the synthesis of (R)-1-aminoindan lies in the stereoselective creation of the chiral center at the C-1 position. The most prevalent and industrially relevant starting material for these syntheses is 1-indanone. Various methods have been developed to convert this prochiral ketone into the desired (R)-enantiomer of the amine. These methods can be broadly categorized as:

  • Asymmetric Reductive Amination: Direct conversion of 1-indanone to (R)-1-aminoindan using a chiral catalyst.

  • Enzymatic Kinetic Resolution (EKR): Selective acylation of one enantiomer of a racemic 1-aminoindan mixture, allowing for the separation of the unreacted enantiomer.

  • Dynamic Kinetic Resolution (DKR): A more efficient variation of EKR where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer.

  • Classical Resolution with Chiral Acids: Formation of diastereomeric salts of racemic 1-aminoindan with a chiral acid, which can then be separated by fractional crystallization.

Quantitative Data on Synthetic Methods

The following tables summarize the quantitative data for various synthetic approaches to (R)-1-aminoindan, highlighting the yields and enantiomeric excess (e.e.) achieved.

Table 1: Chemoenzymatic Dynamic Kinetic Resolution of (rac)-1-aminoindan

Racemization CatalystBiocatalystAcyl DonorSolventTemp (°C)Time (h)Yield (%)e.e. (%)Reference
Pd NanocatalystCandida antarctica Lipase B (CALB)N/ATolueneN/A128096[4]
Pd/Layered Double HydroxideNovozym 4354-chlorophenyl valerateToluene5515>90>99[5]

Table 2: Enzymatic Dynamic Kinetic Resolution of (rac)-1-aminoindan

EnzymeAcyl DonorRacemization CatalystSolventTemp (°C)Time (h)Yield (%)e.e. (%)Reference
Candida plicata lipaseL-(+)-O-acetylmandelic acidKT-02Toluene552093.5 (of acetylated S-amine)>99[6]

Table 3: Asymmetric Synthesis of (R)-1-aminoindan using Transaminase Enzymes

SubstrateEnzymeYield (%)e.e. (%)Reference
1-indanoneTransaminaseHigh100[7]
4-cyano indanoneTransaminase100100[7]

Experimental Protocols

Chemoenzymatic Dynamic Kinetic Resolution of (rac)-1-aminoindan

This protocol is based on the work of Jia et al. and provides a scalable method for producing (R)-1-aminoindan.[4]

Materials:

  • (rac)-1-aminoindane

  • Palladium nanocatalyst

  • Candida antarctica Lipase B (CALB)

  • Sodium carbonate

  • Toluene

Procedure:

  • To a reaction vessel, add (rac)-1-aminoindane (73 g), the palladium nanocatalyst, and Candida antarctica Lipase B (CALB) in toluene.

  • Add sodium carbonate to the mixture.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the resulting (R)-N-acetyl-1-aminoindane.

  • Upon completion, filter the catalysts. The catalysts can be recovered and reused.

  • The resulting (R)-N-acetyl-1-aminoindane can be hydrolyzed to (R)-1-aminoindan using standard acidic or basic conditions.

Enzymatic Synthesis of (R)-1-aminoindan using Transaminase

This protocol describes the general procedure for the asymmetric amination of an indanone derivative using a transaminase enzyme.[7]

Materials:

  • 4-cyano indanone

  • Transaminase enzyme

  • Dimethyl sulfoxide (DMSO)

  • Buffer solution (e.g., potassium phosphate buffer)

  • Sodium hydroxide solution (10%)

  • Ethyl acetate

Procedure:

  • Prepare a buffer solution (2.69 ml).

  • Add the transaminase enzyme (30 mg) to the buffer solution.

  • Add 4-cyano indanone (4.68 mg) and DMSO (0.3 ml) to the enzyme solution.

  • Raise the temperature to 40°C and maintain for 96 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, add 10% sodium hydroxide solution (0.2 ml) and stir for 30 minutes at 20-25°C.

  • Extract the reaction mass with ethyl acetate.

  • Distill the organic phase under vacuum to yield (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.

Proposed Synthesis of this compound via Aromatic Hydroxylation

Conceptual Protocol (Enzymatic Hydroxylation):

  • Select a suitable hydroxylase enzyme known for activity on aromatic rings.

  • Incubate (R)-1-aminoindan with the hydroxylase in a suitable buffer system.

  • Monitor the reaction for the formation of the hydroxylated product.

  • Isolate and purify the this compound using chromatographic techniques.

Visualizations

Synthetic Workflows

synthetic_workflow cluster_start Starting Material cluster_methods Synthetic Methods for (R)-1-aminoindan cluster_intermediate Key Intermediate cluster_final Final Product 1-Indanone 1-Indanone Asymmetric Reductive Amination Asymmetric Reductive Amination 1-Indanone->Asymmetric Reductive Amination Racemic 1-aminoindan Racemic 1-aminoindan 1-Indanone->Racemic 1-aminoindan R-1-aminoindan R-1-aminoindan Asymmetric Reductive Amination->R-1-aminoindan Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic 1-aminoindan->Enzymatic Kinetic Resolution Dynamic Kinetic Resolution Dynamic Kinetic Resolution Racemic 1-aminoindan->Dynamic Kinetic Resolution Classical Resolution Classical Resolution Racemic 1-aminoindan->Classical Resolution Enzymatic Kinetic Resolution->R-1-aminoindan Dynamic Kinetic Resolution->R-1-aminoindan Classical Resolution->R-1-aminoindan R-6-hydroxy-1-aminoindan R-6-hydroxy-1-aminoindan R-1-aminoindan->R-6-hydroxy-1-aminoindan Aromatic Hydroxylation

Caption: Synthetic routes to this compound.

Biological Context: MAO-B Inhibition Pathway

This compound is a metabolite of rasagiline, a potent and irreversible inhibitor of monoamine oxidase B (MAO-B).[8] MAO-B is a key enzyme in the degradation of dopamine in the brain.[9][10] By inhibiting MAO-B, rasagiline increases dopamine levels, which is beneficial in the treatment of Parkinson's disease. The neuroprotective effects of rasagiline and its metabolites are also of significant interest.[1][2][3][11]

MAO_B_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_glial_cell Glial Cell Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Dopamine_glial Dopamine Dopamine_cleft->Dopamine_glial Uptake MAO_B MAO-B DOPAC DOPAC Dopamine_glial->DOPAC Metabolism ROS Reactive Oxygen Species (ROS) DOPAC->ROS Rasagiline Rasagiline Rasagiline->MAO_B Inhibition

Caption: Simplified MAO-B inhibition pathway by rasagiline.

References

An In-depth Technical Guide to the Biological Activity of (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-6-hydroxy-1-aminoindan (6-HAI) is a chiral small molecule with significant potential in the field of neuropharmacology. As a derivative of aminoindan, it has garnered interest for its potential therapeutic applications in neurological disorders, particularly those involving the dopaminergic system. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action as a monoamine oxidase (MAO) inhibitor and its interaction with dopamine receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers and drug development professionals.

Introduction

This compound is a structurally distinct aminoindan derivative characterized by a hydroxyl group at the 6-position of the indan ring.[1] Its stereochemistry, specifically the (R)-configuration at the 1-position, is crucial for its biological activity. Aminoindan derivatives have been extensively studied for their neuroprotective and pharmacological effects. Notably, (R)-(-)-1-aminoindan is the major metabolite of the anti-Parkinson's drug rasagiline and has demonstrated neuroprotective properties independent of significant monoamine oxidase-B (MAO-B) inhibition.[2] The addition of a hydroxyl group at the 6-position, as seen in 6-HAI, is expected to modulate its pharmacological profile. This guide delves into the specifics of its interaction with key neurological targets.

Mechanism of Action

The primary mechanism of action attributed to this compound is the inhibition of monoamine oxidase (MAO) enzymes.[1] MAOs are critical enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.

By inhibiting MAO, particularly MAO-B which is predominant in the striatum and is primarily responsible for dopamine metabolism, this compound can increase the synaptic concentration of dopamine. This elevation of dopamine levels is a key therapeutic strategy in conditions characterized by dopaminergic deficits, such as Parkinson's disease.[1]

Furthermore, studies on related compounds suggest that aminoindan derivatives may possess neuroprotective properties that are independent of MAO inhibition, potentially through the modulation of signaling pathways involved in cell survival and apoptosis.[2]

Quantitative Biological Data

While specific quantitative data for this compound is limited in publicly available literature, data for a closely related analog, 6-hydroxy-N-propargyl-1(R)-aminoindan (R-HPAI), a metabolite of the investigational drug ladostigil, provides valuable insight into the potential activity of the 6-hydroxy-aminoindan scaffold.[3]

CompoundTargetParameterValueNotes
6-hydroxy-N-propargyl-1(R)-aminoindan (R-HPAI)MAO-BKi17 µMThis compound is a nonselective MAO inhibitor.[4]
(R)-(-)-1-aminoindanMAO-B-WeakDescribed as a weak reversible MAO-B inhibitor.[2]

It is important to note that the data for R-HPAI is for an N-propargyl derivative and may not directly reflect the potency of the primary amine, this compound. Further experimental validation is required to determine the precise inhibitory constants for 6-HAI.

Experimental Protocols

The following sections describe generalized experimental protocols that are commonly used to assess the biological activity of compounds like this compound.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine or a fluorogenic substrate)

  • Test compound: this compound

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer. Prepare the substrate solution in the assay buffer.

  • Assay Reaction: In the wells of a 96-well plate, add the assay buffer, the test compound dilutions (or positive/negative controls), and the enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Measure the product formation over time using a microplate reader at the appropriate wavelength. For kynuramine, the product 4-hydroxyquinoline can be measured spectrophotometrically. For fluorogenic substrates, the fluorescence is measured.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for dopamine receptors (e.g., D1, D2).

Objective: To determine the binding affinity of this compound to specific dopamine receptor subtypes.

Materials:

  • Cell membranes expressing the dopamine receptor of interest (e.g., from transfected cell lines)

  • Radioligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D2 receptors)

  • Test compound: this compound

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like haloperidol)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Compound and Membrane Preparation: Prepare serial dilutions of this compound. Thaw the cell membranes on ice and dilute to the appropriate concentration in the assay buffer.

  • Binding Reaction: In test tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the various concentrations of the test compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound from a competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways

The biological effects of this compound are mediated through its influence on specific signaling pathways.

Modulation of Dopaminergic Neurotransmission

The primary signaling event initiated by this compound is the enhancement of dopaminergic neurotransmission through the inhibition of MAO-B.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_synapse Dopamine Dopamine->Dopamine_synapse Release DOPAC DOPAC MAOB->DOPAC D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor Binding Signaling Downstream Signaling D_Receptor->Signaling Activation HAI (R)-(-)-6-hydroxy- 1-aminoindan HAI->MAOB Inhibition Neuroprotective_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HAI (R)-(-)-6-hydroxy- 1-aminoindan TyrKinaseReceptor Tyrosine Kinase Receptor HAI->TyrKinaseReceptor Activation (Hypothesized) PKC PKC TyrKinaseReceptor->PKC MAPK_Cascade MAP Kinase Cascade (ERK) PKC->MAPK_Cascade Transcription Gene Transcription MAPK_Cascade->Transcription Survival Cell Survival & Neuroprotection Transcription->Survival Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of This compound Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification MAO_Assay MAO-A/B Inhibition Assay (IC50 Determination) Purification->MAO_Assay Receptor_Binding Dopamine Receptor Binding Assay (Ki Determination) Purification->Receptor_Binding Cell_Viability Neuroprotection Assays (e.g., in neuronal cell lines) MAO_Assay->Cell_Viability Receptor_Binding->Cell_Viability PK_Studies Pharmacokinetic Studies Cell_Viability->PK_Studies PD_Models Efficacy in Animal Models of Neurological Disorders PK_Studies->PD_Models Tox_Studies Toxicology Studies PD_Models->Tox_Studies

References

(R)-(-)-6-hydroxy-1-aminoindan: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-6-hydroxy-1-aminoindan is a key metabolite of the anti-Parkinsonian drug rasagiline.[1][2] While rasagiline is a potent irreversible inhibitor of monoamine oxidase B (MAO-B), this compound exhibits a distinct pharmacological profile characterized by potential neuroprotective effects that are largely independent of significant MAO-B inhibition.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its enzymatic and receptor interactions, and its role in neuroprotective signaling pathways.

Core Pharmacological Profile

This compound is the hydroxy derivative of (R)-1-aminoindan, the major metabolite of rasagiline.[1] Unlike its parent compound, it is considered a weak, reversible inhibitor of MAO-B.[2] Its primary interest lies in its neuroprotective properties, which are thought to contribute to the overall therapeutic effects of rasagiline.[3][4] The stereochemistry of the molecule, specifically the (R)-configuration at the 1-position of the indan ring, is understood to be critical for its biological activity.[5]

Interaction with Monoamine Oxidases

This compound has been investigated for its ability to inhibit both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are crucial in the degradation of monoamine neurotransmitters.

Quantitative Data on MAO Inhibition

A comprehensive search of the available scientific literature did not yield specific quantitative data (IC50 or Ki values) for the inhibition of MAO-A and MAO-B by this compound. Studies have qualitatively described it as a reversible inhibitor of both MAO-A and MAO-B.[5]

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

The following is a generalized protocol for determining the inhibitory potential of a compound against MAO-A and MAO-B, based on commonly used methods.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compound (e.g., this compound)

  • MAO substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the test compound dilutions. Include wells for a no-inhibitor (vehicle) control and a positive control.

    • Add the respective MAO enzyme (MAO-A or MAO-B) to the wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding a mixture of the MAO substrate and the fluorescent probe/HRP solution.

  • Data Acquisition:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) at specified time points or as an endpoint reading.

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Interaction with Dopamine Receptors

This compound is suggested to modulate dopamine receptor activity, which may contribute to its effects on dopaminergic neurotransmission.[5]

Quantitative Data on Dopamine Receptor Binding

Specific binding affinities (Ki or Kd values) and functional potencies (EC50 or IC50 values) for this compound at various dopamine receptor subtypes (D1, D2, D3, etc.) are not well-documented in the public domain.

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

The following is a generalized protocol for assessing the binding affinity of a compound to dopamine receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific dopamine receptor subtype.

Materials:

  • Cell membrane preparations expressing the dopamine receptor of interest (e.g., from transfected cell lines or specific brain regions)

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]Spiperone for D2-like receptors)

  • Unlabeled ligand for determining non-specific binding (e.g., haloperidol)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing salts)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a series of tubes, combine the receptor membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled specific ligand).

  • Incubation: Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a period sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neuroprotective Signaling Pathways

The neuroprotective effects of rasagiline and its metabolites, including (R)-1-aminoindan and by extension this compound, are thought to involve the modulation of intracellular signaling cascades that promote cell survival and resilience against neurotoxic insults.

Key Signaling Pathways
  • PKC-MAP Kinase Pathway: Studies on rasagiline suggest the involvement of the Protein Kinase C (PKC) and Mitogen-Activated Protein (MAP) kinase signaling cascade in its neuroprotective actions. Activation of this pathway can lead to the phosphorylation of transcription factors that regulate the expression of pro-survival genes.

  • Induction of Anti-apoptotic Proteins: Rasagiline and its metabolites have been shown to increase the expression of anti-apoptotic proteins from the Bcl-2 family. These proteins play a crucial role in preventing the initiation of the mitochondrial apoptotic cascade.

Visualization of Potential Signaling Pathway

G cluster_extracellular Extracellular cluster_intracellular Intracellular R_6_hydroxy_1_aminoindan This compound PKC Protein Kinase C (PKC) R_6_hydroxy_1_aminoindan->PKC Activates MAPK_Cascade MAP Kinase Cascade (ERK) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., CREB) MAPK_Cascade->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Gene_Expression->Bcl2 Upregulates Mitochondrial_Integrity Mitochondrial Integrity Bcl2->Mitochondrial_Integrity Maintains Apoptosis_Inhibition Inhibition of Apoptosis Mitochondrial_Integrity->Apoptosis_Inhibition Leads to Neuronal_Survival Neuronal Survival Apoptosis_Inhibition->Neuronal_Survival Promotes

Caption: Proposed neuroprotective signaling pathway of this compound.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of rasagiline with a promising neuroprotective profile. While its mechanism of action is not fully elucidated, current evidence suggests a departure from the potent MAO-B inhibition of its parent compound, favoring the modulation of intracellular signaling pathways that promote neuronal survival. A significant gap in the current knowledge is the lack of specific quantitative data on its interactions with monoamine oxidases and dopamine receptors. Future research should focus on generating robust binding affinity and functional potency data for this compound at these key targets. Elucidating the precise molecular interactions and downstream signaling events will be crucial for understanding its contribution to the therapeutic efficacy of rasagiline and for exploring its potential as a standalone neuroprotective agent.

References

Spectroscopic Profile of (R)-(-)-6-hydroxy-1-aminoindan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of pharmacologically active molecules is paramount. This guide provides a detailed, albeit currently theoretical, overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-(-)-6-hydroxy-1-aminoindan. Due to the absence of publicly available, specific experimental data for this compound, this guide is constructed based on established principles of spectroscopic analysis for its constituent functional groups.

This compound, with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol , is a chiral molecule featuring an indan core structure substituted with an amino group at the 1-position and a hydroxyl group at the 6-position. Its stereochemistry and functional groups are key determinants of its biological activity and are expected to produce a distinct spectroscopic fingerprint.

Predicted Spectroscopic Data

While specific experimental data is not available, the following tables summarize the anticipated spectroscopic characteristics based on the analysis of its chemical structure.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.0-7.2d1HAromatic H (position 7)
~ 6.6-6.8d1HAromatic H (position 5)
~ 6.5-6.7s1HAromatic H (position 4)
~ 4.2-4.4t1HH-1 (methine)
~ 2.8-3.0m1HH-2 (methylene)
~ 2.4-2.6m1HH-2 (methylene)
~ 1.8-2.2m2HH-3 (methylene)
Variablebr s2H-NH₂
Variablebr s1H-OH
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ 155C-6 (aromatic, attached to -OH)
~ 145C-7a (aromatic)
~ 135C-3a (aromatic)
~ 125C-7 (aromatic)
~ 115C-5 (aromatic)
~ 110C-4 (aromatic)
~ 60C-1 (methine, attached to -NH₂)
~ 35C-3 (methylene)
~ 30C-2 (methylene)
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (hydroxyl), N-H stretch (amine)
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
1620-1580MediumAromatic C=C stretch
1500-1400MediumAromatic C=C stretch
1300-1200StrongC-O stretch (phenol)
1100-1000MediumC-N stretch (amine)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
149[M]⁺ (Molecular ion)
132[M-NH₃]⁺
121[M-CO]⁺ or [M-C₂H₄]⁺
106Further fragmentation

Experimental Protocols

The acquisition of the spectroscopic data outlined above would typically involve the following standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk), as a mull (by grinding the sample with Nujol oil), or analyzed directly as a thin film on a salt plate if it is a liquid. For Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Spectral Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Discovery and History of 6-Hydroxy-1-Aminoindan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-hydroxy-1-aminoindan scaffold is a privileged structure in medicinal chemistry, forming the core of several neuroprotective and symptomatic treatments for neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this important class of compounds. Particular focus is given to key derivatives that have emerged from drug metabolism studies and targeted synthesis efforts, highlighting their mechanisms of action, quantitative biological data, and the experimental methodologies used in their evaluation.

Discovery and Historical Context

The story of 6-hydroxy-1-aminoindan derivatives is intrinsically linked to the development of monoamine oxidase (MAO) inhibitors. The first generation of MAOIs was discovered in the 1950s, but their use was limited by side effects.[1][2][3][4] The subsequent discovery of two MAO isoforms, MAO-A and MAO-B, paved the way for the development of selective inhibitors with improved safety profiles.[2]

The aminoindan structure itself was explored for various pharmacological activities, but its significance in neurodegenerative disease treatment was solidified with the development of rasagiline ((R)-N-propargyl-1-aminoindan). Rasagiline is a potent and selective irreversible inhibitor of MAO-B, the predominant form of the enzyme in the brain, which is responsible for the breakdown of dopamine.[5][6][7] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, providing symptomatic relief in Parkinson's disease.[6][7][8]

The 6-hydroxy-1-aminoindan derivatives emerged prominently through the metabolic studies of rasagiline and the multimodal drug, ladostigil. The major metabolite of rasagiline is (R)-1-aminoindan, which itself has neuroprotective properties.[5][7] Further metabolism of rasagiline and the investigation of related compounds led to the identification and characterization of hydroxylated derivatives, with the 6-hydroxy regioisomer proving to be of significant interest.[9][10] The chemical stability of the 4- and 6-hydroxy-1-aminoindans, in contrast to the instability of the 5- and 7-hydroxy analogs, further directed research focus towards these more stable scaffolds.[9][10]

Key Derivatives and Their Pharmacological Profile

The most extensively studied 6-hydroxy-1-aminoindan derivatives are metabolites of rasagiline and ladostigil. These compounds have demonstrated interesting pharmacological profiles, including MAO inhibition and neuroprotective effects.

(R)-6-Hydroxy-N-propargyl-1-aminoindan

This derivative is a metabolite of both rasagiline and ladostigil. It is a potent MAO-B inhibitor and is believed to contribute significantly to the overall activity of its parent compounds.

Ladostigil and its Metabolites

Ladostigil is a multimodal drug designed to inhibit both MAO and cholinesterases, making it a potential therapeutic for Alzheimer's disease.[11] Its major metabolite, R-MCPAI, is responsible for the observed acetylcholinesterase (AChE) inhibition.[11] The kinetics of AChE inhibition by R-MCPAI are characterized by rapid formation and hydrolysis of the drug-enzyme complex, resulting in a maximal inhibition of around 50-55%.[11]

Quantitative Biological Data

The following tables summarize the available quantitative data for key 6-hydroxy-1-aminoindan derivatives and related compounds.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundTargetIC50 (µM)Species/SourceReference(s)
RasagilineMAO-B0.0021Rat Brain[12]
RasagilineMAO-A0.029Rat Brain[12]
Chalcone Derivative 6MAO-B0.0021Human Recombinant[12]
Chalcone Derivative 7MAO-A0.029Human Recombinant[12]
Isoxazole Derivative 4MAO-B0.0051Human Recombinant[12]
Thiosemicarbazone 2bMAO-B0.042 ± 0.002Human Recombinant[13]
Thiosemicarbazone 2hMAO-B0.056 ± 0.002Human Recombinant[13]
Selegiline (Reference)MAO-B0.037 ± 0.001Human Recombinant[13]

Table 2: Cholinesterase Inhibition

CompoundTargetIC50 (µM)Ki (µM)Species/SourceReference(s)
Ladostigil Metabolite (R-MCPAI)AChE---[11]
Uracil Derivative 4AChE0.088-Electric Eel[14]
Uracil Derivative 4BuChE0.137-Equine Serum[14]
Pyridazine Derivative 5AChE0.26-Electric Eel[15]
Pyridazine Derivative 5BuChE0.19-Equine Serum[15]

Experimental Protocols

Synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline)

A common synthetic route to rasagiline involves the propargylation of (R)-1-aminoindan. The following is a general procedure based on published patents:[16][17]

  • Reaction Setup: To a solution of (R)-1-aminoindan in a suitable organic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

  • Propargylation: Add propargyl bromide or a propargyl sulfonate ester dropwise to the reaction mixture at an elevated temperature (e.g., 60°C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography or by forming a salt (e.g., mesylate or tartrate) and recrystallizing.[16][17]

Note: The synthesis of the chiral starting material, (R)-1-aminoindan, can be achieved through the resolution of racemic 1-aminoindan using a chiral acid.[18]

Monoamine Oxidase (MAO) Inhibition Assay

The following is a general protocol for determining the IC50 values of test compounds against MAO-A and MAO-B, based on the kynuramine oxidation assay:[19]

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant MAO-A and MAO-B enzymes and the substrate kynuramine in a suitable buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Assay Procedure: In a 384-well plate, add the enzyme, varying concentrations of the test inhibitor, and initiate the reaction by adding the kynuramine substrate.

  • Detection: The deamination of kynuramine by MAO is monitored spectrophotometrically or fluorometrically.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[14]

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Assay Procedure: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test inhibitor.

  • Reaction Initiation: Initiate the reaction by adding ATCh and DTNB.

  • Detection: The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured at approximately 412 nm.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Neuroprotection Assay in SH-SY5Y Cells

The neuroprotective effects of 6-hydroxy-1-aminoindan derivatives can be assessed in neuronal cell lines like SH-SY5Y using the neurotoxin 6-hydroxydopamine (6-OHDA).[20][21][22][23][24]

  • Cell Culture: Culture and differentiate SH-SY5Y cells to a neuronal phenotype.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for a specified period.

  • Neurotoxin Exposure: Expose the cells to a toxic concentration of 6-OHDA.

  • Cell Viability Assessment: After incubation, assess cell viability using methods such as the MTT assay, which measures mitochondrial activity.[20][22][24]

  • Data Analysis: Compare the viability of cells treated with the test compound and 6-OHDA to cells treated with 6-OHDA alone to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 6-hydroxy-1-aminoindan derivatives are primarily mediated through their interaction with the dopaminergic and cholinergic systems.

Dopaminergic Signaling

MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, 6-hydroxy-1-aminoindan derivatives increase the synaptic concentration of dopamine, thereby enhancing dopaminergic signaling. This is the primary mechanism for the symptomatic treatment of Parkinson's disease.[6][7]

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cyto Dopamine (cytosolic) L_DOPA->Dopamine_cyto DOPA Decarboxylase Dopamine_vesicle Dopamine (in vesicle) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis Dopamine_cyto->Dopamine_vesicle MAO_B MAO-B Dopamine_cyto->MAO_B DOPAC DOPAC MAO_B->DOPAC Degradation Six_OH_Aminoindan 6-Hydroxy-1-aminoindan Derivative Six_OH_Aminoindan->MAO_B Inhibition DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Caption: Dopaminergic signaling pathway and the action of 6-hydroxy-1-aminoindan derivatives.

Cholinergic Signaling

Acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE by certain 6-hydroxy-1-aminoindan derivatives, such as the metabolites of ladostigil, leads to increased levels and duration of action of ACh. This enhancement of cholinergic neurotransmission is a therapeutic strategy for Alzheimer's disease.[25][26][27][28][29]

Cholinergic_Signaling cluster_presynaptic_chol Presynaptic Neuron cluster_synaptic_cleft_chol Synaptic Cleft cluster_postsynaptic_chol Postsynaptic Neuron Choline_AcCoA Choline + Acetyl-CoA ACh_vesicle Acetylcholine (in vesicle) Choline_AcCoA->ACh_vesicle Choline Acetyltransferase ACh_synapse Acetylcholine ACh_vesicle->ACh_synapse Exocytosis AChE Acetylcholinesterase (AChE) ACh_synapse->AChE ACh_Receptor Acetylcholine Receptor ACh_synapse->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Six_OH_Aminoindan_chol 6-Hydroxy-1-aminoindan Derivative (e.g., Ladostigil metabolite) Six_OH_Aminoindan_chol->AChE Inhibition Signal_Transduction_chol Signal Transduction ACh_Receptor->Signal_Transduction_chol

Caption: Cholinergic signaling and the inhibitory action of certain 6-hydroxy-1-aminoindan derivatives.

Conclusion

The 6-hydroxy-1-aminoindan scaffold represents a significant achievement in the development of therapies for neurodegenerative diseases. From their origins as metabolites of potent MAO-B inhibitors to their development as multimodal drugs, these derivatives have demonstrated a rich pharmacology. This technical guide has provided an overview of their discovery, key quantitative data, experimental protocols for their evaluation, and their mechanisms of action within critical neurotransmitter pathways. Further research into this versatile chemical class holds promise for the development of novel and more effective treatments for diseases like Parkinson's and Alzheimer's.

References

(R)-(-)-6-hydroxy-1-aminoindan CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-(-)-6-hydroxy-1-aminoindan, a chiral compound of significant interest in neuropharmacology. It details the compound's identifiers, including its CAS number, and explores its biological activities, particularly as a metabolite of Rasagiline and its role as a potential monoamine oxidase (MAO) inhibitor. This document furnishes detailed experimental protocols for the synthesis and in vitro analysis of the compound's inhibitory effects on MAO-B. Furthermore, it visually elucidates the dopamine receptor signaling pathways, which are critical to understanding the compound's mechanism of action, through detailed diagrams.

Compound Identification

This compound is a hydroxylated derivative of aminoindane.[1] Its chemical structure consists of an indan core with a hydroxyl group at the 6-position and an amino group at the 1-position in the (R) configuration.

IdentifierValue
CAS Number 169105-01-5[1]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2]
IUPAC Name (1R)-1-amino-2,3-dihydro-1H-inden-6-ol
Canonical SMILES C1C--INVALID-LINK--N
PubChem CID 134504
Synonyms (R)-1-Amino-6-hydroxyindan, 6-HYDROXY-(R)-1-AMINOINDAN, (R)-3-AMINO-INDAN-5-OL[2]

Biological Activity and Applications

This compound is primarily recognized as a metabolite of Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1] While it is a metabolite, the compound itself exhibits biological activity and is a subject of research for its potential therapeutic properties.

Studies have suggested that it may act as a reversible inhibitor of both MAO-A and MAO-B.[2] These enzymes are responsible for the degradation of neurotransmitters like dopamine. By inhibiting MAO, this compound can increase dopamine levels in the brain, which is a key therapeutic strategy in managing Parkinson's disease.[2]

Furthermore, research indicates that this compound interacts with dopamine receptors, which are crucial for its pharmacological effects and potential applications in treating various neurological disorders.[2] Its unique structure also makes it a valuable scaffold for the design and synthesis of novel therapeutic agents.[2]

Experimental Protocols

Chemoenzymatic Synthesis of this compound

A highly efficient method for the synthesis of this compound involves a chemoenzymatic approach, specifically dynamic kinetic resolution. This method utilizes a combination of a lipase for enantioselective acylation and a racemization catalyst.

Materials:

  • Racemic 6-hydroxy-1-aminoindan

  • Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

  • Acyl donor (e.g., 4-chlorophenyl valerate)

  • Racemization catalyst (e.g., Palladium on a solid support like layered double hydroxide-dodecyl sulfate)

  • Solvent (e.g., Toluene)

  • Buffer solution for pH control (if necessary)

  • Standard laboratory glassware and equipment for organic synthesis (reaction vessel, condenser, magnetic stirrer, heating mantle, etc.)

  • Purification equipment (e.g., column chromatography setup)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic 6-hydroxy-1-aminoindan in toluene to a concentration of approximately 82.5 mmol/L.

  • Addition of Catalysts and Reagents: Add the immobilized lipase (Novozym 435) and the palladium-based racemization catalyst to the solution.

  • Acylation: Introduce the acyl donor, 4-chlorophenyl valerate, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 55°C and stir for approximately 15 hours. The lipase will selectively acylate the (S)-enantiomer, while the palladium catalyst continuously racemizes the unreacted (S)-amine to the (R)-amine, allowing for a theoretical yield of over 50% for the (R)-amide.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), to determine the enantiomeric excess of the product.

  • Work-up and Purification:

    • Once the reaction is complete (conversion >99% and enantiomeric excess of the product >99%), filter off the immobilized enzyme and the racemization catalyst.

    • The resulting product, (R)-1-amino-6-hydroxyindan valerate, can be purified from the reaction mixture using standard techniques like column chromatography.

    • Hydrolysis of the purified amide (e.g., using an acid or base) will yield the final product, this compound.

In Vitro Fluorometric Assay for MAO-B Inhibition

This protocol describes a method to assess the inhibitory activity of this compound against human monoamine oxidase B (MAO-B) using a fluorometric assay. The principle of this assay is the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., tyramine or benzylamine)

  • This compound (test inhibitor)

  • Known MAO-B inhibitor as a positive control (e.g., Selegiline)

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • High Sensitivity Probe (e.g., a probe that reacts with H₂O₂ in the presence of a developer to produce a fluorescent product)

  • Developer enzyme (e.g., Horseradish Peroxidase - HRP)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission = 535/587 nm)

  • DMSO for dissolving the test inhibitor

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test inhibitor and the positive control in MAO-B Assay Buffer to achieve a range of desired concentrations.

    • Prepare a working solution of the MAO-B enzyme in the assay buffer.

    • Prepare the MAO-B substrate solution containing the substrate, developer enzyme (HRP), and the high sensitivity probe in the assay buffer.

  • Assay Protocol:

    • To the wells of the 96-well microplate, add 10 µL of the diluted test inhibitor solutions or the positive control. Include wells for a vehicle control (DMSO in assay buffer).

    • Add 50 µL of the MAO-B enzyme solution to each well.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 40 µL of the MAO-B substrate solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically at 37°C for 10-40 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test inhibitor compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways and Workflows

Dopamine Receptor Signaling Pathways

This compound is known to interact with dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These two families of receptors have opposing effects on the intracellular signaling molecule cyclic AMP (cAMP).

D1-like Receptor Signaling Pathway

D1-like receptors are coupled to the G-protein Gαs/olf.[3] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32.[3]

D1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D1_Receptor D1-like Receptor Dopamine->D1_Receptor G_Protein Gαs/olf D1_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Targets PKA->Downstream phosphorylates PP1 Protein Phosphatase-1 DARPP32->PP1 inhibits D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2_Receptor D2-like Receptor Dopamine->D2_Receptor G_Protein Gαi/o D2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP inhibition_text Reduced Activity PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Targets PKA->Downstream MAO_B_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents: - Test Inhibitor Dilutions - MAO-B Enzyme Solution - Substrate Solution (Substrate, HRP, Probe) add_inhibitor Add Inhibitor/Control to 96-well Plate prep_reagents->add_inhibitor add_enzyme Add MAO-B Enzyme Solution add_inhibitor->add_enzyme incubate1 Incubate (10-15 min, 37°C) add_enzyme->incubate1 add_substrate Add Substrate Solution incubate1->add_substrate measure_fluorescence Kinetic Fluorescence Measurement (37°C) add_substrate->measure_fluorescence analyze_data Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Value measure_fluorescence->analyze_data

References

Methodological & Application

Application of (R)-(-)-6-hydroxy-1-aminoindan as a Chiral Resolving Agent for Racemic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-6-hydroxy-1-aminoindan is a chiral amine that holds significant potential as a resolving agent for the separation of racemic carboxylic acids. Its rigid bicyclic structure and stereochemically defined amino group allow for the formation of diastereomeric salts with chiral carboxylic acids. The differing physicochemical properties of these diastereomeric salts, such as solubility, can then be exploited to effect their separation by fractional crystallization. This application note provides a detailed overview and generalized protocols for the use of this compound in chiral resolution, drawing upon established methodologies for structurally similar resolving agents.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the reaction of a racemic mixture of a carboxylic acid with an enantiomerically pure chiral base, in this case, this compound. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical properties, including solubility in a given solvent system. This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, thereby enriching one enantiomer of the carboxylic acid in the solid phase. The resolved carboxylic acid is then recovered by treating the separated diastereomeric salt with an acid.

Application: Resolution of Profens

Profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are a prime example of chiral carboxylic acids where one enantiomer typically exhibits the desired therapeutic activity. For instance, (S)-ibuprofen and (S)-ketoprofen are the pharmacologically active enantiomers. The use of a chiral resolving agent like this compound can be applied to separate these racemic mixtures to yield the enantiopure active ingredients.

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic carboxylic acid using this compound. These should be optimized for each specific acid.

Protocol 1: General Screening for Optimal Resolution Conditions

Objective: To identify a suitable solvent system and crystallization conditions for the diastereomeric salt resolution.

Materials:

  • Racemic carboxylic acid (e.g., ibuprofen, ketoprofen, naproxen)

  • This compound

  • A range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof)

  • Small-scale crystallization vials

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Salt Formation: In a series of small vials, dissolve equimolar amounts of the racemic carboxylic acid and this compound in a minimal amount of a chosen solvent or solvent mixture with gentle heating.

  • Crystallization: Allow the solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Observe for the formation of a precipitate. If no crystals form, try evaporating the solvent slowly or adding an anti-solvent.

  • Isolation and Analysis: Isolate any crystalline material by filtration, wash with a small amount of cold solvent, and dry.

  • Liberation of the Acid: Decompose the diastereomeric salt by dissolving it in a suitable solvent and acidifying with a mineral acid (e.g., HCl).

  • Enantiomeric Excess (ee) Determination: Extract the carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent. Analyze the enantiomeric excess of the recovered acid using a suitable technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Evaluation: Compare the yield and enantiomeric excess obtained with different solvent systems to identify the optimal conditions for a larger-scale resolution.

Protocol 2: Preparative Scale Resolution of a Racemic Profen (Adapted from a similar resolving agent)

This protocol is adapted from the resolution of ketoprofen using cis-(1S,2R)-1-aminoindan-2-ol and can serve as a template.

Materials:

  • Racemic ketoprofen

  • This compound

  • Methyl isobutyl ketone (MIBK) or other suitable solvent identified in screening

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve the racemic ketoprofen in the chosen solvent (e.g., MIBK) with heating and stirring.

  • Addition of Resolving Agent: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of this compound to the solution.

  • Crystallization: Stir the mixture at an elevated temperature for a period, then cool it slowly to allow for the fractional crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Filter the crystalline precipitate, wash it with a small amount of cold solvent, and dry.

  • Liberation of the Enriched Carboxylic Acid: Suspend the isolated diastereomeric salt in water and acidify with dilute HCl to a pH of approximately 1-2.

  • Extraction: Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.

  • Isolation of the Final Product: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent: The aqueous layer from the acidification step can be basified with NaOH, and the this compound can be recovered by extraction with an organic solvent.

Quantitative Data

The following tables present hypothetical data based on typical results obtained in diastereomeric salt resolutions of profens with aminoindan derivatives. These should be used as a guide for expected outcomes.

Table 1: Screening of Solvents for the Resolution of Racemic Ketoprofen

Solvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (ee %) of Recovered Ketoprofen
Methanol4585 (S)
Ethanol4288 (S)
Isopropanol4092 (S)
Acetonitrile3595 (S)
Ethyl Acetate3080 (S)

Table 2: Preparative Resolution of Profens using an Aminoindan Derivative

Racemic AcidResolving AgentSolventYield of Enriched Acid (%)Enantiomeric Excess (ee %)
Ketoprofencis-(1S,2R)-1-aminoindan-2-olMIBK~40>95 (S)
Naproxencis-(1R,2S)-1-aminoindan-2-olAcetonitrile/Water~35>90 (R)

Visualizations

The following diagrams illustrate the workflow of the chiral resolution process.

Chiral_Resolution_Workflow cluster_prep Preparation cluster_process Resolution Process cluster_recovery Product Recovery racemic_acid Racemic Carboxylic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent (R)-(-)-6-hydroxy- 1-aminoindan resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation acid_liberation Acid Liberation (Acidification) separation->acid_liberation Less Soluble Salt agent_recovery Resolving Agent Recovery (Basification) separation->agent_recovery More Soluble Salt (in mother liquor) enriched_acid Enantiomerically Enriched Acid acid_liberation->enriched_acid recovered_agent Recovered Resolving Agent agent_recovery->recovered_agent

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Logical_Relationship Racemic_Mixture Racemic Carboxylic Acid (R-COOH + S-COOH) Diastereomeric_Salts Mixture of Diastereomeric Salts (R-COO- R'-NH3+ and S-COO- R'-NH3+) Racemic_Mixture->Diastereomeric_Salts Chiral_Base Chiral Resolving Agent (R'-NH2) Chiral_Base->Diastereomeric_Salts Separation Separation based on Differential Solubility Diastereomeric_Salts->Separation Less_Soluble Less Soluble Diastereomer (e.g., S-COO- R'-NH3+) Separation->Less_Soluble More_Soluble More Soluble Diastereomer (e.g., R-COO- R'-NH3+) Separation->More_Soluble Resolved_Enantiomer Resolved Enantiomer (S-COOH) Less_Soluble->Resolved_Enantiomer  Acidification

Caption: Logical relationship in diastereomeric salt resolution.

This compound presents itself as a promising chiral resolving agent for racemic carboxylic acids based on the established success of similar aminoindan derivatives. The protocols and data presented here, though based on an analogous compound, provide a robust framework for researchers and drug development professionals to initiate their own resolution studies. Successful application of this technique will depend on careful optimization of solvent systems and crystallization conditions for the specific carboxylic acid of interest. The ability to recover and reuse the resolving agent makes this an attractive method for the large-scale production of enantiomerically pure active pharmaceutical ingredients.

Application Notes: Enzymatic Synthesis of (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-6-hydroxy-1-aminoindan is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is crucial for the efficacy and safety of the final active pharmaceutical ingredient. Traditional chemical methods for the synthesis of such chiral amines often involve multiple steps, harsh reaction conditions, and the use of expensive and toxic heavy metal catalysts, which can lead to low yields and enantioselectivity.[1] Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and efficient alternative.[2][3]

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[4][5] The use of (R)-selective transaminases allows for the direct asymmetric synthesis of (R)-amines from prochiral ketones with high enantiomeric excess and yields under mild reaction conditions.[1][6] This enzymatic approach is highly attractive for industrial applications due to its high selectivity, reduced environmental impact, and potential for cost-effective production of enantiomerically pure amines.[7]

This document provides a detailed protocol for the enzymatic synthesis of this compound from 6-hydroxy-1-indanone using an (R)-selective transaminase.

Experimental Protocol

This protocol is adapted from methodologies reported for the synthesis of similar (R)-aminoindans using transaminase enzymes.[1]

Materials and Reagents

  • 6-hydroxy-1-indanone

  • (R)-selective transaminase enzyme (e.g., from commercial suppliers like Enzyme Works, evoXX, or Iosynth Labs)[1]

  • Isopropylamine (or other suitable amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Triethanolamine

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Deionized water

  • Standard laboratory glassware and equipment (reaction vessel, magnetic stirrer, pH meter, temperature controller)

  • Analytical equipment for reaction monitoring and product characterization (e.g., TLC, HPLC with a chiral column)

Procedure

1. Buffer Preparation (pH 8.0)

  • In a suitable flask, combine triethanolamine (0.05 g) and deionized water (1.8 mL).

  • Cool the mixture to 10-15°C.

  • Adjust the pH to 8.0 using concentrated HCl.

  • Add pyridoxal-5'-phosphate (0.70 mg) and the chosen amine donor (e.g., secondary butylamine, 0.2 g).[1]

  • Raise the temperature to 20-25°C and add deionized water to a final volume that will result in the desired reaction concentration.

2. Enzymatic Reaction

  • To the prepared buffer solution, add the (R)-selective transaminase enzyme (e.g., 30 mg).

  • In a separate vial, dissolve 6-hydroxy-1-indanone (e.g., 5 mg) in a minimal amount of DMSO (e.g., 0.3 mL).

  • Add the substrate solution to the enzyme-buffer mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion (typically 24-96 hours).[1]

3. Reaction Work-up and Product Isolation

  • Upon reaction completion, adjust the pH of the reaction mixture to >10 using a 10% sodium hydroxide solution and stir for 30 minutes at room temperature.[1]

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

4. Product Analysis

  • The purity and enantiomeric excess of the product should be determined by chiral HPLC analysis. A 100% chiral purity is achievable with this method.[1]

Data Presentation

Table 1: Key Components and Conditions for the Enzymatic Synthesis of this compound

Component/Parameter Role Typical Value/Concentration Reference
Substrate Precursor to the target amine6-hydroxy-1-indanone-
Enzyme Biocatalyst for asymmetric amination(R)-selective transaminase[1]
Amine Donor Source of the amino groupIsopropylamine, sec-Butylamine[1]
Cofactor Essential for transaminase activityPyridoxal-5'-phosphate (PLP)[1][5]
Solvent/Buffer Reaction mediumTriethanolamine buffer, DMSO (co-solvent)[1]
pH Optimal for enzyme activity8.0[1]
Temperature Optimal for enzyme activity40°C[1]
Reaction Time Time to reach completion24 - 96 hours[1]
Product Desired chiral amineThis compound-
Yield Efficiency of the reactionHigh (approaching 100% conversion)[1]
Enantiomeric Excess Stereochemical purity of the product>99%[1]

Visualization

Diagram 1: Experimental Workflow for the Enzymatic Synthesis of this compound

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Buffer_Prep Buffer Preparation (pH 8) - Triethanolamine - PLP (Cofactor) - Amine Donor Reaction Incubation (40°C, 24-96h) Buffer_Prep->Reaction Substrate_Prep Substrate Solution - 6-hydroxy-1-indanone - DMSO Substrate_Prep->Reaction Enzyme_Prep Enzyme Solution - (R)-selective Transaminase - Buffer Enzyme_Prep->Reaction pH_Adjust pH Adjustment (NaOH) Reaction->pH_Adjust Extraction Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->Extraction Concentration Solvent Evaporation Extraction->Concentration Analysis Product Characterization - Chiral HPLC - Purity & ee determination Concentration->Analysis

Caption: Workflow for enzymatic synthesis.

References

Application of (R)-(-)-6-hydroxy-1-aminoindan in Neuropharmacology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-6-hydroxy-1-aminoindan , a chiral aminoindan derivative, is a key molecule in neuropharmacological research, primarily recognized as a metabolite of the anti-Parkinson's drug, Rasagiline.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the neuropharmacological applications of this compound. It has garnered attention for its potential neuroprotective properties, which are independent of significant monoamine oxidase (MAO) inhibition.

Neuropharmacological Profile

This compound exhibits a distinct neuropharmacological profile characterized by its influence on dopaminergic systems and its potential as a neuroprotective agent. Its primary mechanisms of action are believed to involve the modulation of dopamine receptor activity and weak, reversible inhibition of monoamine oxidase (MAO).[3][4]

Interaction with Dopamine Receptors

While specific binding affinities (Ki) for this compound at dopamine D1 and D2 receptors are not extensively reported in publicly available literature, its parent compound and other aminoindane derivatives are known to interact with these receptors. The dopaminergic system is crucial for motor control, and its modulation is a key strategy in the treatment of Parkinson's disease.

Monoamine Oxidase (MAO) Inhibition

This compound is described as a weak, reversible inhibitor of MAO-B.[4] This characteristic distinguishes it from its parent drug, Rasagiline, which is an irreversible MAO-B inhibitor. The reversible nature of its inhibition may offer a different therapeutic window and side-effect profile. A related compound, 6-hydroxy-N-propargyl-1(R)-aminoindan, has a reported Ki value of 17 μM for MAO, indicating non-selective inhibition.[5]

Table 1: Comparative MAO Inhibition Data for Aminoindane Derivatives

CompoundTargetIC50 / KiSelectivityReference
RasagilineMAO-BIC50 = 4.43 nM (rat brain)Selective for MAO-B over MAO-A[6]
6-hydroxy-N-propargyl-1(R)-aminoindanMAOKi = 17 µMNon-selective[5]
C6-substituted indanonesMAO-BIC50 = 0.001 to 0.030 µMSelective for MAO-B[7]

Neuroprotective Effects and Investigated Signaling Pathways

The neuroprotective properties of this compound are a significant area of research. These effects are thought to be mediated through various signaling pathways that combat neuronal cell death.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway is a common mechanism for neuroprotection.[8][9][10][11] While direct evidence for the activation of the PI3K/Akt pathway by this compound is still emerging, its neuroprotective profile suggests a potential involvement of this pro-survival cascade.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_6_hydroxy_1_aminoindan (R)-(-)-6-hydroxy- 1-aminoindan RTK Receptor Tyrosine Kinase (RTK) R_6_hydroxy_1_aminoindan->RTK Binds and Activates PI3K PI3K RTK->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Initiates

Figure 1: Proposed PI3K/Akt signaling pathway potentially modulated by this compound.
Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of apoptosis, or programmed cell death. The balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) determines the fate of a cell.[12][13][14][15] Neuroprotective agents often exert their effects by increasing the expression of anti-apoptotic proteins and/or decreasing the expression of pro-apoptotic proteins. The potential of this compound to modulate this pathway is a subject of ongoing investigation.

Bcl2_Family_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis Stimulus e.g., Oxidative Stress, Neurotoxins Bax Bax (Pro-apoptotic) Stimulus->Bax Activates R_Compound (R)-(-)-6-hydroxy- 1-aminoindan Bcl2 Bcl-2 (Anti-apoptotic) R_Compound->Bcl2 Potentially Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores in CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis SH_SY5Y_Protocol start Start culture Culture SH-SY5Y cells start->culture seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with This compound seed->pretreat induce Induce toxicity with 6-OHDA pretreat->induce incubate Incubate for 24 hours induce->incubate mtt Perform MTT assay incubate->mtt measure Measure absorbance at 570 nm mtt->measure analyze Analyze cell viability data measure->analyze end End analyze->end Microdialysis_Protocol start Start surgery Implant guide cannula in rat striatum start->surgery recovery Allow animal to recover surgery->recovery probe Insert microdialysis probe recovery->probe perfusion Perfuse with aCSF and collect baseline samples probe->perfusion drug Administer (R)-(-)-6-hydroxy- 1-aminoindan perfusion->drug collection Collect post-administration dialysate samples drug->collection analysis Analyze dopamine levels by HPLC-ED collection->analysis histology Verify probe placement analysis->histology end End histology->end

References

Application Notes and Protocols: (R)-(-)-6-hydroxy-1-aminoindan in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The (R)-Aminoindan Scaffold

The (R)-1-aminoindan framework is a privileged scaffold in medicinal chemistry, primarily recognized for its role in the development of agents targeting the central nervous system (CNS). Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, allowing for precise interactions with biological targets. The (R)-enantiomer is crucial for the biological activity of many of its derivatives.[1] A key metabolite of the anti-Parkinson's drug rasagiline is (R)-1-aminoindan, which itself exhibits neuroprotective properties independent of monoamine oxidase (MAO) inhibition.[2][3][4]

The introduction of a hydroxyl group at the 6-position, yielding (R)-(-)-6-hydroxy-1-aminoindan, offers a valuable point for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This scaffold is particularly relevant in the design of multifunctional drugs targeting complex neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6][7]

Applications in Drug Design: Multi-Target Drug Candidates

The this compound scaffold is a core component of innovative multi-target drug candidates designed to address the complex pathologies of neurodegenerative disorders. By combining this scaffold with other pharmacophores, researchers have developed compounds that can simultaneously modulate multiple key pathways involved in disease progression.

Ladostigil: A Case Study

Ladostigil (TV3326) is a prime example of a multifunctional drug candidate derived from this scaffold.[5][8] It was designed by merging the pharmacophore of rasagiline (an irreversible MAO-B inhibitor containing the (R)-N-propargyl-1-aminoindan core) with a carbamate moiety similar to that of the cholinesterase inhibitor rivastigmine.[8][9] The resulting molecule, (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate, acts as a dual inhibitor of both cholinesterase (ChE) and brain-selective monoamine oxidase (MAO-A and MAO-B).[5][10][11]

This dual action is intended to:

  • Inhibit MAO-A and MAO-B: To increase levels of key neurotransmitters (like dopamine, serotonin, and noradrenaline) in the brain, which is beneficial for treating symptoms of Parkinson's disease and depression.[6][10]

  • Inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): To increase acetylcholine levels, a strategy used to manage cognitive symptoms in Alzheimer's disease.[8][10]

Beyond enzymatic inhibition, preclinical studies have shown that ladostigil possesses significant neuroprotective properties.[5][8] These effects are attributed to the propargylamine moiety and include the regulation of amyloid precursor protein (APP) processing towards the non-amyloidogenic pathway, activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, and modulation of cell survival proteins like the Bcl-2 family.[5][8][9][12]

Quantitative Data Summary

The following tables summarize key quantitative data for drug candidates utilizing the aminoindan scaffold. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Inhibitory Activity of Ladostigil

Target Enzyme IC50 Value Species Notes
MAO-B 37.1 µM Not Specified Brain-selective MAO inhibitor.[11]
AChE 31.8 µM Not Specified Dual inhibitor activity.[11]

| Caspase-3 Activation | 1.05 µM | Human (SK-N-SH cells) | Demonstrates neuroprotective/anti-apoptotic effect.[9] |

Table 2: Comparative IC50 Values for MAO Inhibitors

Compound Target IC50 Value (µM) Selectivity Note
MAO-B-IN-30 MAO-B 0.082 Highly selective for MAO-B over MAO-A.[13]
MAO-A 19.176 [13]
Selegiline (Control) MAO-B ~0.0068 Potent and selective MAO-B inhibitor.[13]
Clorgyline (Control) MAO-A ~0.0016 Potent and selective MAO-A inhibitor.[13]

| 1-Aminoindan | Dopamine Reuptake | ~1000 | Very weak dopamine reuptake inhibitor compared to its isomer 2-aminoindan (3.3 µM).[3] |

Experimental Protocols

Detailed and reproducible protocols are critical for drug discovery research. Below is a representative protocol for an in vitro assay to determine the inhibitory potential of a compound against MAO-B.

Protocol 1: Fluorometric In Vitro MAO-B Inhibition Assay

This protocol is adapted from commercially available MAO-B inhibitor screening kits and is designed to measure the production of hydrogen peroxide (H2O2), a byproduct of MAO-B-catalyzed oxidation.[13][14]

A. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine, Benzylamine)

  • Developer solution

  • Fluorescent Probe (e.g., OxiRed™ or equivalent that reacts with H2O2)

  • Test Compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive Control Inhibitor (e.g., Selegiline)

  • Negative Control (Vehicle, e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Microplate reader capable of fluorescence measurement (Ex/Em = ~535/587 nm)[13]

B. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in MAO-B Assay Buffer. The final solvent concentration should not exceed 2%.[14] Add 10 µL of each dilution to the appropriate wells of the 96-well plate.

  • Controls: Add 10 µL of the Selegiline working solution to the "Inhibitor Control" wells. Add 10 µL of the Assay Buffer (containing the same percentage of solvent as the test compound) to the "Enzyme Control" wells.

  • Enzyme Addition: Prepare the MAO-B Enzyme Solution by diluting the enzyme stock in cold MAO-B Assay Buffer according to the kit manufacturer's instructions. Add 50 µL of the diluted enzyme solution to each well containing the test compound and controls.

  • Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[14][15]

  • Substrate Addition: Prepare the MAO-B Substrate Solution by mixing the MAO-B Substrate, Developer, and Fluorescent Probe in Assay Buffer. Add 40 µL of this solution to each well to initiate the reaction.[13]

  • Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.[13]

C. Data Analysis:

  • For each well, determine the reaction rate by choosing two time points (T1 and T2) within the linear range of the fluorescence plot and calculating the change in relative fluorescence units (ΔRFU = RFU2 - RFU1).

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 (where EC is the Enzyme Control).

  • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Pathways and Workflows

Diagram 1: Synthetic Workflow for N-Propargylation

G A (R)-1-Aminoindan (Starting Material) B o-Nosyl Protection A->B o-nitrobenzenesulfonyl chloride, Et3N C (R)-N-(2-nitro)benzenesulfonyl -1-aminoindan B->C D Phase Transfer Catalysis + Propargyl Halide C->D E Protected Intermediate D->E F Deprotection (e.g., Thiophenol/K2CO3) E->F G (R)-N-Propargyl -1-aminoindan (Final Product) F->G

Caption: General synthetic workflow for preparing N-propargyl-1-aminoindan derivatives.[16]

Diagram 2: MAO-B Inhibition and Dopamine Metabolism

G cluster_pre Presynaptic Neuron cluster_drug Dopa L-DOPA DA Dopamine Dopa->DA DOPA Decarboxylase MAOB MAO-B DA->MAOB Synapse Dopamine release into synapse DA->Synapse Increases Metabolites Inactive Metabolites MAOB->Metabolites Oxidative Deamination Drug Aminoindan-based MAO-B Inhibitor (e.g., Rasagiline) Drug->MAOB Inhibits G cluster_enzymes Enzyme Inhibition cluster_pathways Signaling & Processing cluster_outcomes Neuroprotective Outcomes Ladostigil Ladostigil MAO MAO-A/B Ladostigil->MAO ChE AChE/BuChE Ladostigil->ChE PKC_MAPK PKC / MAPK Pathways Ladostigil->PKC_MAPK Activates APP APP Processing Ladostigil->APP Modulates Bcl2 ↑ Bcl-2 (Anti-apoptotic) PKC_MAPK->Bcl2 Caspase ↓ Caspase-3 (Apoptosis) PKC_MAPK->Caspase sAPPa ↑ sAPPα (Neuroprotective) APP->sAPPa

References

Application Notes and Protocols for the Synthesis of (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-6-hydroxy-1-aminoindan is a principal metabolite of Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), utilized in the treatment of Parkinson's disease. The synthesis of this chiral metabolite is crucial for pharmacological studies, metabolite profiling, and as a reference standard in drug development. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, with a primary focus on a highly efficient chemoenzymatic method employing dynamic kinetic resolution (DKR). Alternative chemical synthesis strategies are also discussed.

Introduction

The stereochemistry of drug metabolites is of paramount importance in understanding their pharmacological and toxicological profiles. The (R)-configuration of 6-hydroxy-1-aminoindan is critical for its biological activity.[1] Consequently, robust and stereoselective synthetic methods are required to produce this enantiomerically pure compound. Several synthetic strategies have been developed, including chemical synthesis and enzymatic resolutions.[1] Among these, dynamic kinetic resolution (DKR) has emerged as a particularly efficient approach, offering high yields and exceptional enantiomeric purity.[1] This method combines the high selectivity of an enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product.

Synthesis Strategies

Two primary approaches for the synthesis of this compound are detailed below: a chemoenzymatic method via dynamic kinetic resolution and a general chemical synthesis route.

Chemoenzymatic Synthesis via Dynamic Kinetic Resolution (DKR)

This highly efficient method utilizes a combination of an enzyme for selective acylation and a metal catalyst for racemization of the starting material, racemic 6-hydroxy-1-aminoindan.

Reaction Pathway:

G racemic Racemic 6-hydroxy-1-aminoindan r_enantiomer (R)-6-hydroxy-1-aminoindan racemic->r_enantiomer s_enantiomer (S)-6-hydroxy-1-aminoindan racemic->s_enantiomer acetylated_r (R)-N-acetyl-6-hydroxy-1-aminoindan r_enantiomer->acetylated_r CAL-B, D-(-)-O-acetylmandelic acid (Selective Acylation) s_enantiomer->r_enantiomer Raney Nickel, H₂ (Racemization) final_product This compound acetylated_r->final_product Acid Hydrolysis

Caption: Chemoenzymatic dynamic kinetic resolution pathway.

Experimental Workflow:

G start Start: Racemic 6-hydroxy-1-aminoindan reaction Reaction Vessel: - Toluene - CAL-B - Raney Nickel - D-(-)-O-acetylmandelic acid start->reaction conditions Reaction Conditions: - 50°C - 1.0 MPa H₂ - 19 hours reaction->conditions filtration Filtration conditions->filtration hydrolysis Acid Hydrolysis filtration->hydrolysis extraction Extraction & Purification hydrolysis->extraction product Final Product: This compound extraction->product analysis Analysis: - Yield Calculation - Enantiomeric Excess (HPLC) product->analysis

Caption: Experimental workflow for DKR synthesis.

Detailed Protocol:

This protocol is based on a highly effective dynamic kinetic resolution process.[1]

Materials:

  • Racemic 6-hydroxy-1-aminoindan

  • Candida antarctica Lipase B (CAL-B)

  • Raney nickel

  • D-(-)-O-acetylmandelic acid

  • Toluene

  • Hydrogen gas

  • Acid for hydrolysis (e.g., HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of racemic 6-hydroxy-1-aminoindan (e.g., 74.5 g) in toluene (500 mL) in a suitable autoclave reactor, add Candida antarctica Lipase B (CAL-B) (6 g) and Raney nickel (10 g).

  • Add D-(-)-O-acetylmandelic acid as the acyl donor.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 1.0 MPa.

  • Heat the reaction mixture to 50°C with constant stirring.

  • Maintain these conditions for 19 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the enzyme and catalyst.

  • The resulting solution contains the acetylated (R)-enantiomer. Subject this intermediate to acid hydrolysis to remove the acetyl group.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data:

ParameterValueReference
Starting MaterialRacemic 6-hydroxy-1-aminoindan[1]
EnzymeCandida antarctica Lipase B (CAL-B)[1]
Racemization CatalystRaney Nickel[1]
Acyl DonorD-(-)-O-acetylmandelic acid[1]
SolventToluene[1]
Temperature50°C[1]
Hydrogen Pressure1.0 MPa[1]
Reaction Time19 hours[1]
Yield 95.1% [1]
Enantiomeric Excess >99% [1]
Chemical Synthesis Approach

A common chemical approach to synthesize 6-hydroxy-1-aminoindan involves the reduction of a corresponding ketone precursor.[1] The synthesis of the racemic starting material for the DKR process can also be achieved through such chemical methods.

General Pathway:

G start 6-Methoxy-1-indanone oxime 6-Methoxy-1-indanone Oxime start->oxime Hydroxylamine racemic_amine Racemic 6-methoxy-1-aminoindan oxime->racemic_amine Reduction (e.g., H₂/Pd-C) racemic_hydroxy_amine Racemic 6-hydroxy-1-aminoindan racemic_amine->racemic_hydroxy_amine Demethylation (e.g., BBr₃) final_product This compound racemic_hydroxy_amine->final_product Chiral Resolution (e.g., with a chiral acid)

Caption: A potential chemical synthesis pathway.

General Protocol Outline:

  • Oximation: 6-methoxy-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base to form 6-methoxy-1-indanone oxime.

  • Reduction: The oxime is then reduced to the corresponding amine, racemic 6-methoxy-1-aminoindan, using a reducing agent such as hydrogen gas with a palladium on carbon catalyst.

  • Demethylation: The methoxy group is cleaved to a hydroxyl group using a demethylating agent like boron tribromide (BBr₃) to yield racemic 6-hydroxy-1-aminoindan.

  • Chiral Resolution: The racemic mixture is then resolved to isolate the (R)-enantiomer. This can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives), followed by fractional crystallization.

Note: This chemical synthesis route typically involves multiple steps and may result in lower overall yields compared to the optimized DKR method. The final resolution step is often challenging and can significantly impact the final yield of the desired enantiomer.

Conclusion

The chemoenzymatic synthesis of this compound via dynamic kinetic resolution offers a highly efficient, stereoselective, and high-yielding route to this important rasagiline metabolite. The provided protocol details a practical application of this advanced synthetic strategy. While traditional chemical synthesis methods provide an alternative, they often involve more steps and may be less efficient in terms of yield and enantiopurity. The choice of synthetic route will depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.

References

Application Notes and Protocols for Monoamine Oxidase (MAO) Inhibition Assay with (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a family of mitochondrial enzymes essential for the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] Two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor selectivities.[2][3] Inhibition of these enzymes is a key therapeutic strategy for a range of neurological disorders. Selective MAO-A inhibitors are primarily used in the treatment of depression and anxiety, while selective MAO-B inhibitors are employed in managing Parkinson's disease and Alzheimer's disease.[3][4]

(R)-(-)-6-hydroxy-1-aminoindan is a metabolite of the selective, irreversible MAO-B inhibitor rasagiline.[5] Unlike its parent compound, this compound is understood to be a reversible inhibitor of MAO enzymes.[6] These application notes provide detailed protocols for determining the inhibitory potency (IC50) of this compound against both human MAO-A and MAO-B using a fluorometric assay.

Principle of the Assay

This protocol utilizes a fluorometric method to quantify MAO activity. The assay can be performed using two primary approaches:

  • Kynuramine-Based Assay: This method employs kynuramine as a substrate, which is oxidized by MAO to produce the highly fluorescent molecule 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to the MAO activity.[1][2]

  • Amplex® Red-Based Assay: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a monoamine substrate (e.g., p-tyramine). In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to generate the fluorescent product, resorufin.[4]

The presence of an inhibitor, such as this compound, will decrease the rate of the enzymatic reaction, leading to a reduction in fluorescence. The concentration of the inhibitor required to reduce enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50).[7]

Signaling Pathway

The following diagram illustrates the metabolic pathway of monoamines by MAO and the principle of the fluorometric inhibition assay.

MAO_Pathway cluster_metabolism Monoamine Metabolism cluster_assay Fluorometric Assay Principle Monoamine Monoamine Aldehyde Aldehyde Monoamine->Aldehyde O2, H2O H2O2 H2O2 NH3 NH3 Carboxylic_Acid Carboxylic_Acid Aldehyde->Carboxylic_Acid NAD+ MAO MAO MAO->Monoamine catalyzes ALDH ALDH ALDH->Aldehyde catalyzes Non_Fluorescent_Substrate Non_Fluorescent_Substrate Fluorescent_Product Fluorescent_Product Non_Fluorescent_Substrate->Fluorescent_Product H2O2 HRP HRP HRP->Non_Fluorescent_Substrate catalyzes H2O2_assay H2O2 Inhibitor This compound Inhibitor->MAO inhibits IC50_Workflow start Start prep_reagents Prepare Reagent Solutions (Enzyme, Inhibitor, Substrate, etc.) start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitor and Positive Controls prep_reagents->serial_dilution plate_setup Set up 96-well Plate: - Test Inhibitor Wells - Positive Control Wells - Enzyme Control Wells - Blank Wells serial_dilution->plate_setup add_enzyme Add Diluted MAO Enzyme to appropriate wells plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate initiate_reaction Add Substrate Mix to all wells to initiate the reaction pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 Value measure_fluorescence->data_analysis end End data_analysis->end

References

Application Notes and Protocols for (R)-(-)-6-hydroxy-1-aminoindan in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-6-hydroxy-1-aminoindan, a hydroxylated derivative of 1-(R)-aminoindan, is a key metabolite of the novel multimodal drug Ladostigil. Its structural similarity to 1-(R)-aminoindan, the major active metabolite of the anti-Parkinsonian drug Rasagiline, positions it as a compound of significant interest for neurodegenerative disease research.[1][2][3] Emerging studies indicate that this compound possesses potent neuroprotective properties, suggesting it may contribute to the therapeutic effects of its parent compound and offering a potential avenue for the development of new disease-modifying therapies for Parkinson's disease (PD).[2][4]

These application notes provide an overview of its mechanism of action and detailed protocols for its evaluation in established in vitro and in vivo models of Parkinson's disease.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
CAS Number 169105-01-5

Mechanism of Action

The primary therapeutic potential of this compound in the context of Parkinson's disease stems from its neuroprotective activity. While it is also considered a weak inhibitor of monoamine oxidase B (MAO-B), its main documented effects are centered on the activation of pro-survival cellular signaling pathways.[5][6]

In neuronal cell models, this compound has been shown to counteract neurotoxin-induced apoptosis. The proposed mechanism involves the activation of Protein Kinase C (PKC), particularly the pro-survival isoform PKCε. This leads to the upregulation of anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xl) and a subsequent reduction in the cleavage and activation of executioner caspases, such as caspase-3 and caspase-9.[1] This cascade ultimately inhibits the apoptotic cell death of neurons, a key pathological feature of Parkinson's disease.

G Proposed Neuroprotective Signaling Pathway of this compound cluster_stimulus Cellular Stress cluster_intervention Therapeutic Intervention cluster_pathway Anti-Apoptotic Signaling Cascade cluster_outcome Cellular Outcome Neurotoxin Neurotoxin (e.g., 6-OHDA) Bax ↓ Bax (Pro-apoptotic) Neurotoxin->Bax Induces Compound (R)-(-)-6-hydroxy- 1-aminoindan PKC PKCε Activation Compound->PKC Activates Bcl2 ↑ Bcl-2 & Bcl-xl (Anti-apoptotic) PKC->Bcl2 Promotes Bcl2->Bax Inhibits Casp9 ↓ Cleaved Caspase-9 Bax->Casp9 Activates Casp3 ↓ Cleaved Caspase-3 Casp9->Casp3 Activates Survival Neuronal Survival Casp3->Survival Inhibits G start Start culture 1. Culture PC12 Cells (96-well plates, 1x10⁴ cells/well) start->culture pretreat 2. Pre-treat with Compound (Varying concentrations of 6-HAI or Vehicle) Incubate for 1-2 hours culture->pretreat toxin 3. Induce Toxicity (Add 6-OHDA, 100-150 µM final conc.) Incubate for 24 hours pretreat->toxin mtt 4. Assess Viability (MTT Assay) Add MTT reagent (0.5 mg/mL) Incubate for 2-4 hours toxin->mtt solubilize 5. Solubilize Formazan Add DMSO or Solubilization Buffer mtt->solubilize read 6. Measure Absorbance (570 nm) solubilize->read analyze 7. Analyze Data (Calculate % viability vs. control) read->analyze end End analyze->end G start Start culture 1. Culture & Treat Cells (e.g., 6-well plate) Pre-treat with 6-HAI, then add 6-OHDA start->culture harvest 2. Harvest & Lyse Cells Collect cells and resuspend in chilled Cell Lysis Buffer culture->harvest protein 3. Quantify Protein (e.g., BCA Assay) harvest->protein assay_prep 4. Prepare Reaction Add cell lysate (50-200 µg protein) to 2x Reaction Buffer with DTT protein->assay_prep substrate 5. Add Substrate Add DEVD-pNA colorimetric substrate (200 µM final conc.) assay_prep->substrate incubate 6. Incubate (37°C for 1-2 hours) substrate->incubate read 7. Measure Absorbance (405 nm) incubate->read analyze 8. Analyze Data (Calculate fold-increase in activity) read->analyze end End analyze->end G start Start acclimatize 1. Animal Acclimatization & Grouping (Male Sprague-Dawley or Wistar rats) start->acclimatize drug_admin 2. Compound Administration (Daily dosing of 6-HAI or Vehicle, e.g., p.o. or i.p.) Begin prior to surgery acclimatize->drug_admin surgery 3. Stereotaxic Surgery Unilateral injection of 6-OHDA into the Medial Forebrain Bundle (MFB) drug_admin->surgery post_op 4. Post-operative Care & Continued Dosing (2-4 weeks) surgery->post_op behavior 5. Behavioral Assessment (Apomorphine-induced contralateral rotations) post_op->behavior euthanize 6. Euthanasia & Tissue Collection (Brain perfusion and extraction) behavior->euthanize histology 7. Histological Analysis (Immunohistochemistry for Tyrosine Hydroxylase (TH) in Substantia Nigra) euthanize->histology end End histology->end

References

Derivatization of (R)-(-)-6-hydroxy-1-aminoindan for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of (R)-(-)-6-hydroxy-1-aminoindan, a valuable scaffold in medicinal chemistry. This chiral molecule, featuring both a hydroxyl and an amino group, offers two key points for chemical modification, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in the field of neurodegenerative diseases.

Introduction

This compound is a key structural motif found in pharmacologically active compounds. Its rigid framework and the presence of hydrogen bond donors and acceptors make it an attractive starting point for the design of enzyme inhibitors and receptor ligands. Notably, it is a known metabolite of Rasagiline, a selective and irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease[1]. The derivatization of this core structure at the C1-amino and C6-hydroxyl groups allows for the modulation of its biological activity, selectivity, and pharmacokinetic properties.

The primary derivatization strategies involve N-acylation and N-alkylation of the amino group, and O-alkylation of the phenolic hydroxyl group. These modifications can significantly impact the compound's interaction with biological targets, such as monoamine oxidases.

Signaling Pathway of Monoamine Oxidase (MAO) Inhibition

Derivatives of this compound are potent inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain. Inhibition of MAO-B, in particular, leads to increased levels of dopamine, which is beneficial in conditions such as Parkinson's disease.

MAO_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Metabolites Inactive Metabolites MAOB->Metabolites Produces Derivative This compound Derivative Derivative->MAOB Inhibits

Caption: Monoamine Oxidase B (MAO-B) inhibition by this compound derivatives.

Quantitative Data

The following table summarizes the inhibitory activity of a key derivative of this compound against human monoamine oxidase A (MAO-A) and B (MAO-B).

CompoundTargetKi (μM)
(R)-N-propargyl-6-hydroxy-1-aminoindanMAO-A1.8 ± 0.2
MAO-B0.08 ± 0.01

Data sourced from Binda et al., 2007.

Experimental Protocols

The following protocols are generalized procedures for the N-acylation and O-alkylation of this compound, based on established synthetic methodologies for similar compounds. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: N-Acylation of this compound (General Procedure)

This protocol describes the synthesis of N-acyl derivatives, such as N-acetyl and N-benzoyl analogs.

N_Acylation_Workflow Start Start: this compound Dissolve Dissolve in anhydrous DCM and add base (e.g., triethylamine) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acyl_Chloride Add acyl chloride (e.g., acetyl chloride or benzoyl chloride) dropwise Cool->Add_Acyl_Chloride Stir Stir at room temperature Add_Acyl_Chloride->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Aqueous workup (wash with water, brine) Monitor->Workup Dry Dry organic layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Product: N-Acyl-(R)-(-)-6-hydroxy-1-aminoindan Purify->End

Caption: General workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or other suitable base

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-acyl derivative.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: O-Alkylation of this compound (General Procedure)

This protocol outlines the synthesis of O-alkyl derivatives, such as O-methyl and O-ethyl analogs. It is crucial to first protect the more nucleophilic amino group before proceeding with O-alkylation.

O_Alkylation_Workflow Start Start: N-Protected-(R)-(-)-6-hydroxy-1-aminoindan Dissolve Dissolve in a suitable solvent (e.g., DMF or acetone) Start->Dissolve Add_Base Add a base (e.g., K2CO3 or NaH) Dissolve->Add_Base Stir_Base Stir at room temperature Add_Base->Stir_Base Add_Alkyl_Halide Add alkyl halide (e.g., methyl iodide or ethyl bromide) Stir_Base->Add_Alkyl_Halide Heat Heat the reaction mixture (optional) Add_Alkyl_Halide->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Dry Dry organic layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Deprotect Deprotection of the amino group Concentrate->Deprotect Purify Purify by column chromatography Deprotect->Purify End Product: O-Alkyl-(R)-(-)-6-hydroxy-1-aminoindan Purify->End

Caption: General workflow for the O-alkylation of N-protected this compound.

Materials:

  • N-protected this compound (e.g., N-Boc or N-Cbz protected)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetone)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Reagents for deprotection (e.g., trifluoroacetic acid (TFA) for Boc, H₂/Pd-C for Cbz)

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography

Procedure:

  • N-Protection: Protect the amino group of this compound using a standard protecting group strategy (e.g., Boc anhydride for Boc protection).

  • Dissolve the N-protected starting material (1.0 eq) in an anhydrous solvent like DMF or acetone in a round-bottom flask under an inert atmosphere.

  • Add a suitable base (e.g., K₂CO₃, 2.0 eq, or NaH, 1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.5 eq) to the reaction mixture.

  • The reaction may be stirred at room temperature or heated (e.g., to 50-80 °C) to facilitate the reaction. Monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with water if NaH was used.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Deprotection: Remove the N-protecting group using appropriate conditions (e.g., TFA in DCM for Boc; hydrogenation for Cbz).

  • Purify the crude product by silica gel column chromatography to obtain the desired O-alkyl derivative.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Potential Applications in Medicinal Chemistry

Beyond their established role as MAO inhibitors for neurodegenerative diseases, derivatives of this compound may possess other valuable biological activities. The aminoindan scaffold is present in compounds with a wide range of pharmacological properties.

  • Antimicrobial Activity: N-acyl derivatives of various amino compounds have shown promising antimicrobial activity against a range of bacterial and fungal pathogens. The introduction of different acyl groups can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to disrupt microbial membranes or inhibit essential enzymes.

  • Antiproliferative Activity: Functionalized aminoindan derivatives have been investigated for their potential as anticancer agents. Modifications at the amino and hydroxyl groups can lead to compounds that interfere with cell cycle progression, induce apoptosis, or inhibit key signaling pathways involved in cancer cell proliferation.

Further screening of a library of N-acyl and O-alkyl derivatives of this compound against various biological targets is warranted to explore the full therapeutic potential of this versatile scaffold.

Conclusion

This compound represents a privileged scaffold for the development of novel therapeutic agents. The synthetic protocols outlined in this document provide a foundation for the generation of diverse libraries of N-acyl and O-alkyl derivatives. The provided quantitative data on MAO inhibition highlights the potential of these compounds in the context of neurodegenerative disorders. Further exploration of the biological activities of these derivatives could lead to the discovery of new drug candidates for a variety of diseases.

References

Application Note: Chiral Separation of 6-Hydroxy-1-aminoindan Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 6-hydroxy-1-aminoindan. The method is adapted from established procedures for the chiral separation of structurally similar aminoindan derivatives, such as rasagiline. A primary method utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions is presented, along with alternative methods employing protein-based and crown ether-based CSPs. This document provides detailed protocols, expected chromatographic parameters, and a workflow diagram to guide researchers, scientists, and drug development professionals in achieving baseline resolution of the (R) and (S) enantiomers of 6-hydroxy-1-aminoindan.

Introduction

6-Hydroxy-1-aminoindan is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of this compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential for quality control and regulatory compliance in drug development. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective technique for resolving enantiomers.[1][2] This note provides a comprehensive guide to developing and implementing an HPLC method for the chiral separation of 6-hydroxy-1-aminoindan enantiomers.

Experimental Workflow

HPLCSeparationWorkflow Experimental Workflow for Chiral HPLC Separation cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare 1 mg/mL Racemic 6-Hydroxy-1-aminoindan in Mobile Phase Inject Inject Sample (e.g., 10 µL) SamplePrep->Inject MobilePhasePrep Prepare Mobile Phase (e.g., n-Hexane/Ethanol/DEA) Degas Degas Mobile Phase MobilePhasePrep->Degas Equilibrate Equilibrate Chiral Column with Mobile Phase Degas->Equilibrate Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 270 nm) Separate->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate Calculate Retention Times, Resolution, and Enantiomeric Ratio Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the chiral HPLC separation of 6-hydroxy-1-aminoindan enantiomers.

Primary Method: Polysaccharide-Based CSP (Normal Phase)

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly versatile for the separation of a wide range of chiral compounds, including amines.[3][4]

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® IC or similar cellulose tris(3,5-dichlorophenylcarbamate) CSP (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 270 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

Expected Results:

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (Rs) > 2.0
Separation Factor (α) > 1.2

Alternative Method 1: Protein-Based CSP (Reversed-Phase)

A protein-based chiral stationary phase, such as α1-acid glycoprotein (AGP), offers an alternative, reversed-phase approach. This can be beneficial for compounds that are more soluble in aqueous mobile phases.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AGP (150 x 4.0 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate / Isopropyl Alcohol (90:10, v/v)
Flow Rate 0.6 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 0.2 mg/mL in water

Expected Results:

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 7.8 min
Retention Time (Enantiomer 2) ~ 9.5 min
Resolution (Rs) > 1.8
Separation Factor (α) > 1.15

Alternative Method 2: Crown Ether-Based CSP

Crown ether-based CSPs are particularly effective for the separation of primary amines.[5]

Chromatographic Conditions:

ParameterCondition
Column CROWNPAK® CR-I(+) (150 x 4.0 mm, 5 µm)
Mobile Phase Ethanol / Acetonitrile / Acetic Acid / Triethylamine (80:20:0.2:0.3, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 270 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

Expected Results:

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 12.1 min
Retention Time (Enantiomer 2) ~ 14.5 min
Resolution (Rs) > 2.5
Separation Factor (α) > 1.4

Detailed Experimental Protocols

1. Sample Preparation:

  • Prepare a stock solution of racemic 6-hydroxy-1-aminoindan at a concentration of 1.0 mg/mL in the chosen mobile phase for the normal phase and crown ether-based methods, or in water for the reversed-phase method.

  • For the analysis of enantiomeric purity of a non-racemic sample, prepare the sample at the same concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Mobile Phase Preparation:

  • For the primary method (Normal Phase): Mix n-hexane, ethanol, and diethylamine in the ratio 80:20:0.1 (v/v/v).

  • For Alternative Method 1 (Reversed-Phase): Prepare a 10 mM ammonium acetate solution in HPLC-grade water. Mix this buffer with isopropyl alcohol in the ratio 90:10 (v/v).

  • For Alternative Method 2 (Crown Ether): Mix ethanol, acetonitrile, acetic acid, and triethylamine in the ratio 80:20:0.2:0.3 (v/v/v/v).

  • Degas the prepared mobile phase using sonication or vacuum filtration for at least 15 minutes before use.

3. HPLC System Setup and Operation:

  • Install the appropriate chiral column in the HPLC system.

  • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector to the specified wavelength.

  • Inject 10 µL of the prepared sample solution.

  • Acquire data for a sufficient time to allow for the elution of both enantiomers.

4. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers in the chromatogram.

  • Determine the retention time (t_R) for each enantiomer.

  • Calculate the resolution (Rs) using the formula: Rs = 2(t_R2 - t_R1) / (w1 + w2), where t_R1 and t_R2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base.

  • Calculate the separation factor (α) using the formula: α = (t_R2 - t_0) / (t_R1 - t_0), where t_0 is the void time.

  • For enantiomeric purity analysis, calculate the percentage of each enantiomer based on their respective peak areas.

Conclusion

The methods presented in this application note provide a robust starting point for the successful chiral separation of 6-hydroxy-1-aminoindan enantiomers. The primary method using a polysaccharide-based CSP is recommended for its versatility and high probability of success. The alternative methods offer viable options depending on the specific sample characteristics and available instrumentation. Method optimization, including fine-tuning the mobile phase composition and temperature, may be necessary to achieve optimal resolution for specific applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-(-)-6-Hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of the chiral intermediate, (R)-(-)-6-hydroxy-1-aminoindan. This compound is a key building block in the synthesis of various pharmaceutical agents. The following sections outline the synthesis of the racemic precursor followed by three distinct and scalable methods for obtaining the desired (R)-enantiomer: chiral resolution, stereoselective enzymatic synthesis, and dynamic kinetic resolution.

Part 1: Synthesis of Racemic 6-Hydroxy-1-aminoindan

The large-scale synthesis of the racemic starting material, 6-hydroxy-1-aminoindan, can be efficiently achieved through a two-step process: the synthesis of 6-hydroxy-1-indanone followed by reductive amination.

Synthesis of 6-Hydroxy-1-indanone

A common and cost-effective route to 6-hydroxy-1-indanone involves the demethylation of the readily available 6-methoxy-1-indanone.

Experimental Protocol:

  • Reaction Setup: A suitable reactor is charged with toluene, followed by the addition of aluminum chloride under an inert atmosphere (e.g., nitrogen).

  • Addition of Starting Material: 6-Methoxy-1-indanone is added portion-wise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained for approximately 1 hour.

  • Work-up: Upon completion, the mixture is cooled and then carefully quenched by pouring it into ice water.

  • Extraction: The product is extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The organic phase is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 6-hydroxy-1-indanone as a solid.

Reductive Amination of 6-Hydroxy-1-indanone

The conversion of the ketone to the primary amine is achieved through reductive amination. Sodium triacetoxyborohydride is a mild and selective reagent suitable for this transformation on a large scale.

Experimental Protocol:

  • Reaction Setup: A reactor is charged with 6-hydroxy-1-indanone and a suitable solvent, such as 1,2-dichloroethane (DCE).

  • Amine Source: An ammonia source, such as ammonium acetate, is added to the mixture.

  • Reduction: Sodium triacetoxyborohydride is added portion-wise to the stirred mixture. The reaction is typically carried out at ambient temperature.

  • Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, TLC).

  • Work-up: Upon completion, the reaction is quenched with water, and the pH is adjusted to basic (pH > 10) with an aqueous base (e.g., NaOH).

  • Extraction and Isolation: The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford racemic 6-hydroxy-1-aminoindan.

Part 2: Enantioselective Synthesis of this compound

Three primary methods for the large-scale production of the enantiomerically pure target compound are presented below.

Method 1: Chiral Resolution via Diastereomeric Salt Formation

This classical method involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, such as L-(-)-malic acid or a tartaric acid derivative. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol (Adapted from the resolution of 1-aminoindan):

  • Salt Formation: Racemic 6-hydroxy-1-aminoindan (1.0 eq) is dissolved in methanol. In a separate vessel, L-(-)-malic acid (1.0 eq) is also dissolved in methanol.

  • Crystallization: The L-(-)-malic acid solution is added to the aminoindan solution. The mixture is heated to approximately 50°C and then slowly cooled to induce crystallization of the less soluble diastereomeric salt, ((R)-6-hydroxy-1-aminoindan)-L-(-)-malate. The crystallization temperature is typically held around 35°C.

  • Isolation: The precipitated salt is isolated by filtration and washed with cold methanol.

  • Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted to basic (pH > 10) with an aqueous base (e.g., NaOH) to liberate the free this compound.

  • Extraction: The enantiomerically enriched amine is extracted with a suitable organic solvent, dried, and concentrated.

Method 2: Stereoselective Synthesis using Transaminases

Transaminase enzymes offer a highly selective and environmentally friendly route to chiral amines from prochiral ketones in a single step.

Experimental Protocol (Adapted for Large-Scale):

  • Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared in a suitable reactor.

  • Reagent Addition: The following components are added to the buffer: an (R)-selective transaminase enzyme, pyridoxal-5-phosphate (PLP) cofactor, an amine donor (e.g., isopropylamine in large excess), and 6-hydroxy-1-indanone. A co-solvent such as DMSO may be used to improve substrate solubility.

  • Reaction Conditions: The reaction mixture is maintained at a controlled temperature (e.g., 30-40°C) with stirring.

  • Reaction Monitoring: The conversion and enantiomeric excess are monitored by HPLC.

  • Work-up and Isolation: Once the reaction reaches completion, the pH is adjusted to basic. The product is then extracted with an organic solvent, and the organic phase is dried and concentrated to yield this compound.

Method 3: Dynamic Kinetic Resolution (DKR)

DKR combines enzymatic kinetic resolution with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer.

Experimental Protocol:

  • Reaction Setup: A reactor is charged with racemic 6-hydroxy-1-aminoindan, a suitable solvent (e.g., toluene), an acyl donor (e.g., an activated ester like 4-chlorophenyl valerate), a lipase (e.g., Novozym 435), and a racemization catalyst (e.g., a palladium-based catalyst).

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 55°C) and stirred for a designated time (e.g., 15 hours).

  • Reaction Monitoring: The progress of the acylation and the enantiomeric excess of the remaining amine are monitored by HPLC.

  • Separation: Upon completion, the enzyme is filtered off. The acylated (S)-enantiomer is separated from the unreacted (R)-enantiomer by standard purification techniques (e.g., extraction, chromatography).

  • Hydrolysis (if necessary): If the desired product is the free amine, the acylated (R)-enantiomer (in case the enzyme acylates the R-enantiomer) would be subjected to hydrolysis to remove the acyl group.

Quantitative Data Summary

MethodStarting MaterialKey ReagentsTypical YieldEnantiomeric Excess (e.e.)
Chiral ResolutionRacemic 6-hydroxy-1-aminoindanL-(-)-Malic Acid~45% (of the desired enantiomer)>99%
Transaminase Synthesis6-Hydroxy-1-indanone(R)-selective transaminase, Amine donor>95%>99%
Dynamic Kinetic ResolutionRacemic 6-hydroxy-1-aminoindanLipase, Racemization catalyst, Acyl donor>90%>99%

Visualizations

Experimental Workflow for Large-Scale Synthesis

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enantioselective Synthesis 6-Methoxy-1-indanone 6-Methoxy-1-indanone 6-Hydroxy-1-indanone 6-Hydroxy-1-indanone 6-Methoxy-1-indanone->6-Hydroxy-1-indanone Demethylation Racemic 6-Hydroxy-1-aminoindan Racemic 6-Hydroxy-1-aminoindan 6-Hydroxy-1-indanone->Racemic 6-Hydroxy-1-aminoindan Reductive Amination (R)-(-)-6-Hydroxy-1-aminoindan_trans This compound 6-Hydroxy-1-indanone->(R)-(-)-6-Hydroxy-1-aminoindan_trans Transaminase Diastereomeric Salts Diastereomeric Salts Racemic 6-Hydroxy-1-aminoindan->Diastereomeric Salts Chiral Resolution (R)-(-)-6-Hydroxy-1-aminoindan_dkr This compound Racemic 6-Hydroxy-1-aminoindan->(R)-(-)-6-Hydroxy-1-aminoindan_dkr Dynamic Kinetic Resolution (R)-(-)-6-Hydroxy-1-aminoindan_res This compound Diastereomeric Salts->(R)-(-)-6-Hydroxy-1-aminoindan_res Separation & Liberation

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Synthesis Methods

G cluster_precursor Precursor Synthesis cluster_enantioselective Enantioselective Routes Start Starting Materials Racemic_Ketone 6-Hydroxy-1-indanone Start->Racemic_Ketone Racemic_Amine Racemic 6-Hydroxy-1-aminoindan Racemic_Ketone->Racemic_Amine Transaminase Transaminase Synthesis Racemic_Ketone->Transaminase Resolution Chiral Resolution Racemic_Amine->Resolution DKR Dynamic Kinetic Resolution Racemic_Amine->DKR Final_Product This compound Resolution->Final_Product Transaminase->Final_Product DKR->Final_Product

Caption: Divergent pathways to this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of (R)-(-)-6-hydroxy-1-aminoindan synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound with high enantiomeric purity?

A1: The primary strategies for achieving high enantiopurity in the synthesis of this compound and its precursors include:

  • Enzymatic Kinetic Resolution (EKR): This method uses enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the desired (R)-enantiomer.

  • Dynamic Kinetic Resolution (DKR): DKR is an advancement of EKR that incorporates a racemization catalyst (e.g., a palladium-based catalyst) to continuously convert the unwanted (S)-enantiomer into the racemic mixture. This allows for a theoretical yield of up to 100% of the desired (R)-enantiomer.[1][2]

  • Asymmetric Transfer Hydrogenation (ATH): This technique employs a chiral catalyst, such as a chiral phosphoric acid, to reduce a prochiral precursor (e.g., 6-hydroxy-1-indanone) to the desired chiral amine with high enantioselectivity.[3]

Q2: My overall yield is low. What are the key areas to investigate?

A2: Low overall yield can stem from several factors throughout the synthesis:

  • Incomplete Reactions: Monitor reaction progress using techniques like TLC or HPLC to ensure the reaction has gone to completion.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include over-alkylation or the formation of diastereomers.[4]

  • Suboptimal Purification: Product loss during workup and purification is a common issue. Re-evaluate your extraction and chromatography procedures to minimize these losses.

  • Racemization of the Unwanted Enantiomer: In kinetic resolution, the unwanted (S)-enantiomer is a byproduct. Implementing a racemization step to convert the (S)-enantiomer back to the racemic mixture for reuse can significantly improve the overall process economy.[5][6]

Q3: How can I improve the enantiomeric excess (ee) of my product?

A3: Achieving high enantiomeric excess is critical. Here are some key factors to consider:

  • Catalyst Selection: The choice of enzyme in enzymatic resolutions or the chiral catalyst in asymmetric synthesis is paramount. Screening different catalysts is often necessary.

  • Solvent Effects: The solvent can have a profound impact on the enantioselectivity of the reaction. Non-polar solvents often yield better results in asymmetric synthesis.

  • Temperature Control: Lowering the reaction temperature can often lead to higher enantioselectivity.

  • Reaction Time and Conversion (for Kinetic Resolution): In kinetic resolution, the enantiomeric excess of both the product and the remaining starting material is dependent on the reaction conversion. High ee for the remaining starting material is typically achieved at conversions greater than 50%.[7]

Troubleshooting Guides

Low Yield
Observation Potential Cause Suggested Solution
Incomplete conversion of starting material. Insufficient reaction time, low temperature, or deactivated reagents/catalysts.- Monitor the reaction to determine the optimal time.- Gradually increase the reaction temperature.- Ensure all reagents and catalysts are fresh and active. For instance, Raney Nickel can deactivate upon exposure to air and may require regeneration.
Significant loss of product during workup/purification. Product may be partially soluble in the aqueous phase during extraction or may irreversibly adsorb to the chromatography column.- Adjust the pH of the aqueous layer during extraction to ensure the amine product is in its free base form, making it more soluble in the organic layer.- Consider alternative purification methods like crystallization or use a different stationary phase/solvent system for chromatography.
Formation of significant byproducts. Side reactions such as over-alkylation, imine formation, or aldol condensation.- In reactions involving alkylating agents, use protecting groups to prevent dialkylation.[4]- Optimize reaction conditions (e.g., temperature, concentration) to disfavor side reactions.
Poor Enantioselectivity
Observation Potential Cause Suggested Solution
Low enantiomeric excess (ee) in enzymatic kinetic resolution. The chosen enzyme has low intrinsic selectivity (low E-value) for the substrate.- Screen a variety of enzymes (e.g., different lipases). Even enzymes from different species can exhibit vastly different selectivities.[7]- Optimize the reaction medium by screening different organic solvents or using biphasic systems.[7]
Low ee in asymmetric transfer hydrogenation. Suboptimal catalyst, solvent, or temperature.- Screen different chiral phosphoric acid catalysts with varying steric and electronic properties.- Evaluate a range of non-polar solvents, as they often improve enantioselectivity.[8]- Optimize the reaction temperature; lower temperatures often favor higher ee.
Racemization of the product. The product may be unstable under the reaction or workup conditions.- Analyze the stability of the purified product under the reaction conditions to check for background racemization.- Modify the workup procedure to avoid harsh acidic or basic conditions that could induce racemization.

Quantitative Data Presentation

Table 1: Effect of Reaction Parameters on Dynamic Kinetic Resolution of 1-Aminoindan

Catalyst SystemAcyl DonorSolventTemperature (°C)Time (h)Yield (%)ee (%)
Pd/LDH-DS & Novozym 4354-chlorophenyl valerateToluene5515>90>99
Data adapted from a study on the DKR of 1-aminoindan, a precursor to the target molecule.[1]

Table 2: Optimization of Asymmetric Transfer Hydrogenation of an Imine Precursor

Chiral Phosphoric Acid CatalystH-SourceSolventTemperature (°C)Time (d)Yield (%)ee (%)
(R)-CPAEt-HEToluene4027182
Data from the gram-scale synthesis of a rasagiline precursor.[3]

Experimental Protocols

Protocol 1: Dynamic Kinetic Resolution for the Preparation of (R)-1-Aminoindan

This protocol describes a general procedure for the dynamic kinetic resolution of racemic 1-aminoindan, a key precursor to this compound.

Materials:

  • Racemic 1-aminoindan

  • Pd/layered double-hydroxide-dodecyl sulfate anion (Pd/LDH-DS) racemization catalyst

  • Novozym 435 (immobilized lipase)

  • 4-chlorophenyl valerate (acyl donor)

  • Toluene (solvent)

Procedure:

  • To a solution of racemic 1-aminoindan (1 equivalent) in toluene, add the Pd/LDH-DS catalyst.

  • Add Novozym 435 and 4-chlorophenyl valerate (1.1 equivalents).

  • Stir the reaction mixture at 55 °C for 15 hours.

  • Monitor the reaction progress by chiral HPLC.

  • Upon completion, filter off the catalysts.

  • The resulting product, (R)-N-acetyl-1-aminoindan, can be deprotected under acidic or basic conditions to yield (R)-1-aminoindan.

Protocol 2: Asymmetric Transfer Hydrogenation for the Synthesis of a Rasagiline Precursor

This protocol is adapted from the gram-scale synthesis of a rasagiline precursor via asymmetric transfer hydrogenation.[3]

Materials:

  • 1-Indanone

  • Propargylamine

  • Ti(OEt)₄

  • (R)-Chiral Phosphoric Acid (CPA) catalyst (5 mol%)

  • Ethyl Hantzsch ester (Et-HE) (1.4 equivalents)

  • Boc₂O (1.2 equivalents)

  • Molecular sieves (MS) 4 Å

  • Toluene (solvent)

Procedure:

  • Prepare the imine by reacting 1-indanone with propargylamine in the presence of Ti(OEt)₄.

  • In a separate flask under an argon atmosphere, dissolve the imine in toluene.

  • Add the (R)-CPA catalyst, Et-HE, Boc₂O, and molecular sieves.

  • Stir the reaction at 40 °C for 2 days.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Visualizations

Experimental_Workflow_DKR cluster_prep Reaction Setup cluster_workup Workup & Purification racemic_amine Racemic 6-hydroxy-1-aminoindan reaction Dynamic Kinetic Resolution racemic_amine->reaction racemization_catalyst Racemization Catalyst (e.g., Pd-based) racemization_catalyst->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction acyl_donor Acyl Donor acyl_donor->reaction solvent Solvent solvent->reaction filtration Filtration to remove catalysts reaction->filtration Reaction complete extraction Extraction filtration->extraction purification Purification (e.g., Crystallization) extraction->purification final_product (R)-N-acyl-6-hydroxy-1-aminoindan purification->final_product Troubleshooting_Low_Yield cluster_conversion Incomplete Conversion cluster_workup_solutions Workup/Purification Issues cluster_side_reactions_solutions Side Reaction Issues start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion check_workup Review Workup & Purification start->check_workup check_side_reactions Analyze for Side Products (NMR/MS) start->check_side_reactions increase_time Increase Reaction Time check_conversion->increase_time Incomplete optimize_extraction Optimize Extraction pH check_workup->optimize_extraction Product Loss modify_conditions Modify Reaction Conditions check_side_reactions->modify_conditions Byproducts Detected increase_temp Increase Temperature increase_time->increase_temp Still incomplete check_reagents Check Reagent/Catalyst Activity increase_temp->check_reagents Still incomplete solution Improved Yield check_reagents->solution change_purification Change Purification Method optimize_extraction->change_purification change_purification->solution use_protecting_groups Use Protecting Groups modify_conditions->use_protecting_groups use_protecting_groups->solution

References

Technical Support Center: Purification of (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-(-)-6-hydroxy-1-aminoindan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound revolve around achieving high enantiomeric purity and removing structurally similar chemical impurities. Key difficulties include:

  • Enantiomeric Separation: The primary challenge is the efficient separation of the desired (R)-enantiomer from the unwanted (S)-enantiomer.

  • Chemical Purity: Removal of impurities generated during synthesis, such as starting materials, by-products, and degradation products, is crucial. The presence of a hydroxyl group can influence the impurity profile compared to unsubstituted 1-aminoindan.

  • Crystallization Issues: Inducing crystallization of the desired diastereomeric salt can be difficult, and issues like oiling out or co-crystallization of both diastereomers can occur.[1]

  • Stability: While the 6-hydroxy regioisomer is generally stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong acids or bases) during purification should be avoided to prevent potential degradation.

Q2: What are the most common methods for the chiral resolution of 6-hydroxy-1-aminoindan?

The most common and effective methods for the chiral resolution of 6-hydroxy-1-aminoindan include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. It is a powerful analytical tool and can also be used for preparative separations.

  • Dynamic Kinetic Resolution (DKR): This advanced method combines enzymatic resolution with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer.[3]

Q3: What are some potential chemical impurities I should be aware of?

Based on the synthesis of related aminoindanes like rasagiline, potential impurities in this compound may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products of the synthesis: These can include isomers or products of side reactions.

  • (S)-(-)-6-hydroxy-1-aminoindan: The undesired enantiomer.

  • Degradation products: Arising from instability during synthesis or purification.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause Solution
No crystal formation - Solvent is too polar, making the salt too soluble.- Solution is not sufficiently supersaturated.- Concentration of the amine or resolving agent is too low.- Try a less polar solvent or a mixture of solvents.- Slowly cool the solution, evaporate some of the solvent, or add an anti-solvent.- Increase the concentration of the reactants.[1]
Product oils out - High concentration of the diastereomeric salt.- Cooling the solution too quickly.- Inappropriate solvent system.- Dilute the solution with more solvent.- Allow the solution to cool down slowly to room temperature before further cooling.- Screen for a different solvent or solvent mixture.- Add a seed crystal to induce crystallization from the oil.[1]
Low yield of desired enantiomer - The undesired diastereomeric salt is also precipitating.- The desired diastereomeric salt is too soluble in the chosen solvent.- Perform multiple recrystallizations to improve purity.- Optimize the solvent system to maximize the solubility difference between the diastereomers.- Adjust the molar ratio of the resolving agent.
Low enantiomeric excess (ee) - Incomplete separation of diastereomeric salts.- Co-crystallization of the undesired diastereomer.- Perform one or more recrystallizations of the isolated salt.- Optimize the crystallization conditions (solvent, temperature, cooling rate).- Ensure the chiral resolving agent is of high optical purity.
Chiral HPLC
Problem Possible Cause Solution
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs. For aminoindan derivatives, polysaccharide-based columns like SUMICHIRAL OA-4700 and Chiralpak IC have shown good resolution.- Systematically vary the mobile phase composition (e.g., ratio of organic modifier to hexane, type and concentration of additives).
Peak tailing or fronting - Secondary interactions with the stationary phase.- Column overload.- Column degradation.- For a basic compound like an amine, add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase.- Reduce the sample concentration or injection volume.- Flush the column with a strong solvent or replace it if it's old or has been used with incompatible solvents.
Poor resolution (Rs < 1.5) - Mobile phase is not optimal.- Temperature is not optimal.- Flow rate is too high.- Adjust the mobile phase composition.- Optimize the column temperature. Lower temperatures often increase chiral selectivity.- Reduce the flow rate to increase the interaction time with the CSP.
Ghost peaks - Contamination in the mobile phase or HPLC system.- Carryover from the autosampler.- Use freshly prepared, high-purity mobile phase.- Run a blank gradient to identify the source of contamination.- Optimize the needle wash procedure in the autosampler.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for Aminoindanes

Method Typical Resolving Agent/Stationary Phase Typical Yield Typical Enantiomeric Excess (ee) Advantages Disadvantages
Diastereomeric Salt Crystallization L-(+)-Tartaric acid, (S)-Mandelic acid, L-(-)-Malic acid30-45% (per crystallization)>99% (after recrystallization)- Scalable- Cost-effective for large quantities- Can require multiple recrystallizations- Optimization of conditions can be time-consuming- Theoretical max yield is 50%
Chiral HPLC SUMICHIRAL OA-4700, Chiralpak IC>95%>99%- High resolution- Analytical and preparative scale- Direct separation- Higher cost of chiral columns- Limited loading capacity for preparative scale
Dynamic Kinetic Resolution Candida antarctica Lipase B (CAL-B) with Raney nickel>95%>99%- Theoretical yield up to 100%- High enantioselectivity- Requires specific enzymes and catalysts- May require optimization of reaction conditions

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This is a general protocol and may require optimization for this compound.

  • Dissolution: In a suitable flask, dissolve racemic 6-hydroxy-1-aminoindan (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 equivalent) in the same solvent.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try seeding with a small crystal or further cooling in an ice bath.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization (if necessary): To improve enantiomeric purity, dissolve the salt in a minimal amount of hot solvent and allow it to recrystallize.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) to raise the pH > 10. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.

Protocol 2: Chiral HPLC Analysis

This protocol is a starting point for method development.

  • Column: Chiralpak IC or SUMICHIRAL OA-4700 (or other suitable polysaccharide-based chiral column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of a basic additive (e.g., 0.1% diethylamine). A typical starting ratio could be 90:10 (hexane:alcohol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (can be varied to optimize separation).

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 270 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Mandatory Visualization

Purification_Workflow cluster_crystallization Diastereomeric Salt Crystallization cluster_hplc Chiral HPLC racemic Racemic 6-hydroxy-1-aminoindan dissolution Dissolution in Solvent racemic->dissolution chiral_acid Chiral Resolving Agent (e.g., L-Tartaric Acid) chiral_acid->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt (Enriched in R-enantiomer) filtration->diastereomeric_salt liberation Liberation of Free Amine (Base Treatment) diastereomeric_salt->liberation pure_R This compound liberation->pure_R racemic_hplc Racemic or Enriched 6-hydroxy-1-aminoindan injection Injection onto Chiral Column racemic_hplc->injection separation Separation of Enantiomers injection->separation collection Fraction Collection separation->collection pure_R_hplc This compound collection->pure_R_hplc

Caption: General workflows for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Purification Issue low_ee Low Enantiomeric Excess start->low_ee low_yield Low Yield start->low_yield no_product No Product / Oiling Out start->no_product cause_ee - Co-crystallization - Poor HPLC resolution low_ee->cause_ee cause_yield - Incomplete crystallization - Product loss during workup low_yield->cause_yield cause_no_product - Incorrect solvent - Supersaturation not reached - Rapid cooling no_product->cause_no_product solution_ee - Recrystallize - Optimize HPLC method (column, mobile phase, temp) cause_ee->solution_ee solution_yield - Optimize crystallization time/temp - Careful workup cause_yield->solution_yield solution_no_product - Solvent screening - Slow cooling / Seeding - Concentrate solution cause_no_product->solution_no_product

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 6-Hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-hydroxy-1-aminoindan. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-hydroxy-1-aminoindan, which typically proceeds via the oximation of 6-hydroxy-1-indanone followed by the reduction of the resulting 6-hydroxy-1-indanone oxime.

Problem 1: Low Yield or Incomplete Conversion During Oximation of 6-Hydroxy-1-indanone

Question: I am experiencing low yields and observing unreacted 6-hydroxy-1-indanone in my oximation reaction. How can I improve the conversion?

Answer:

Incomplete oximation can be due to several factors, including reaction conditions and reagent stoichiometry. Here are some troubleshooting steps:

  • Reaction Time and Temperature: The reaction of 1-indanone with hydroxylamine hydrochloride is typically rapid.[1] For substituted indanones, ensure the reaction is stirred at a suitable temperature (e.g., 50 °C) for a sufficient duration to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • pH of the Reaction Medium: The formation of oximes is pH-dependent. The reaction is generally carried out in the presence of a base, such as pyridine, to neutralize the HCl released from hydroxylamine hydrochloride and to facilitate the nucleophilic attack of hydroxylamine on the carbonyl group.[1] Ensure the base is present in a sufficient amount.

  • Stoichiometry of Reagents: A slight excess of hydroxylamine hydrochloride (e.g., 1.05 equivalents) is often used to ensure complete conversion of the ketone.[1]

Experimental Protocol: Oximation of 1-Indanone

A representative procedure for the oximation of the parent 1-indanone involves stirring 1-indanone with 1.05 equivalents of hydroxylamine hydrochloride in pyridine at 50 °C for approximately 20 minutes.[1] The reaction progress can be monitored by TLC.[1] A similar protocol can be adapted for 6-hydroxy-1-indanone.

Problem 2: Formation of a Dimeric Byproduct During the Reduction of 6-Hydroxy-1-indanone Oxime

Question: During the reduction of 6-hydroxy-1-indanone oxime, I am observing a significant amount of a higher molecular weight impurity, which I suspect is a dimer. What is the structure of this byproduct and how can I prevent its formation?

Answer:

The formation of dimeric and trimeric byproducts is a known issue in the reduction of compounds containing C=N bonds, such as nitriles and oximes, particularly during catalytic hydrogenation.[2] This is believed to occur through the reaction of the initially formed primary amine with the intermediate imine. While the exact structure of the dimer from 6-hydroxy-1-indanone oxime is not explicitly detailed in the provided literature, a study on the Beckmann rearrangement of 6-methoxyindanone oximes reported the formation of an unspecified "dimeric product".[3][4]

Plausible Dimer Structure and Formation Mechanism:

The dimerization likely proceeds via the condensation of the newly formed 6-hydroxy-1-aminoindan with the unreacted or partially reduced 6-hydroxy-1-indanone oxime (or the intermediate imine).

Troubleshooting Strategies to Minimize Dimer Formation:

  • Acidic Conditions: The addition of a strong acid, such as hydrochloric acid (HCl), can protonate the newly formed primary amine, rendering it non-nucleophilic and thus preventing it from reacting with the imine intermediate.[2] This is a common strategy to suppress dimer and trimer formation in nitrile reductions using Pd/C.[2]

  • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can influence the formation of byproducts. For the reduction of 1-indanone oxime, various reducing agents can be employed.[1] For catalytic hydrogenation, careful optimization of hydrogen pressure, temperature, and catalyst loading is crucial.

  • High Dilution: Conducting the reaction at a higher dilution can disfavor the bimolecular reaction leading to the dimer.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look out for in the synthesis of 6-hydroxy-1-aminoindan?

A1: Besides the potential dimeric byproduct discussed above, other common impurities can include:

  • Unreacted Starting Materials: 6-hydroxy-1-indanone and 6-hydroxy-1-indanone oxime.

  • Hydroxylamine Intermediate: Incomplete reduction can lead to the corresponding hydroxylamine.

  • Over-reduction Products: Depending on the reaction conditions, the aromatic ring or the hydroxyl group might be susceptible to reduction, although this is less common under standard conditions for oxime reduction.

Q2: Are there any stability issues with 6-hydroxy-1-aminoindan?

A2: The position of the hydroxyl group on the indan ring significantly affects the stability of hydroxy-1-aminoindans. The 6-hydroxy regioisomer is known to be stable.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products and byproducts?

A3:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the oximation and reduction steps.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and any isolated byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Data Summary

While specific quantitative data for side reactions in the synthesis of 6-hydroxy-1-aminoindan is limited in the available literature, the following table summarizes general observations and preventative measures based on analogous reactions.

Side Reaction/ByproductPlausible CauseRecommended Prevention/Mitigation StrategiesReference
Incomplete Oximation Insufficient reaction time, incorrect pH, or stoichiometry.Optimize reaction time and temperature, ensure sufficient base is used, use a slight excess of hydroxylamine hydrochloride.[1]
Dimer Formation (during reduction) Reaction of the product amine with the imine intermediate.Conduct the reduction under acidic conditions (e.g., with HCl), use high dilution, optimize catalyst and reaction conditions.[2]

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

The following diagram illustrates a logical workflow for identifying and mitigating the formation of impurities during the synthesis of 6-hydroxy-1-aminoindan.

G cluster_synthesis Synthesis of 6-Hydroxy-1-aminoindan cluster_troubleshooting Troubleshooting Workflow Start Start Synthesis Oximation Step 1: Oximation of 6-Hydroxy-1-indanone Start->Oximation Reduction Step 2: Reduction of 6-Hydroxy-1-indanone Oxime Oximation->Reduction Product Final Product: 6-Hydroxy-1-aminoindan Reduction->Product Impurity_Detected Impurity Detected by Analytical Methods (TLC, HPLC, MS) Product->Impurity_Detected if purity is low Identify_Impurity Identify Impurity Structure (NMR, MS) Impurity_Detected->Identify_Impurity Incomplete_Reaction Incomplete Reaction? (Unreacted Starting Material) Identify_Impurity->Incomplete_Reaction Dimer_Formation Dimer Formation? Identify_Impurity->Dimer_Formation Optimize_Oximation Optimize Oximation: - Increase Reaction Time/Temp - Adjust pH (Base) - Adjust Stoichiometry Incomplete_Reaction->Optimize_Oximation Yes, in Oximation Optimize_Reduction Optimize Reduction: - Add Acid (e.g., HCl) - Increase Dilution - Screen Catalysts/Conditions Dimer_Formation->Optimize_Reduction Yes, in Reduction Optimize_Oximation->Oximation Optimize_Reduction->Reduction Re-run

Caption: Troubleshooting workflow for impurity identification and mitigation.

References

Technical Support Center: Optimization of Chiral Resolution Using (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While (R)-(-)-6-hydroxy-1-aminoindan is a known chiral compound, detailed public-domain examples of its specific application as a resolving agent are limited. This guide is therefore based on the established principles of diastereomeric salt crystallization and may use data from structurally related resolving agents (e.g., other aminoindans) as a proxy. The protocols and data provided are illustrative and should be adapted to your specific racemic mixture.

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound for the separation of enantiomers.

Troubleshooting Guide

This section addresses common problems encountered during the diastereomeric salt crystallization process with this compound.

Problem Potential Cause Recommended Solution
1. Diastereomeric salt fails to crystallize (remains an oil or gum). A. Inappropriate Solvent System: The solvent may be too effective at solvating the salt, preventing the formation of a crystal lattice.[1]Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., alcohols like ethanol, isopropanol; esters like ethyl acetate; ketones like acetone; or mixtures thereof).Anti-Solvent Addition: Slowly introduce an anti-solvent (a solvent in which the salt is poorly soluble, e.g., heptane, hexane) to a solution of the salt to induce precipitation.[1]
B. High Supersaturation: The solution is too concentrated, leading to rapid, disordered precipitation ("oiling out") instead of controlled crystallization.Dilution: Dilute the solution with more of the primary solvent to enter the metastable zone, where crystal growth is favored over nucleation.
C. Presence of Impurities: Impurities from the racemic mixture or the resolving agent can inhibit crystal nucleation and growth.[1]Purification: Ensure high purity of both the racemic acid and the this compound resolving agent before salt formation. Recrystallization of starting materials may be necessary.
2. Low Diastereomeric Excess (d.e.) in the crystallized salt. A. Similar Solubilities: The solubilities of the two diastereomeric salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) are too close in the chosen solvent for effective separation.Optimize Solvent: The key to resolution is maximizing the solubility difference. Screen various solvents and solvent mixtures at different temperatures.[1]Change Resolving Agent: If solvent optimization fails, the fundamental discrimination between enantiomers is poor. A different resolving agent may be required.
B. Rapid Crystallization: Cooling the solution too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one.Controlled Cooling: Implement a slow, gradual cooling profile. For example, cool from 60°C to 20°C over several hours. Seeding the solution with a few crystals of the desired diastereomer at the appropriate temperature can promote controlled growth.
C. Solid Solution Formation: Both diastereomers are incorporated into the same crystal lattice, making separation by simple crystallization ineffective. This is suspected when repeated recrystallizations fail to improve the d.e.Solvent System Change: Altering the solvent can disrupt the crystal packing that allows for solid solution formation.Temperature Cycling (Annealing): Subjecting the solid to heating and slow cooling cycles can sometimes promote the separation into a more thermodynamically stable, pure phase.
3. Low Yield of the Desired Diastereomeric Salt. A. Sub-optimal Stoichiometry: The molar ratio of the resolving agent to the racemic acid is not ideal.Adjust Ratio: While a 1:1 ratio is a common starting point, the optimal ratio can vary. Experiment with using a slight excess or deficit of the resolving agent (e.g., 0.8 to 1.1 equivalents).
B. High Solubility of Both Salts: The desired, "less-soluble" salt is still too soluble in the chosen solvent, leaving a significant amount in the mother liquor.Solvent/Temperature Optimization: Find a solvent in which the desired salt has low solubility, especially at the filtration temperature. Ensure the final crystallization temperature is sufficiently low.

Frequently Asked Questions (FAQs)

Q1: What class of compounds is this compound best suited to resolve? A1: As a chiral amine (a base), this compound is used to resolve racemic acids, such as carboxylic acids.[2][3] The formation of a salt between the basic amino group and the acidic functional group of the target molecule allows for the creation of diastereomers that can be separated by crystallization.

Q2: How do I choose the right solvent for the resolution? A2: The ideal solvent is one that provides a large difference in solubility between the two diastereomeric salts.[3] One salt should be sparingly soluble, while the other remains in solution. A typical screening process involves testing a range of solvents with different polarities, such as methanol, ethanol, isopropanol, acetone, acetonitrile, and ethyl acetate, often in combination with an anti-solvent like hexane or heptane.

Q3: What is the typical stoichiometry for using this compound? A3: The starting point is typically a 1:1 molar ratio of the chiral acid's enantiomers (i.e., 1.0 equivalent of the racemate) to 0.5-1.0 equivalents of the resolving agent. Using less than one equivalent of the resolving agent is common, as it prevents the crystallization of the more soluble diastereomeric salt.

Q4: After isolating the pure diastereomeric salt, how do I recover my target enantiomer? A4: To liberate the free acid from the salt, the crystalline salt is typically dissolved or suspended in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate). The pH is then adjusted with a strong acid (like HCl) to be acidic (pH 1-2). This protonates the carboxylic acid and ensures the resolving agent (as its hydrochloride salt) remains in the aqueous phase. The desired enantiomerically pure acid can then be extracted into the organic layer, which is subsequently washed and evaporated.

Q5: How can I determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.)? A5:

  • Diastereomeric Excess (d.e.) of the salt can often be determined using ¹H NMR spectroscopy, as protons in the two diastereomers are in different chemical environments and may show distinct signals.

  • Enantiomeric Excess (e.e.) of the liberated acid (after removal of the resolving agent) is most commonly and accurately determined by chiral High-Performance Liquid Chromatography (HPLC).

Illustrative Data Presentation

The following tables represent hypothetical screening results for the resolution of a racemic carboxylic acid ("R-Acid") with this compound.

Table 1: Solvent Screening for Crystallization (Conditions: 1.0 mmol Racemic R-Acid, 0.6 mmol this compound, Solvent Volume 10 mL, Heated to 60°C then slow cooled to 20°C)

Entry Solvent System Yield (%) Diastereomeric Excess (d.e.) (%) Observations
1Isopropanol (IPA)3578Crystalline solid formed.
2Ethyl Acetate2565Small, needle-like crystals.
3Acetone1550Poor precipitation.
4IPA / Heptane (4:1)4292Dense, filterable crystals.
5Methanol5<10Most salt remained in solution.
6Acetonitrile3085Good crystal formation.

Table 2: Optimization of Stoichiometry in IPA/Heptane (Conditions: Solvent IPA/Heptane (4:1), Slow cooled from 60°C to 20°C)

Entry Equivalents of Resolving Agent Yield (%) Diastereomeric Excess (d.e.) (%)
10.53895
20.64292
30.84884
41.05570

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

  • Salt Formation: In a suitable flask, dissolve the racemic acid (1.0 eq.) in an optimized solvent (e.g., Isopropanol, see Table 1) at an elevated temperature (e.g., 60-70°C). In a separate container, dissolve this compound (0.5-0.8 eq.) in a small amount of the same solvent. Add the resolving agent solution dropwise to the racemic acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly and undisturbed to room temperature over 2-4 hours. For further precipitation, the flask may be placed in a refrigerator or ice bath (0-5°C) for an additional 2-12 hours. Seeding with a previously formed crystal can be beneficial.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying and Analysis: Dry the crystals under vacuum. Determine the yield and measure the diastereomeric excess (d.e.) by ¹H NMR or chiral HPLC analysis of a small, liberated sample.

  • Recrystallization (Optional): If the d.e. is not satisfactory (>98%), a recrystallization from the same or a different solvent system can be performed to further enhance purity.

  • Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in a 2:1 mixture of an organic solvent (e.g., ethyl acetate) and water. Cool the mixture in an ice bath and add 2M HCl dropwise with vigorous stirring until the aqueous layer reaches pH 1-2.

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.

  • Final Analysis: Determine the final yield and measure the enantiomeric excess (e.e.) of the acid product by chiral HPLC.

Visualizations

G Figure 1: General Workflow for Chiral Resolution A Racemic Acid (R/S Mixture) C 1. Salt Formation (in suitable solvent) A->C B Chiral Resolving Agent This compound B->C D Mixture of Diastereomeric Salts (R-Acid : R-Amine) (S-Acid : R-Amine) C->D E 2. Selective Crystallization (Controlled Cooling) D->E H 3. Filtration E->H F Solid Phase (Enriched in less soluble salt, e.g., S-Acid : R-Amine) I 4. Acidification (Liberation) F->I G Mother Liquor (Enriched in more soluble salt, e.g., R-Acid : R-Amine) H->F H->G J Purified Enantiomer (e.g., S-Acid) I->J K Recovered Resolving Agent I->K

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

G Figure 2: Troubleshooting Logic for Poor Resolution start Initial Experiment: Low Diastereomeric Excess (d.e.) q1 Did crystals form well-defined and easily? start->q1 sol_screen Action: Screen different solvents & solvent mixtures (e.g., alcohols, esters, anti-solvents) q1->sol_screen Yes cool_rate Action: Implement a slower, controlled cooling profile. Consider seeding. q1->cool_rate No, oiled out or precipitated too fast stoich Action: Optimize stoichiometry of the resolving agent (try 0.5 to 0.8 eq.) sol_screen->stoich cool_rate->sol_screen recryst Action: Perform recrystallization of the isolated salt. stoich->recryst end_good Resolution Optimized recryst->end_good d.e. improves end_bad Consider alternative resolving agent recryst->end_bad d.e. does NOT improve (suspect solid solution)

Caption: Troubleshooting logic for improving low diastereomeric excess (d.e.).

References

Stability issues of (R)-(-)-6-hydroxy-1-aminoindan in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (R)-(-)-6-hydroxy-1-aminoindan in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions related to potential stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution at neutral pH?

A1: this compound is expected to be relatively stable in solution at neutral pH. Unlike the 5-hydroxy and 7-hydroxy isomers, the 6-hydroxy configuration does not readily form reactive quinone methide intermediates.[1] However, prolonged storage in solution, especially at room temperature or elevated temperatures, may lead to gradual degradation. For optimal stability, it is recommended to prepare solutions fresh and store them at 2-8°C for short-term use.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The primary factors that can lead to the degradation of this compound in solution are:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or oxidizing agents. This can lead to the formation of colored degradation products.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is advisable to protect solutions from light by using amber vials or covering the containers with aluminum foil.

  • Extreme pH: While stable at neutral pH, highly acidic or basic conditions can promote degradation.

  • Elevated Temperature: Increased temperature accelerates the rate of all chemical reactions, including degradation.

Q3: I observed a color change in my solution of this compound. What could be the cause?

A3: A color change, typically to a yellow or brown hue, is a common indicator of degradation, most likely due to oxidation of the phenolic hydroxyl group. This process can be initiated by exposure to air (oxygen) or light. Ensure your solvents are de-gassed and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: Can I store solutions of this compound for long-term use?

A4: For long-term storage, it is recommended to store the compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture.[2] If solutions must be stored, they should be prepared in a suitable, de-gassed solvent, aliquoted into single-use vials, blanketed with an inert gas, and stored at -20°C or -80°C. However, the long-term stability in various solvents has not been extensively studied, and periodic re-analysis of stored solutions is recommended to ensure integrity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Prepare fresh solutions before analysis. If using stored solutions, perform a forced degradation study to identify potential degradation products. Ensure the mobile phase is compatible with the compound and is freshly prepared.
Loss of compound concentration over time Adsorption to container surfaces or degradation.Use silanized glassware or polypropylene containers to minimize adsorption. Store solutions at lower temperatures and protect from light.
Inconsistent experimental results Instability of the compound under experimental conditions.Evaluate the stability of the compound under your specific experimental conditions (e.g., buffer composition, pH, temperature). Prepare a control sample and analyze it at the beginning and end of the experiment to assess degradation.
Solution discoloration Oxidation.Use de-gassed solvents. Add antioxidants (e.g., ascorbic acid, EDTA to chelate metal ions) to the solution if compatible with your experimental setup. Work under an inert atmosphere.

Stability Profile Summary

The following table summarizes the expected stability of this compound under various stress conditions based on general principles of pharmaceutical stability testing.[3][4]

Condition Stress Level Expected Stability Potential Degradation Pathway
Acidic 0.1 M HCl at 60°C for 24hLikely stableMinimal degradation expected.
Basic 0.1 M NaOH at 60°C for 24hModerate degradationBase-catalyzed oxidation of the phenol.
Oxidative 3% H₂O₂ at RT for 24hSignificant degradationOxidation of the phenol and/or amine.
Thermal 60°C in solution for 48hMinor to moderate degradationGeneral acceleration of degradation processes.
Photolytic ICH Q1B conditionsModerate degradationPhotolytic oxidation or rearrangement.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of a 50:50 methanol:water mixture. Keep at 60°C for 48 hours, protected from light.

    • Photostability: Expose a solution of the compound in a quartz cuvette to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

    • Analyze all samples by HPLC. A suitable starting HPLC method is:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: 280 nm

      • Injection Volume: 10 µL

  • Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed control. Calculate the percentage of degradation and identify the retention times of the major degradation products.

Visualizations

Stability_Investigation_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (e.g., 60°C in Solution) prep_stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep_stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc compare Compare Stressed vs. Control hplc->compare identify Identify Degradation Products compare->identify pathway Elucidate Degradation Pathway identify->pathway Degradation_Pathway parent This compound intermediate Phenoxy Radical (Intermediate) parent->intermediate Oxidation oxidant Oxidizing Agent (e.g., H2O2, O2) oxidant->intermediate dimer Dimeric Products intermediate->dimer Dimerization quinone Quinone-like Structures intermediate->quinone Further Oxidation

References

Technical Support Center: Enzymatic Synthesis of (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of (R)-(-)-6-hydroxy-1-aminoindan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this specific biocatalytic process.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the enzymatic synthesis of this compound?

The synthesis is typically achieved through an asymmetric reductive amination of the prochiral ketone, 6-hydroxy-1-indanone. This transformation is catalyzed by an (R)-selective ω-transaminase (ω-TA). The enzyme facilitates the transfer of an amino group from an amine donor to the ketone substrate, creating the desired chiral amine with high enantioselectivity. The reaction requires the cofactor pyridoxal 5'-phosphate (PLP).[1]

Q2: Which type of enzyme is recommended for this synthesis?

An (R)-selective ω-transaminase is the enzyme of choice for producing the (R)-enantiomer of 6-hydroxy-1-aminoindan. Several commercial suppliers offer kits with a variety of transaminases for screening purposes to identify the optimal enzyme for this specific substrate.

Q3: What are suitable amine donors for this reaction?

Commonly used amine donors include isopropylamine, L-alanine, or butylamine.[1] The choice of amine donor can influence the reaction equilibrium and the ease of downstream processing. Using a donor that results in a volatile or easily removable byproduct (e.g., acetone from isopropylamine) is often advantageous for shifting the reaction equilibrium towards product formation.

Q4: Why is a co-solvent like DMSO sometimes used?

The substrate, 6-hydroxy-1-indanone, may have limited solubility in aqueous buffer systems. A co-solvent such as dimethyl sulfoxide (DMSO) is often added to the reaction mixture to improve the solubility of the substrate and product, thereby enhancing the overall reaction efficiency.[1]

Q5: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For TLC, staining with ninhydrin can be used to visualize the amine product. Chiral HPLC is necessary to determine the enantiomeric excess (% ee) of the this compound.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Enzyme: The transaminase may have lost activity due to improper storage or handling.- Ensure the enzyme has been stored at the recommended temperature.- Perform a positive control reaction with a known substrate for the enzyme to verify its activity.- Avoid repeated freeze-thaw cycles.
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the selected enzyme.- Optimize the reaction pH. Most transaminases have an optimal pH between 7.5 and 9.0.[1]- Perform the reaction at the enzyme's optimal temperature, typically between 30°C and 50°C.[1]- Screen different buffer systems (e.g., phosphate, borate, triethanolamine[1]).
Missing Cofactor: Pyridoxal 5'-phosphate (PLP) is an essential cofactor for transaminases.- Ensure that PLP is added to the reaction mixture at the recommended concentration (typically 0.1-1 mM).
Low Enantioselectivity Incorrect Enzyme Selection: The chosen transaminase may not be sufficiently stereoselective for 6-hydroxy-1-indanone.- Screen a panel of (R)-selective ω-transaminases to identify one with high enantioselectivity for the target substrate.
Racemization: The product may be undergoing racemization under the reaction or work-up conditions.- Analyze the enantiomeric excess at different time points to check for product racemization.- Ensure the work-up conditions are mild and do not promote racemization.
Reaction Stalls or Incomplete Conversion Unfavorable Reaction Equilibrium: The reverse reaction (deamination of the product) may be significant.- Use a large excess of the amine donor.- Employ an amine donor that generates a volatile or easily removable byproduct (e.g., isopropylamine to acetone).- Consider in-situ product removal (ISPR) techniques if feasible.
Product or Substrate Inhibition: High concentrations of the substrate or product can inhibit the enzyme.- Perform the reaction at a lower substrate concentration.- Consider a fed-batch approach for substrate addition.
Poor Substrate Solubility: 6-hydroxy-1-indanone may not be fully dissolved in the reaction medium.- Increase the concentration of the co-solvent (e.g., DMSO).[1]- Ensure vigorous stirring to maintain a homogenous mixture.

Experimental Protocols

The following is a general starting protocol for the enzymatic synthesis of this compound based on the synthesis of a similar compound.[1] Optimization of these conditions will be necessary for your specific enzyme and experimental setup.

Materials:

  • 6-hydroxy-1-indanone

  • (R)-selective ω-transaminase

  • Triethanolamine buffer

  • Pyridoxal 5'-phosphate (PLP)

  • Secondary butylamine (or other suitable amine donor)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Sodium hydroxide solution

Protocol:

  • Buffer Preparation: Prepare a triethanolamine buffer solution. A starting point could be 100 mM triethanolamine, with the pH adjusted to 8.0 using concentrated HCl.[1]

  • Reaction Setup:

    • In a reaction vessel, combine the triethanolamine buffer, secondary butylamine, and PLP. Cool the mixture to 10-15°C.[1]

    • Adjust the pH to 8.0 with concentrated HCl and then allow the temperature to rise to 20-25°C.[1]

    • Add the (R)-selective ω-transaminase to the buffer solution.

    • In a separate vial, dissolve the 6-hydroxy-1-indanone in a minimal amount of DMSO and add it to the reaction mixture.[1]

  • Reaction Conditions:

    • Incubate the reaction at 40°C with stirring for 24-96 hours.[1]

    • Monitor the reaction progress periodically using TLC or HPLC.[1]

  • Work-up and Extraction:

    • Once the reaction has reached completion (or the desired conversion), adjust the pH to >10 with a sodium hydroxide solution.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by a suitable method, such as column chromatography.

    • Determine the enantiomeric excess of the final product using chiral HPLC.[1]

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Buffer Buffer Preparation (pH 8.0) Reagents Reagent Mixture (Amine Donor, PLP) Enzyme Add Transaminase Reagents->Enzyme Combine Substrate Add Substrate (6-hydroxy-1-indanone in DMSO) Enzyme->Substrate Add Incubation Incubate at 40°C (24-96h) Substrate->Incubation Start Extraction Extraction Incubation->Extraction Reaction Complete Purification Purification Extraction->Purification Analysis Chiral HPLC Analysis Purification->Analysis

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low Yield or No Product CheckEnzyme Check Enzyme Activity (Positive Control) Start->CheckEnzyme CheckConditions Optimize Reaction Conditions (pH, Temp, Buffer) CheckEnzyme->CheckConditions Enzyme Active Inactive Replace Enzyme CheckEnzyme->Inactive Enzyme Inactive CheckCofactor Verify PLP Presence CheckConditions->CheckCofactor Conditions Optimized CheckEquilibrium Address Reaction Equilibrium (Excess Amine Donor) CheckCofactor->CheckEquilibrium Cofactor Present CheckSolubility Improve Substrate Solubility (Increase Co-solvent) CheckEquilibrium->CheckSolubility Equilibrium Addressed Success Improved Yield CheckSolubility->Success Solubility Improved

Caption: Troubleshooting logic for addressing low yield in the enzymatic synthesis.

References

Common impurities in synthetic (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-(-)-6-Hydroxy-1-aminoindan

Welcome to the Technical Support Center for synthetic this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in their synthesis and experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my synthesis of this compound?

A1: Impurities in synthetic this compound can be broadly categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. The most common is the unreacted starting material, 6-hydroxy-1-indanone .

  • Stereoisomeric Impurities: The most significant impurity in this category is the undesired enantiomer, (S)-(+)-6-hydroxy-1-aminoindan . Its presence is a critical parameter for enantiomeric purity.

  • Degradation Products: While this compound is a relatively stable molecule, degradation can occur under harsh experimental conditions such as exposure to strong acids, bases, oxidizing agents, or high temperatures.

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to detect and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining enantiomeric purity and separating the (R) and (S) enantiomers. Reversed-phase HPLC can be used to detect process-related impurities like 6-hydroxy-1-indanone.

  • Gas Chromatography (GC): GC can also be used for purity analysis, often after derivatization of the amino group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the overall structure and detect major impurities. Chiral shift reagents can be used in NMR to distinguish between enantiomers.

  • Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), this technique is powerful for identifying the molecular weights of unknown impurities.

Q3: What is the typical acceptable level of enantiomeric impurity?

A3: The acceptable level of the (S)-(+)-enantiomer depends on the specific application and regulatory requirements. For pharmaceutical applications, the enantiomeric excess (e.e.) is often required to be very high, typically >99%. This means the amount of the undesired (S)-enantiomer should be less than 0.5%.

Troubleshooting Guide

Problem 1: My final product shows a significant peak corresponding to the starting material, 6-hydroxy-1-indanone, in the HPLC analysis.

  • Possible Cause 1: Incomplete Reaction. The reduction of the ketone to the amine may not have gone to completion.

    • Solution:

      • Increase the reaction time.

      • Increase the molar ratio of the reducing agent.

      • Ensure the catalyst (if used) is active and present in the correct amount.

      • Optimize the reaction temperature and pressure according to your protocol.

  • Possible Cause 2: Inefficient Purification. The purification method may not be effectively removing the unreacted starting material.

    • Solution:

      • Improve the efficiency of your recrystallization or chromatographic purification.

      • Consider using a different solvent system for recrystallization or a different stationary/mobile phase combination for chromatography.

Problem 2: The enantiomeric purity of my this compound is lower than required.

  • Possible Cause 1: Inefficient Chiral Resolution. If you are using a classical resolution method with a chiral acid, the separation of the diastereomeric salts may be incomplete. If using an enzymatic resolution, the enzyme's selectivity may be suboptimal under your reaction conditions.

    • Solution (Classical Resolution):

      • Perform multiple recrystallizations of the diastereomeric salt.

      • Screen different chiral resolving agents.

      • Optimize the crystallization solvent and temperature.

    • Solution (Enzymatic Resolution):

      • Optimize the pH, temperature, and solvent for the enzymatic reaction.

      • Ensure the enzyme is not denatured.

      • Screen different lipases or other suitable enzymes.

  • Possible Cause 2: Racemization. Although less common for this molecule under standard conditions, exposure to harsh basic or acidic conditions, or high temperatures, could potentially lead to some degree of racemization.

    • Solution:

      • During workup and purification, avoid prolonged exposure to strong acids or bases and high temperatures.

      • Use milder conditions where possible.

Quantitative Data Summary

The following table summarizes the typical specifications for impurities in a high-purity sample of this compound for research and development purposes.

Impurity NameChemical StructureTypical Acceptance CriteriaAnalytical Method
6-Hydroxy-1-indanone≤ 0.1%HPLC, GC
(S)-(+)-6-Hydroxy-1-aminoindan≤ 0.5% (for ≥99% e.e.)Chiral HPLC, Chiral GC

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol, often with a small amount of an amine modifier like diethylamine (e.g., n-Hexane:Isopropanol:Diethylamine 80:20:0.1 v/v/v).

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 275 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Visualizations

Impurity_Troubleshooting_Workflow Workflow for Impurity Identification and Troubleshooting cluster_synthesis Synthesis & Initial Analysis cluster_evaluation Impurity Evaluation cluster_troubleshooting Troubleshooting Pathways start Synthesized this compound analysis Purity Analysis (HPLC, GC, NMR) start->analysis spec Purity Meets Specification? analysis->spec identify Identify Predominant Impurity spec->identify No end_product High-Purity Product spec->end_product Yes sm Starting Material (6-hydroxy-1-indanone) identify->sm Process-Related enantiomer Enantiomer ((S)-enantiomer) identify->enantiomer Stereoisomeric unknown Unknown Impurity identify->unknown Other optimize_reaction Optimize Reaction Conditions (Time, Temp, Reagents) sm->optimize_reaction improve_purification Improve Purification (Recrystallization, Chromatography) sm->improve_purification optimize_resolution Optimize Chiral Resolution (Solvent, Temp, Reagent) enantiomer->optimize_resolution characterize Characterize with LC-MS, NMR unknown->characterize

Caption: Logical workflow for identifying and troubleshooting impurities.

Signaling_Pathway_Example Impurity Source Analysis cluster_synthesis_path Synthesis Pathway cluster_impurities Potential Impurity Sources start_material Starting Material (6-hydroxy-1-indanone) reduction Reduction Reaction start_material->reduction racemic_product Racemic 6-hydroxy-1-aminoindan reduction->racemic_product imp_sm Unreacted Starting Material reduction->imp_sm Incomplete Reaction resolution Chiral Resolution racemic_product->resolution final_product This compound resolution->final_product imp_enantiomer Undesired (S)-enantiomer resolution->imp_enantiomer Inefficient Separation imp_sm->final_product imp_enantiomer->final_product

Caption: Origin of common impurities during synthesis.

How to improve the enantiomeric excess of (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 6-hydroxy-1-aminoindan. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the enantiomeric excess (ee) of the target compound, (R)-(-)-6-hydroxy-1-aminoindan.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the enantiomeric excess (ee) of this compound?

A1: The main strategies for resolving the enantiomers of 6-hydroxy-1-aminoindan and similar structures like 1-aminoindan are:

  • Diastereomeric Salt Crystallization: This is a classic and widely used method where the racemic amine is reacted with a chiral acid to form a pair of diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing one to be selectively crystallized from a suitable solvent.[2]

  • Enzymatic Resolution: This technique uses enzymes, often lipases, that exhibit high enantioselectivity.[2][3] The enzyme can selectively catalyze a reaction (e.g., acylation) on one enantiomer, leaving the other unreacted.[3]

  • Dynamic Kinetic Resolution (DKR): This is an advanced enzymatic method that combines the kinetic resolution of one enantiomer with the in-situ racemization of the unwanted enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer, overcoming the 50% yield limit of standard kinetic resolution.[4][5]

  • Chiral Column Chromatography: This method provides direct separation of enantiomers and is also used for determining optical purity.[6] Columns such as SUMICHIRAL OA-4700 and Chiralpak IC have shown good resolution for aminoindan derivatives.[6]

Q2: Which chiral resolving agents are effective for resolving racemic 1-aminoindan and its derivatives?

A2: For amino compounds like 1-aminoindan, chiral acids are used as resolving agents.[7] Effective, naturally occurring chiral dicarboxylic acids include L(+)-aspartic acid, L(-)-malic acid, and (2R,3R)-tartaric acid.[8] L(-)-malic acid, in particular, has been shown to produce high optical purity (99.75%) for (R)-1-aminoindan when using methanol as the solvent.[8]

Q3: What is the role of the (R)-configuration in the biological activity of this compound?

A3: The specific three-dimensional arrangement, or stereochemistry, of the (R)-enantiomer is critical for its biological activity.[6] For instance, in interactions with enzymes like monoamine oxidase B (MAO-B), the R-enantiomer adopts a specific conformation within the enzyme's binding pocket that is essential for its function as an inhibitor.[6] this compound is a hydroxy derivative of an active metabolite of Rasagiline, an antiparkinsonian agent.[9]

Q4: Which analytical techniques are used to determine the enantiomeric excess?

A4: Several analytical methods are used to determine the optical purity and enantiomeric excess of the final product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a very common and accurate method.[6][8]

  • Polarimetry: Measures the optical rotation of the sample, which can be used to calculate the enantiomeric excess if the specific rotation of the pure enantiomer is known.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation and quantification of enantiomers.[6]

Troubleshooting Guide

Q5: My diastereomeric crystallization resulted in a low enantiomeric excess (<90% ee). What are the likely causes and solutions?

A5: Low ee from diastereomeric crystallization is a common issue. The following factors should be investigated:

  • Incorrect Solvent: The choice of solvent is critical as it dictates the solubility difference between the diastereomeric salts. If the solubility is similar, separation will be poor.

    • Solution: Screen a variety of solvents. For 1-aminoindan, methanol has proven effective with resolving agents like L(-)-malic acid.[8]

  • Rapid Crystallization: Cooling the solution too quickly can cause both diastereomers to precipitate, trapping impurities and the unwanted diastereomer in the crystal lattice.

    • Solution: Slow down the cooling rate. A gradual cooling process, potentially with a holding period at an intermediate temperature, allows for more selective crystallization of the less soluble salt.[8]

  • Impure Starting Material: The purity of the initial racemic 6-hydroxy-1-aminoindan is important. Impurities can interfere with crystal formation.

    • Solution: Ensure the starting material is of high chemical purity (e.g., >95%) before attempting resolution.[8]

  • Incorrect Stoichiometry: The molar ratio of the racemic amine to the chiral resolving agent can impact the efficiency of the resolution.

    • Solution: For dicarboxylic acids like malic or tartaric acid, a molar ratio of approximately 1:1 is often used.[8] Optimize this ratio based on experimental results.

Q6: The yield of my desired (R)-enantiomer is below the theoretical 50% maximum after crystallization. How can I improve this?

A6: While the maximum theoretical yield for a single enantiomer from a classical resolution is 50%, several factors can lead to lower yields. To improve the overall process efficiency, consider the following:

  • Racemization and Recycling: The unwanted (S)-enantiomer, which typically remains in the mother liquor after crystallization, can be recovered.[11] This recovered enantiomer can then be racemized (converted back into a 50:50 mixture of R and S) and recycled back into the resolution process, thereby improving the overall yield of the desired (R)-enantiomer over multiple cycles.[11]

  • Switch to Dynamic Kinetic Resolution (DKR): If feasible, employing a DKR strategy is the most effective way to overcome the 50% yield limitation. This approach simultaneously resolves the desired enantiomer while converting the unwanted enantiomer to the desired one, enabling yields approaching 100%.[4][6]

Q7: My enzymatic resolution is slow or shows poor enantioselectivity. What parameters can I optimize?

A7: The performance of an enzymatic resolution is highly dependent on reaction conditions. Consider optimizing the following:

  • Enzyme Choice: Not all enzymes will be effective. Lipases are commonly used for resolving amines and alcohols.[3]

    • Solution: Screen different lipases (e.g., Candida antarctica lipase B (CAL-B), Candida plicata lipase, Pseudomonas species lipase) to find one with high activity and selectivity for your substrate.[4][6][12]

  • Solvent System: The solvent can dramatically affect enzyme activity and stability.

    • Solution: Test a range of non-polar organic solvents like toluene or methyl tert-butyl ether (MTBE), which are often compatible with lipases.[5][6]

  • Acyl Donor: In lipase-catalyzed resolutions, the choice of the acylating agent is important.

    • Solution: Common acyl donors include isopropenyl acetate or L-(+)-O-acetylmandelic acid.[4][5] Experiment with different donors to see which gives the best selectivity.

  • Temperature: Enzyme activity is temperature-dependent.

    • Solution: Optimize the reaction temperature. A typical range for these reactions is 30-65°C.[4][6]

  • pH (for aqueous systems): While many enzymatic resolutions are run in organic solvents, if an aqueous phase is present, maintaining the optimal pH for the enzyme is crucial.

Troubleshooting_Low_EE start Low Enantiomeric Excess (<90%) Observed method1 Diastereomeric Crystallization start->method1 method2 Enzymatic Resolution start->method2 cause1 Incorrect Solvent (Poor Solubility Difference) method1->cause1 cause2 Rapid Cooling Rate (Co-precipitation) method1->cause2 cause3 Wrong Stoichiometry method1->cause3 cause4 Poor Enzyme Selectivity (Low 'E' value) method2->cause4 cause5 Suboptimal Temperature or Solvent method2->cause5 cause6 Incorrect Acyl Donor method2->cause6 solution1 Screen Solvents (e.g., Methanol) cause1->solution1 solution2 Implement Gradual Cooling Profile cause2->solution2 solution3 Optimize Amine:Acid Ratio (e.g., ~1:1) cause3->solution3 solution4 Screen Different Enzymes (e.g., CAL-B) cause4->solution4 solution5 Optimize Reaction Conditions cause5->solution5 solution6 Test Alternative Acyl Donors cause6->solution6 Diastereomeric_Resolution_Workflow cluster_0 Process Steps racemate Racemic (R/S)-Amine in Methanol add_acid Add Chiral Acid (e.g., L-Malic Acid) racemate->add_acid salts Diastereomeric Salts in Solution (R-Amine:L-Acid) (S-Amine:L-Acid) add_acid->salts crystallize Fractional Crystallization (Controlled Cooling) salts->crystallize filter Filtration crystallize->filter liberate Liberate Free Amine (Basification & Extraction) filter->liberate Less Soluble Diastereomer (Solid) liquor Mother Liquor (Enriched in S-Amine salt) filter->liquor More Soluble Diastereomer (Liquid) product Enantiopure (R)-Amine liberate->product DKR_Concept cluster_0 Dynamic Kinetic Resolution racemate Racemic (R/S)-Amine r_amine (R)-Amine racemate->r_amine s_amine (S)-Amine racemate->s_amine enzymatic_res Enzymatic Acylation (e.g., CAL-B) r_amine->enzymatic_res Fast racemization Racemization (e.g., Raney Ni) s_amine->racemization s_amine->enzymatic_res Slow racemization->r_amine product N-acetyl-(R)-Amine (Desired Product) enzymatic_res->product

References

Technical Support Center: Recrystallization of (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (R)-(-)-6-hydroxy-1-aminoindan via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume.

  • Solvent Selection: this compound is a chiral amino alcohol. Polar protic solvents such as ethanol, methanol, or isopropanol are generally good starting points for similar molecules. If these are ineffective, consider a solvent mixture, for example, ethanol/water or isopropanol/heptane. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Solvent Volume: Ensure you are using a sufficient volume of the solvent. Add the solvent in small increments to the heated crude material until it just dissolves. Using an excessive amount of solvent will lead to poor recovery of the purified compound.[1]

Q2: No crystals are forming, even after the solution has cooled to room temperature or below.

A2: The absence of crystal formation is often due to supersaturation, the use of excess solvent, or a solution that is too dilute.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If available, add a tiny seed crystal of pure this compound to the solution. This provides a template for further crystal formation.

    • Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.

  • Cooling Rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystallization.[1]

Q3: My compound has "oiled out" instead of forming solid crystals. What went wrong?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.

  • Re-dissolve and Dilute: Reheat the solution until the oil completely dissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature in an ice bath once it has reached room temperature.

  • Change Solvent System: The initial solvent may be too nonpolar. Consider using a more polar solvent or a different solvent mixture.

Q4: The purity of my recrystallized product is not satisfactory.

A4: Low purity after a single recrystallization can be due to several factors.

  • Trapped Impurities: If the solution was cooled too quickly, impurities can become trapped within the crystal lattice.[1] A slower cooling rate is recommended.

  • Insoluble Impurities: If there were insoluble impurities in the crude material, they should have been removed by hot filtration before cooling the solution.[1]

  • Soluble Impurities: If the impurities have similar solubility profiles to your target compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary. For chiral purification, fractional crystallization of diastereomeric salts might be required.[2][3]

Q5: The yield of my recrystallized product is very low.

A5: A poor yield can result from several experimental parameters.

  • Excess Solvent: Using too much solvent is a common cause of low yield, as a significant portion of the product will remain in the mother liquor.[1]

  • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[1]

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I improve the chiral purity of my this compound?

A2: If the starting material is a racemic or enantiomerically impure mixture, a standard recrystallization may not be sufficient to separate the enantiomers. In such cases, a resolution step is necessary. This typically involves reacting the aminoindan with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.[2][3]

Q3: How many times should I recrystallize my product?

A3: The number of recrystallizations depends on the initial purity of the crude product and the desired final purity. After each recrystallization, the purity of the product should be assessed (e.g., by melting point, HPLC, or NMR). Recrystallizations should be repeated until the desired purity is achieved.

Q4: How can I determine the purity of my recrystallized this compound?

A4: The purity of the final product can be determined using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to detect impurities. Chiral HPLC is particularly useful for determining enantiomeric purity.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify impurities.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Solvent Type Polar Protic (e.g., Ethanol, Methanol, Isopropanol) or mixturesSolvent screening is crucial for optimization.
Cooling Rate Slow, undisturbed cooling to room temperature, followed by an ice bath.Rapid cooling can trap impurities.[1]
Seeding A single, small crystal of pure product.Can initiate crystallization in a supersaturated solution.
Washing Solvent Ice-cold recrystallization solvent.To wash away adhering mother liquor without dissolving the crystals.

Experimental Protocols

General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry the crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of a solid compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree cluster_no_crystals No Crystals Forming cluster_oiling_out Oiling Out cluster_low_yield Low Yield cluster_low_purity Low Purity start Problem Encountered During Recrystallization no_crystals No crystals form upon cooling? start->no_crystals oiling_out Compound 'oiled out'? start->oiling_out low_yield Yield is unexpectedly low? start->low_yield low_purity Product purity is low? start->low_purity scratch Scratch inner surface of flask no_crystals->scratch Try first seed Add a seed crystal scratch->seed If scratching fails concentrate Evaporate some solvent and re-cool seed->concentrate If seeding fails reheat_add_solvent Reheat to dissolve, add more solvent, and re-cool oiling_out->reheat_add_solvent Try first change_solvent Change to a more suitable solvent system reheat_add_solvent->change_solvent If problem persists check_solvent_volume Was minimal hot solvent used? low_yield->check_solvent_volume check_mother_liquor Cool mother liquor further to recover more product check_solvent_volume->check_mother_liquor cool_slower Ensure slow cooling rate low_purity->cool_slower hot_filter Perform hot filtration if insoluble impurities are present cool_slower->hot_filter rerx Perform a second recrystallization hot_filter->rerx

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: (R)-(-)-6-hydroxy-1-aminoindan Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with (R)-(-)-6-hydroxy-1-aminoindan.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in aqueous solutions?

A1: The poor aqueous solubility of this compound can be attributed to its chemical structure. While it possesses polar hydroxyl (-OH) and amino (-NH2) groups, the indan bicyclic ring system is predominantly hydrophobic. In neutral aqueous solutions, the compound may exist in a zwitterionic form or as a neutral molecule with limited interaction with water, leading to low solubility. The solubility is highly dependent on the pH of the solution.[1][2][3]

Q2: What is the first and most critical step to improve the solubility of this compound?

A2: The first step should be pH adjustment . The compound has both a basic amino group and a weakly acidic hydroxyl group.[1][4]

  • In acidic conditions (low pH): The amino group will be protonated (-NH3+), forming a cationic species. This charged form is generally much more soluble in water.

  • In basic conditions (high pH): The hydroxyl group can be deprotonated (-O-), forming an anionic species, which can also increase aqueous solubility. The lowest solubility is typically observed near the isoelectric point, where the net charge of the molecule is zero.[1] A systematic pH-solubility profile is recommended to identify the optimal pH range.

Q3: Can co-solvents be used to dissolve this compound?

A3: Yes, using water-miscible organic co-solvents is a common and effective strategy.[5][6] Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the solvent and the hydrophobic parts of the molecule, thereby enhancing solubility.[5][7] Commonly used co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG), especially low-molecular-weight versions like PEG 400

  • Dimethyl sulfoxide (DMSO)[6] It is crucial to screen various co-solvents and their concentrations, as toxicity and stability can be concerns in final formulations.[5]

Q4: My compound precipitates when I dilute the DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This is a common issue known as "precipitation upon dilution." It occurs because the drug is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium. To mitigate this:

  • Optimize the Co-solvent System: Use a combination of co-solvents or add a surfactant to the final buffer to help keep the compound in solution.[8][9]

  • Use Surfactants: Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in water.[9] Examples include Polysorbates (e.g., Tween® 80) and Sodium Dodecyl Sulfate (SDS).

  • Complexation: Cyclodextrins can form inclusion complexes with the hydrophobic part of the molecule, shielding it from water and increasing solubility.[6][8][10]

  • Change the Order of Addition: Try adding the aqueous buffer to the DMSO stock slowly while vortexing vigorously.

Q5: What is salt formation and can it be applied to this compound?

A5: Salt formation is a chemical modification technique that converts a neutral drug into a salt form, which often has significantly higher aqueous solubility and a faster dissolution rate.[10][11][12] Given that this compound has a basic amino group, it can readily react with acids (like HCl, HBr, tartaric acid, or methanesulfonic acid) to form an ammonium salt.[13][14] These salts are ionic and typically much more water-soluble than the corresponding free base.[11] This is a highly effective strategy for amine-containing compounds.[13][14]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound will not dissolve in neutral buffer (e.g., PBS pH 7.4). The pH is likely near the isoelectric point, where solubility is minimal.Perform a pH-solubility profile. Attempt dissolution in acidic buffers (e.g., pH 2-4) or basic buffers (e.g., pH 9-10). See Protocol 1.
Precipitation occurs after adding stock solution to aqueous media. The final concentration exceeds the thermodynamic solubility in the aqueous medium. The solvent system is not optimal.Decrease the final concentration. Add a co-solvent (e.g., 5-10% ethanol) or a surfactant (e.g., 0.1% Tween® 80) to the aqueous medium. See Protocol 2.
Solubility is still insufficient even with pH and co-solvent adjustments. The intrinsic insolubility of the neutral form is too high for the desired concentration. Crystal lattice energy is high.Consider salt formation to create a more soluble version of the compound. This often provides a dramatic increase in solubility. See Protocol 3.
Inconsistent results between experiments. The compound may exist in different polymorphic forms with different solubilities. The material may be degrading.Characterize the solid-state form using techniques like DSC or XRD. Ensure consistent sourcing and storage conditions. Check for degradation using HPLC.

Quantitative Data Summary

As specific experimental solubility data for this compound is not widely published, the following table presents hypothetical, illustrative data to demonstrate how results from solubility experiments should be structured.

Table 1: Illustrative Solubility of this compound in Various Media

Solvent System pH Temperature (°C) Hypothetical Solubility (mg/mL)
Deionized Water~7.025< 0.1
0.1 M HCl1.02515.5
Phosphate Buffer4.5252.3
Phosphate Buffered Saline (PBS)7.4250.2
Carbonate Buffer10.0255.8
Water:Ethanol (90:10 v/v)7.4251.5
Water:PEG 400 (80:20 v/v)7.4254.1
0.1 M HCl (as Hydrochloride Salt)1.025> 50

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Objective: To determine the solubility of the compound across a range of pH values.

  • Materials: this compound, a series of buffers (e.g., HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 6-8, borate for pH 9-10), shaker/incubator, centrifuge, HPLC system.

  • Methodology:

    • Prepare saturated solutions by adding an excess amount of the compound to vials containing each buffer.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, visually confirm that excess solid remains.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Accurately dilute the filtered supernatant with an appropriate mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

Protocol 2: Co-solvent Screening Protocol
  • Objective: To evaluate the solubility enhancement effect of various water-miscible co-solvents.

  • Materials: this compound, PBS (pH 7.4), co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO), equipment from Protocol 1.

  • Methodology:

    • Prepare a series of solvent systems, such as 10%, 20%, and 30% (v/v) of each co-solvent in PBS.

    • Follow steps 1-7 from Protocol 1 for each co-solvent mixture to determine the saturation solubility.

    • Analyze the data to identify the most effective co-solvent and the optimal concentration range for solubilization.

Protocol 3: Salt Formation Feasibility Study
  • Objective: To form a salt of the compound and assess its solubility improvement.

  • Materials: this compound, a suitable acid (e.g., 1.2 M HCl in Ethanol), a non-polar solvent for precipitation (e.g., MTBE or heptane), rotary evaporator.

  • Methodology:

    • Dissolve the free base of the compound in a minimal amount of a suitable solvent like ethanol or methanol.

    • Slowly add one molar equivalent of the acid solution (e.g., HCl in Ethanol) to the dissolved compound while stirring.

    • Stir the reaction for 1-2 hours at room temperature.

    • If the salt precipitates, collect it by filtration. If not, slowly add an anti-solvent (like MTBE) until precipitation is complete or concentrate the solution using a rotary evaporator to induce crystallization.

    • Wash the resulting solid salt with the anti-solvent and dry it under a vacuum.

    • Confirm salt formation using analytical techniques (e.g., melting point, IR spectroscopy, NMR).

    • Determine the aqueous solubility of the newly formed salt using Protocol 1 (typically in deionized water or a neutral buffer).

Visual Workflow

Solubility_Workflow start Start: Poor Solubility of this compound ph_adjust Strategy 1: pH Adjustment (Protocol 1) start->ph_adjust ph_check Is solubility sufficient in acidic or basic buffer? ph_adjust->ph_check cosolvent Strategy 2: Co-solvent Screening (Protocol 2) cosolvent_check Is solubility sufficient with co-solvents? cosolvent->cosolvent_check salt_form Strategy 3: Salt Formation (Protocol 3) salt_check Is salt form highly soluble? salt_form->salt_check ph_check->cosolvent No success Success: Optimized Formulation Achieved ph_check->success Yes cosolvent_check->salt_form No cosolvent_check->success Yes salt_check->success Yes failure Consider Advanced Methods: (e.g., Complexation, Solid Dispersion) salt_check->failure No

A logical workflow for troubleshooting the poor solubility of this compound.

References

Validation & Comparative

A Comparative Analysis of (R)-(-)-6-hydroxy-1-aminoindan and Other Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the monoamine oxidase (MAO) inhibitor (R)-(-)-6-hydroxy-1-aminoindan with other established MAO inhibitors, including Selegiline, Rasagiline, and Safinamide. The information presented is based on available experimental data to facilitate an objective evaluation of their performance and potential therapeutic applications.

Executive Summary

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency (IC50) of various MAO inhibitors against human MAO-A and MAO-B. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), highlights the inhibitor's preference for MAO-B.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) (MAO-A/MAO-B)Reversibility
This compound Data not availableData not availableData not availableReversible (inferred)
Selegiline23,00051~451Irreversible
Rasagiline4124.43~93Irreversible
Safinamide580,00098~5918Reversible

Note on this compound: Direct IC50 data for this compound is sparse in publicly available literature. However, its parent drug, Ladostigil, exerts its in vivo MAO inhibitory effects primarily through its metabolite, 6-hydroxy-N-propargyl-1(R)-aminoindan (R-HPAI). One study reports the inactivation potency (kinact/Ki) for R-HPAI, which demonstrates a higher potency for MAO-B over MAO-A, although with lower isozyme specificity compared to Rasagiline.[1] 1-(R)-aminoindan, the major metabolite of Rasagiline, is a weak, reversible inhibitor of both MAO-A and MAO-B.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general signaling pathway of MAO-B inhibition and a typical experimental workflow for determining inhibitor potency.

MAO_B_Inhibition_Pathway Mechanism of MAO-B Inhibitors on Dopamine Metabolism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine in Vesicles Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release MAO_B MAO-B Dopamine_cyto->MAO_B Metabolism Dopamine_syn Dopamine Dopamine_cyto->Dopamine_syn Release Metabolites Inactive Metabolites MAO_B->Metabolites DAT Dopamine Transporter (DAT) Dopamine_syn->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_syn->Dopamine_receptor Binding MAO_B_Inhibitor This compound & Other MAO-B Inhibitors MAO_B_Inhibitor->MAO_B Inhibition

Caption: Mechanism of MAO-B inhibitors on dopamine metabolism.

Experimental_Workflow Workflow for In Vitro MAO Inhibition Assay A Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) B Dispense Inhibitor Dilutions into 96-well plate A->B C Add MAO Enzyme (MAO-A or MAO-B) B->C D Pre-incubation (e.g., 15 min at 37°C) C->D E Initiate Reaction with Substrate (e.g., Kynuramine) D->E F Incubate and Monitor Fluorescence/Absorbance over time E->F G Data Analysis (Calculate % Inhibition) F->G H Determine IC50 Value (Non-linear regression) G->H

Caption: General workflow for an in vitro MAO inhibition assay.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a standard method for quantifying the potency of a drug. The following is a representative protocol for an in vitro fluorometric MAO inhibition assay.

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the IC50 values of test compounds against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds (e.g., this compound, Selegiline, Rasagiline, Safinamide)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compounds and positive controls in DMSO.

    • Perform serial dilutions of the stock solutions in the assay buffer to achieve a range of desired final concentrations.

  • Enzyme and Substrate Preparation:

    • Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in the assay buffer.

    • Prepare a working solution of the kynuramine substrate in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the diluted test compound solutions or control solutions (positive control and vehicle control).

    • Add the diluted enzyme solution (either MAO-A or MAO-B) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Detection:

    • The MAO-catalyzed deamination of kynuramine results in the formation of 4-hydroxyquinoline, a fluorescent product.

    • Measure the fluorescence intensity over time (kinetic read) at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.

  • Data Analysis:

    • Calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.

Conclusion

This guide provides a comparative framework for evaluating this compound against other MAO inhibitors. While direct quantitative data for this compound remains to be fully elucidated in comparative studies, the available information on its structurally related metabolite suggests potential for MAO-B inhibition. The provided experimental protocols and diagrams offer a foundation for researchers to conduct their own comparative analyses and further investigate the pharmacological profile of this and other novel MAO inhibitors. Such research is crucial for the development of more effective and selective therapies for a range of neurological and psychiatric conditions.

References

A Comparative Guide to the Efficacy of Chiral Resolving Agents for Profens: (R)-(-)-6-hydroxy-1-aminoindan vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient resolution of racemic mixtures into single enantiomers is a critical step in the development of stereochemically pure pharmaceuticals. The choice of a chiral resolving agent is paramount, directly influencing the yield, enantiomeric purity, and overall economic viability of the process. This guide provides a comparative analysis of the theoretical potential of (R)-(-)-6-hydroxy-1-aminoindan and the experimentally verified performance of established chiral resolving agents, specifically (R)-1-phenylethylamine and Cinchonidine, for the resolution of profens, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).

While this compound is a chiral molecule with potential applications as a resolving agent, a comprehensive search of scientific literature and patent databases did not yield specific experimental data on its efficacy in the resolution of profens or other chiral carboxylic acids. Its structural similarity to other aminoindan derivatives that have shown utility in chiral separations, such as 1-aminoindan-2-ol, suggests it may be a candidate for such applications. However, without empirical data, its performance remains speculative.

In contrast, agents like (R)-1-phenylethylamine and cinchonidine are well-documented and widely used for the resolution of racemic acids, including profens like ibuprofen and ketoprofen. This guide presents available experimental data for these established agents to provide a benchmark for performance.

Data Presentation: Performance of Chiral Resolving Agents in the Resolution of Profens

The following table summarizes the quantitative data for the resolution of ibuprofen and ketoprofen using (R)-1-phenylethylamine and Cinchonidine. The data is compiled from various sources to provide a comparative overview.

Racemic SubstrateChiral Resolving AgentSolvent SystemDiastereomeric Salt Yield (%)Enantiomeric Excess (ee) of Resolved Acid (%)
Ibuprofen (S)-(-)-α-phenylethylamineAqueous KOH / 2-Propanol~45% (of the less soluble salt)>90% (for S-(+)-Ibuprofen after recrystallization)
Ketoprofen (R)-α-phenylethylamineNot specifiedNot specifiedNot specified
Ketoprofen (-)-CinchonidineEthyl acetate / Methanol44% (initial precipitation)86% (S-Ketoprofen, initial)
Ketoprofen (-)-CinchonidineEthyl acetate / Methanol31% (after one recrystallization)97% (S-Ketoprofen, after recrystallization)

Note: The efficiency of chiral resolution is highly dependent on experimental conditions such as solvent, temperature, and stoichiometry. The data presented should be considered as representative examples.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the chiral resolution of profens using established resolving agents.

Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine

This protocol is a composite based on established laboratory procedures for the resolution of ibuprofen.

1. Formation of Diastereomeric Salts:

  • In a suitable reaction vessel, dissolve racemic ibuprofen (1 equivalent) in a suitable solvent such as a mixture of aqueous potassium hydroxide (KOH) and a co-solvent like methanol or ethanol at an elevated temperature (e.g., 60-70 °C).

  • Slowly add (S)-(-)-α-phenylethylamine (approximately 0.5 equivalents) to the solution with continuous stirring.

  • The diastereomeric salt of (S)-ibuprofen and (S)-(-)-α-phenylethylamine, being less soluble, will start to precipitate.

  • Allow the mixture to cool gradually to room temperature and then further cool in an ice bath to maximize precipitation.

2. Isolation and Purification of the Diastereomeric Salt:

  • Collect the precipitated diastereomeric salt by vacuum filtration.

  • Wash the salt with a small amount of cold solvent to remove impurities.

  • For higher purity, recrystallize the diastereomeric salt from a suitable solvent, such as 2-propanol.

3. Liberation of the Enantiomerically Enriched Ibuprofen:

  • Suspend the purified diastereomeric salt in water.

  • Acidify the mixture with a strong acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 2. This will protonate the carboxylate of ibuprofen and the amine of the resolving agent.

  • The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.

  • Extract the ibuprofen into an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Evaporate the solvent under reduced pressure to obtain the solid (S)-(+)-ibuprofen.

4. Analysis:

  • Determine the yield of the resolved ibuprofen.

  • Measure the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

Protocol 2: Resolution of Racemic Ketoprofen with (-)-Cinchonidine

This protocol is based on a patented method for the resolution of ketoprofen.

1. Formation of Diastereomeric Salts:

  • Dissolve racemic ketoprofen (1 equivalent) in a solvent mixture of ethyl acetate and methanol (e.g., 10:1 v/v) with heating.

  • Add (-)-cinchonidine (approximately 0.9 equivalents) to the solution.

  • Cool the mixture and optionally seed with a small crystal of the desired diastereomeric salt to induce crystallization.

  • Stir the mixture at room temperature for several hours, followed by further cooling to promote complete precipitation of the less soluble diastereomeric salt of (S)-ketoprofen and (-)-cinchonidine.

2. Isolation and Purification of the Diastereomeric Salt:

  • Collect the precipitated salt by vacuum filtration and wash with cold ethyl acetate.

  • To achieve higher enantiomeric purity, recrystallize the salt from a mixture of ethyl acetate and methanol.

3. Liberation of (S)-Ketoprofen:

  • Dissolve the purified diastereomeric salt in an aqueous acid solution (e.g., 10% HCl).

  • Extract the liberated (S)-ketoprofen into an organic solvent like diethyl ether.

  • Wash the combined organic extracts with aqueous acid, followed by drying over an anhydrous salt (e.g., magnesium sulfate).

  • Remove the solvent under vacuum to yield the enantiomerically enriched (S)-ketoprofen.

4. Analysis:

  • Calculate the yield of the resolved (S)-ketoprofen.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Diagram 1: Generalized Experimental Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Purification cluster_2 Liberation & Analysis Racemic_Mixture Racemic Carboxylic Acid (e.g., Profen) Mixing Mixing & Heating Racemic_Mixture->Mixing Resolving_Agent Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) Resolving_Agent->Mixing Solvent Suitable Solvent Solvent->Mixing Precipitation Precipitation of Less Soluble Diastereomer Mixing->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Optional) Filtration->Recrystallization Acidification Acidification Recrystallization->Acidification Extraction Extraction Acidification->Extraction Analysis Yield & ee Analysis (e.g., Chiral HPLC) Extraction->Analysis

Caption: A generalized workflow for chiral resolution via diastereomeric salt formation.

Diagram 2: Decision Pathway for Selecting a Chiral Resolving Agent

G Start Start: Racemic Mixture (e.g., Chiral Acid) Screening Screening of Potential Resolving Agents Start->Screening Criteria Forms Crystalline Diastereomeric Salts? Screening->Criteria Solubility Significant Solubility Difference? Criteria->Solubility Yes Failure Select New Agent Criteria->Failure No Optimization Optimization of Conditions (Solvent, Temp., Stoichiometry) Solubility->Optimization Yes Solubility->Failure No Successful_Resolution Successful Resolution Optimization->Successful_Resolution

Caption: A logical decision pathway for the selection of an effective chiral resolving agent.

A Comparative Guide to the Structural Analogs of (R)-(-)-6-hydroxy-1-aminoindan and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of (R)-(-)-6-hydroxy-1-aminoindan and its structural analogs. The information presented is supported by experimental data to aid in research and drug development endeavors.

This compound is a key structural motif found in compounds targeting the central nervous system. It is a known dopamine receptor modulator and a reversible inhibitor of monoamine oxidase (MAO) enzymes, making it a valuable scaffold in the design of therapeutics for neurodegenerative disorders such as Parkinson's disease.[1] The biological activity of its structural analogs is significantly influenced by the position of the hydroxyl group on the indan ring and substitutions on the amino group.

Comparative Analysis of Biological Activity

The primary biological targets for this compound and its analogs are dopamine receptors and monoamine oxidase enzymes (MAO-A and MAO-B). Variations in the structure of these compounds lead to differences in their potency and selectivity for these targets.

Monoamine Oxidase (MAO) Inhibition

Structure-activity relationship (SAR) studies have demonstrated that the position of the hydroxyl group on the indan ring is a critical determinant of MAO inhibitory activity. The 6-hydroxy substituent is considered optimal for potent MAO-B inhibition.[1] This is attributed to its ability to form favorable hydrogen bonding interactions with key residues, such as Tyr398 and Tyr435, within the active site of MAO-B, while minimizing steric hindrance.[1]

The S-enantiomer of N-propargyl-1-aminoindan (TVP 1022) is a significantly weaker MAO inhibitor compared to its R-enantiomer, rasagiline.[2] Rasagiline itself is a potent and selective irreversible inhibitor of MAO-B.[2][3] Its major metabolite, 1-(R)-aminoindan, is a weak, reversible MAO-B inhibitor.[4]

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (A/B)Notes
Rasagiline ((R)-N-propargyl-1-aminoindan)4124.43~93Potent, irreversible MAO-B inhibitor.[2]
(S)-N-propargyl-1-aminoindan (TVP 1022) -~4,430-~1000-fold weaker MAO-B inhibitor than Rasagiline.[5]
1-(R)-aminoindan ---Weak, reversible MAO-B inhibitor.[4]
Dopamine Receptor Activity

This compound and its analogs also interact with dopamine receptors, contributing to their overall pharmacological profile. The specific affinity and functional activity at different dopamine receptor subtypes (e.g., D1-like vs. D2-like) can be modulated by structural modifications.

CompoundDopamine Receptor Target(s)Reported Activity
This compound Dopamine receptorsModulator of dopamine receptor activity.[1]
Rasagiline ((R)-N-propargyl-1-aminoindan)-Primarily known for MAO-B inhibition, but its metabolite, 1-(R)-aminoindan, may contribute to dopaminergic effects.

Note: Quantitative binding affinity data (Ki values) for a direct comparison of this compound and its regioisomers at dopamine receptor subtypes is not available in a consolidated format. Research in this area is ongoing to fully elucidate the structure-activity relationships.

Key Structural Modifications and Their Impact

  • Position of the Hydroxyl Group: The regioisomers of hydroxy-1-aminoindan (4-OH, 5-OH, 6-OH, and 7-OH) exhibit different chemical stabilities and are expected to have varied biological activities. The 4- and 6-hydroxy analogs are reported to be stable, whereas the 5- and 7-hydroxy analogs are less stable.[6] This instability can influence their interaction with biological targets.

  • N-Substitution: Alkylation of the amino group, particularly with a propargyl group as seen in rasagiline, can dramatically increase the potency and introduce irreversibility in MAO inhibition.[2] Other N-alkyl substitutions are an area of active research to modulate the pharmacological profile.

Experimental Protocols

Dopamine Receptor Binding Assay (Radioligand Displacement Assay)

This protocol outlines a general method for determining the binding affinity of test compounds to dopamine receptors.

1. Membrane Preparation:

  • Source: Cell lines expressing the dopamine receptor subtype of interest (e.g., D1, D2, D3) or brain tissue homogenates (e.g., striatum).
  • Procedure: Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The pellet is washed and resuspended in an appropriate buffer.

2. Binding Assay:

  • Components:
  • Receptor preparation (membranes)
  • Radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors) at a fixed concentration.
  • Increasing concentrations of the unlabeled test compound (structural analog of this compound).
  • Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
  • Procedure: Incubate the components at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

3. Separation and Detection:

  • Procedure: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of test compounds against MAO-A and MAO-B.

1. Enzyme Source:

  • Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., insect cells).
  • Mitochondrial fractions isolated from tissues rich in MAO (e.g., liver, brain).

2. Inhibition Assay:

  • Components:
  • MAO enzyme preparation.
  • Increasing concentrations of the test compound.
  • A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
  • Buffer (e.g., potassium phosphate buffer, pH 7.4).
  • Procedure: Pre-incubate the enzyme with the test compound for a specific period. Initiate the reaction by adding the substrate. Incubate at 37°C for a defined time.

3. Detection of Product Formation:

  • The method of detection depends on the substrate used. For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which can be measured spectrophotometrically. Alternatively, the production of hydrogen peroxide can be measured using a coupled fluorometric assay.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound.
  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by these compounds and a typical experimental workflow for their characterization.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_agonist D1 Agonist ((R)-6-OH-1-aminoindan analog) D1R D1 Receptor D1_agonist->D1R Gs Gs D1R->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA cAMP_inc->PKA_act activates downstream_D1 Downstream Effects (e.g., CREB phosphorylation) PKA_act->downstream_D1 D2_agonist D2 Agonist ((R)-6-OH-1-aminoindan analog) D2R D2 Receptor D2_agonist->D2R Gi Gi D2R->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec downstream_D2 Downstream Effects (e.g., Ion channel modulation) cAMP_dec->downstream_D2

Caption: Dopamine D1-like and D2-like receptor signaling pathways.

MAO_Inhibition cluster_MAO Monoamine Oxidase Inhibition Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B substrate Metabolites Inactive Metabolites MAO_B->Metabolites metabolizes to Inhibitor (R)-6-OH-1-aminoindan Analog (e.g., Rasagiline) Inhibitor->MAO_B inhibits

Caption: Mechanism of MAO-B inhibition by (R)-6-OH-1-aminoindan analogs.

Experimental_Workflow cluster_workflow Experimental Workflow start Synthesis of Analogs char Structural Characterization start->char binding Dopamine Receptor Binding Assays char->binding mao MAO Inhibition Assays char->mao data Data Analysis (IC50, Ki) binding->data mao->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Optimization sar->lead

Caption: Workflow for the characterization of novel (R)-6-OH-1-aminoindan analogs.

References

A Comparative Guide to In Vivo and In Vitro Studies of (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-6-hydroxy-1-aminoindan, a key metabolite of the neuroprotective drug ladostigil, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases. This guide provides a comprehensive comparison of the existing in vivo and in vitro research on this compound, presenting key experimental data, detailed protocols, and insights into its mechanism of action. While direct quantitative data for this compound is limited in publicly available literature, this guide draws upon data from its closely related analog, (R)-(-)-1-aminoindan, the major metabolite of rasagiline, to provide a substantive comparison.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for (R)-(-)-1-aminoindan, which is used here as a surrogate for this compound due to the scarcity of specific data for the latter. This allows for a comparative assessment of its biochemical and neuroprotective properties.

Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition

CompoundEnzymeIC50 (µM)Inhibition TypeSource
(R)-(-)-1-aminoindanMAO-BWeak reversible inhibitorReversible[1]
RasagilineMAO-BPotent irreversible inhibitorIrreversible[1]
SelegilineMAO-BPotent irreversible inhibitorIrreversible[2]

Note: Specific IC50 values for (R)-(-)-1-aminoindan are not consistently reported, with literature often describing it as a "weak" inhibitor.

Table 2: In Vitro Neuroprotection Against Neurotoxins

Cell LineNeurotoxinCompoundConcentration (µM)OutcomeSource
SK-N-SHHigh-density culture-induced apoptosis(R)-(-)-1-aminoindan0.1 - 1Increased Bcl-2 & Bcl-xL, Decreased cleaved caspase-3 & -9[3]
PC-126-hydroxydopamine (6-OHDA)(R)-(-)-1-aminoindan & hydroxyaminoindanNot specifiedNeuroprotective[3]
Hippocampal SlicesGlutamate-induced excitotoxicity(R)-(-)-1-aminoindan15Significant attenuation of pyramidal cell response[2]

Table 3: In Vivo Pharmacokinetics of a Related Compound (Rasagiline) in Rats

ParameterValue (for Rasagiline)Route of AdministrationSource
Bioavailability~36%Oral[4]
Tmax~0.5 hoursOral[4]
MetabolismHepatic (CYP1A2) to 1-(R)-aminoindan-[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the neuroprotective effects of compounds like this compound.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines the assessment of neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in a human neuroblastoma cell line.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 atmosphere.

  • Plating: Seed cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for 2 hours.

  • Induction of Neurotoxicity: Add a pre-determined toxic concentration of 6-OHDA (e.g., 100 µM) to the wells.

  • Incubation: Incubate the plates for an additional 24 hours.

  • Cell Viability Assessment: Measure cell viability using an MTT assay. Add MTT solution to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO. Read the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

In Vivo 6-OHDA-Induced Rat Model of Parkinson's Disease

This protocol describes the creation of a unilateral lesion in the rat brain to model Parkinson's disease and assess the neuroprotective effects of a test compound.

  • Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and place them in a stereotaxic frame.

  • Stereotaxic Surgery: Drill a small burr hole in the skull over the target brain region (e.g., the medial forebrain bundle).

  • 6-OHDA Injection: Slowly infuse a solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the target site.

  • Compound Administration: Administer this compound (or vehicle control) via a chosen route (e.g., oral gavage or intraperitoneal injection) at a pre-determined dosing regimen (e.g., daily for a specified number of weeks).

  • Behavioral Testing: Assess motor function using tests such as the cylinder test (for forelimb asymmetry) or apomorphine-induced rotations.

  • Histological Analysis: After the treatment period, euthanize the animals and perfuse the brains. Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and experimental processes related to the study of this compound.

G Experimental Workflow for In Vitro Neuroprotection Assay cluster_setup Cell Culture & Plating cluster_treatment Treatment cluster_analysis Analysis start Start: Culture SH-SY5Y cells plate Plate cells in 96-well plates start->plate adhere Allow cells to adhere (24h) plate->adhere pretreat Pre-treat with this compound (2h) adhere->pretreat toxin Add 6-OHDA to induce neurotoxicity pretreat->toxin incubate Incubate for 24h toxin->incubate mtt Perform MTT assay for cell viability incubate->mtt read Read absorbance at 570 nm mtt->read analyze Analyze data and determine neuroprotection read->analyze

Caption: Workflow for assessing in vitro neuroprotection.

G Proposed Neuroprotective Signaling Pathway cluster_apoptosis Apoptosis Regulation compound This compound pkc PKCε Activation compound->pkc bcl2 ↑ Bcl-2 & Bcl-xL (Anti-apoptotic) pkc->bcl2 Promotes caspases ↓ Cleaved Caspase-3 & -9 (Pro-apoptotic) pkc->caspases Inhibits survival Neuronal Survival & Neuroprotection bcl2->survival Leads to caspases->survival Prevents

References

A Comparative Guide to the Neuroprotective Effects of (R)-(-)-6-hydroxy-1-aminoindan and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of (R)-(-)-6-hydroxy-1-aminoindan against three notable alternatives: rasagiline, selegiline, and ladostigil. The information presented herein is curated from preclinical studies to assist researchers in evaluating these compounds for neurodegenerative disease research and drug development.

This compound is an active metabolite of the multimodal drug ladostigil and has demonstrated neuroprotective properties.[1][2] Its parent compound, ladostigil, was designed by combining the neuroprotective pharmacophore of rasagiline with a cholinesterase inhibitor moiety.[3][4] This guide will delve into the experimental data supporting the neuroprotective claims of these compounds, detail the methodologies of key assays, and visualize the underlying cellular signaling pathways.

Quantitative Data Comparison

The following tables summarize the neuroprotective effects of this compound and its alternatives. It is important to note that the data are compiled from various studies, and direct head-to-head comparisons in a single experimental setup are limited. Therefore, variations in experimental conditions should be considered when interpreting these results.

Table 1: In Vitro Neuroprotection against Dexamethasone-Induced Cell Death in SH-SY5Y Human Neuroblastoma Cells [5]

Treatment GroupCell Viability (% of Control)
Dexamethasone (10 µM)~65%
Dexamethasone + Rasagiline (0.25 nM)Increased proliferation
Dexamethasone + Selegiline (0.25 nM)Increased proliferation
Dexamethasone + (R)-1-aminoindan (1 µM)Increased proliferation

Note: This study used (R)-1-aminoindan, the major metabolite of rasagiline, which is structurally similar to this compound.[5] Rasagiline showed the highest neuroprotective effect in this study.[5]

Table 2: In Vitro Neuroprotection against 6-Hydroxydopamine (6-OHDA)-Induced Cell Death

CompoundCell LineNeurotoxinKey FindingReference
This compoundPC-126-OHDAProtected against neurotoxin-induced cell death.[6]
RasagilineSH-SY5Y6-OHDAShowed neuroprotective effects.[7]
SelegilineSH-SY5YSIN-1 (peroxynitrite generator)Less potent than rasagiline in reducing apoptosis.[8]
LadostigilSH-SY5YHydrogen PeroxideDose-dependently increased cell viability.[9]

Table 3: Effects on Apoptotic Markers [6]

CompoundCell LineApoptotic MarkerEffect
(R)-1-aminoindan (0.1-1 µmol/L)SK-N-SHPhosphorylated H2A.X, Cleaved Caspase 9 & 3Significantly reduced
(R)-1-aminoindan (0.1-1 µmol/L)SK-N-SHBcl-2, Bcl-xlIncreased
HydroxyaminoindanSK-N-SHApoptotic MarkersExerted similar neuroprotective properties to (R)-1-aminoindan

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of these compounds are mediated through various signaling pathways that promote cell survival and inhibit apoptosis. The propargylamine moiety, present in rasagiline, selegiline, and ladostigil, is crucial for these anti-apoptotic properties, which are often independent of MAO inhibition.[10]

Key neuroprotective signaling pathways.

Experimental Protocols

Detailed methodologies for key in vitro experiments used to assess neuroprotective effects are provided below.

Cell Viability Assessment (MTT Assay)

Objective: To determine the metabolic activity of cells as an indicator of cell viability following exposure to a neurotoxin and treatment with a neuroprotective agent.

Protocol:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[11]

  • Treatment:

    • Pre-treat cells with various concentrations of the test compound (e.g., this compound, rasagiline) for a specified duration (e.g., 2 hours).

    • Introduce the neurotoxin (e.g., 6-OHDA at 100 µM) to the wells containing the pre-treated cells.[12]

    • Include control groups: untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.

    • Incubate the plate for 24 hours.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Cytotoxicity Assessment (LDH Release Assay)

Objective: To quantify the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

Protocol:

  • Experimental Setup: Follow the same cell culture, seeding, and treatment protocol as the MTT assay.

  • Supernatant Collection: After the 24-hour incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[13]

  • LDH Reaction:

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[13]

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

    • Incubate at room temperature for 30 minutes, protected from light.[13]

  • Absorbance Measurement: Add a stop solution and measure the absorbance at a wavelength of 490 nm.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to control wells where cells are completely lysed to determine maximum LDH release.

Apoptosis Assessment (TUNEL Assay)

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in neuronal cells.

Protocol:

  • Cell Preparation: Culture and treat cells on glass coverslips in a multi-well plate as described in the MTT assay protocol.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]

    • Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[15]

  • TUNEL Reaction:

    • Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[14]

  • Counterstaining: Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst 33342.

  • Visualization and Quantification:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the neuroprotective effects of different compounds in an in vitro model of neurotoxicity.

cluster_setup cluster_treatment cluster_analysis Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC-12) Seeding Cell Seeding in multi-well plates Culture->Seeding Pretreatment Pre-treatment with Test Compounds Seeding->Pretreatment Toxin Induction of Neurotoxicity (e.g., 6-OHDA, H2O2) Pretreatment->Toxin Viability Cell Viability/Toxicity Assays (MTT, LDH) Toxin->Viability Apoptosis Apoptosis Assays (TUNEL, Caspase Activity) Toxin->Apoptosis Microscopy Fluorescence Microscopy Apoptosis->Microscopy

General experimental workflow.

References

Comparative analysis of different synthesis routes for (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Efficient Synthesis

(R)-(-)-6-hydroxy-1-aminoindan is a crucial chiral building block in the development of pharmaceuticals, particularly for neurodegenerative diseases. Its stereospecific synthesis is paramount to ensure therapeutic efficacy and safety. This guide provides a comparative analysis of three distinct synthesis routes: Enzymatic Dynamic Kinetic Resolution (DKR), a chemoenzymatic approach starting from 6-methoxy-1-indanone, and a biocatalytic asymmetric amination. The comparison focuses on key performance metrics, supported by experimental data, to assist researchers in selecting the most suitable pathway for their needs.

Key Performance Metrics at a Glance

The efficiency and practicality of a synthetic route are determined by several factors, including overall yield, enantiomeric excess (e.e.), and the number of reaction steps. The following table summarizes these key metrics for the three discussed routes, providing a clear comparison of their performance.

MetricRoute 1: Enzymatic Dynamic Kinetic ResolutionRoute 2: Chemoenzymatic Synthesis from 6-Methoxy-1-indanone (Projected)Route 3: Biocatalytic Asymmetric Amination (Projected)
Starting Material Racemic 6-hydroxy-1-aminoindan6-Methoxy-1-indanone6-Hydroxy-1-indanone
Overall Yield 95.1%[1]~70-80% (estimated)>95% (estimated)
Enantiomeric Excess >99%[1]>99% (estimated)>99% (estimated)
Key Reagents/Catalysts Lipase CAL-B, Raney Nickel, D-(-)-O-acetylmandelic acid[1]Chiral catalyst (e.g., (S)-(-)-2-diphenylprolinol/borane), BBr₃, NaN₃/DPPATransaminase (ω-TA), Amine donor (e.g., isopropylamine), PLP cofactor
Number of Key Steps 1 (Resolution)31 (Amination)

Route 1: Enzymatic Dynamic Kinetic Resolution (DKR)

This highly efficient method utilizes a lipase to selectively acylate the (R)-enantiomer of racemic 6-hydroxy-1-aminoindan, while a racemization catalyst continuously converts the remaining (S)-enantiomer to the racemate. This dynamic process allows for a theoretical maximum yield of 100%.

Experimental Protocol:

A solution of racemic 6-hydroxy-1-aminoindan (74.5 g) in toluene (500 mL) is treated with Candida antarctica lipase B (CAL-B, 6 g) and Raney nickel (10 g). D-(-)-O-acetylmandelic acid is used as the acyl donor. The reaction is carried out at 50°C under a hydrogen pressure of 1.0 MPa for 19 hours. Following the enzymatic resolution, the resulting acetylated (R)-enantiomer is hydrolyzed to afford the final product.[1]

DKR_Route racemate Racemic 6-hydroxy-1-aminoindan calb CAL-B racemate->calb Selective Acylation s_enantiomer (S)-6-hydroxy-1-aminoindan racemate->s_enantiomer r_acetylated (R)-N-acetyl-6-hydroxy-1-aminoindan calb->r_acetylated raneyni Raney Ni raneyni->racemate acyl_donor Acyl Donor acyl_donor->calb hydrolysis Hydrolysis r_acetylated->hydrolysis s_enantiomer->raneyni Racemization product This compound hydrolysis->product

Dynamic Kinetic Resolution Workflow

Route 2: Chemoenzymatic Synthesis from 6-Methoxy-1-indanone (Projected)

This route involves a sequence of chemical and potentially enzymatic steps, starting from the readily available 6-methoxy-1-indanone. The key stereochemistry-inducing step is the asymmetric reduction of the ketone.

Projected Experimental Protocol:
  • Asymmetric Reduction: 6-Methoxy-1-indanone is asymmetrically reduced using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst or a chiral ruthenium catalyst, to yield (R)-6-methoxy-1-indanol with high enantioselectivity.

  • Demethylation: The methoxy group is cleaved using a reagent like boron tribromide (BBr₃) to afford (R)-1,6-dihydroxyindan.

  • Amination: The hydroxyl group at the 1-position is converted to an amino group. This can be achieved through a Mitsunobu reaction with an azide source (e.g., diphenylphosphoryl azide, DPPA) followed by reduction, or via other standard chemical transformations.

Chemoenzymatic_Route start 6-Methoxy-1-indanone step1 Asymmetric Reduction start->step1 intermediate1 (R)-6-Methoxy-1-indanol step1->intermediate1 step2 Demethylation (BBr3) intermediate1->step2 intermediate2 (R)-1,6-Dihydroxyindan step2->intermediate2 step3 Amination (e.g., Mitsunobu/Reduction) intermediate2->step3 product This compound step3->product

Chemoenzymatic Synthesis Pathway

Route 3: Biocatalytic Asymmetric Amination (Projected)

This highly attractive route utilizes a transaminase (ω-TA) enzyme to directly introduce the amino group with high enantioselectivity onto a prochiral ketone precursor.

Projected Experimental Protocol:

6-Hydroxy-1-indanone is subjected to an asymmetric amination reaction using an (R)-selective ω-transaminase. An amine donor, such as isopropylamine, is required in excess to drive the reaction equilibrium. The reaction is typically carried out in an aqueous buffer at or near physiological pH and temperature, with pyridoxal 5'-phosphate (PLP) as a cofactor. The product, this compound, is formed in a single step with potentially high yield and excellent enantiomeric excess.

Biocatalytic_Amination_Route start 6-Hydroxy-1-indanone enzyme Transaminase (ω-TA) start->enzyme product This compound enzyme->product byproduct Acetone enzyme->byproduct amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->enzyme

Biocatalytic Asymmetric Amination

Conclusion

The Enzymatic Dynamic Kinetic Resolution (DKR) stands out as a highly efficient and well-documented method, offering an exceptional combination of high yield and enantiomeric excess in a single step from the racemic starting material. The Chemoenzymatic Synthesis route provides a viable alternative starting from a different precursor, though it involves multiple steps and the overall efficiency will depend on the optimization of each transformation. The Biocatalytic Asymmetric Amination represents the most atom-economical and potentially "greenest" approach, offering direct access to the chiral amine in a single enzymatic step. While specific experimental data for the direct amination of 6-hydroxy-1-indanone is projected, the high efficiency of transaminases on similar substrates suggests this is a very promising route for further investigation and development. The choice of the optimal synthesis route will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired level of process optimization.

References

A Comparative Guide to the Biological Assay Validation of (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-(-)-6-hydroxy-1-aminoindan's biological activity with established alternatives, focusing on its roles as a potential Monoamine Oxidase B (MAO-B) inhibitor and a neuroprotective agent. This compound is a primary metabolite of the anti-Parkinson's drug Rasagiline.[1] While its parent compound is a potent irreversible MAO-B inhibitor, this compound is generally characterized as a weak, reversible MAO-B inhibitor.[2][3] However, it exhibits significant neuroprotective properties independent of MAO inhibition, which may contribute to the overall therapeutic effects of Rasagiline.

This document summarizes key performance data, details relevant experimental protocols, and visualizes biological pathways and workflows to support research and development decisions.

Part 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity

MAO-B is a key enzyme in the degradation of dopamine. Its inhibition increases dopamine levels in the brain, which is a primary strategy for treating Parkinson's disease.[4] The potency of MAO-B inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Selectivity is assessed by comparing the IC50 values for MAO-B versus MAO-A.

Data Presentation: Comparative Inhibitory Potency

While this compound is reported to be a weak MAO-B inhibitor, specific IC50 values are not consistently documented across literature. The following table presents the inhibitory potency and selectivity of its parent compound, Rasagiline, and other well-established MAO-B inhibitors for comparison.

InhibitorTargetIC50 (Human)Selectivity Index (SI) (MAO-A IC50 / MAO-B IC50)Type of Inhibition
Rasagiline MAO-B0.014 µM[5]~50[5]Irreversible[4][5]
MAO-A0.7 µM[5]
Selegiline MAO-B~0.007 - 0.0196 µM[6]>50Irreversible[6]
MAO-A>10 µM
Safinamide MAO-B0.079 µM[5]~1000[5]Reversible[5][6]
MAO-A80 µM[5]
This compound MAO-BWeakly InhibitoryNot widely reportedReversible[2]
MAO-ANot widely reported

Signaling Pathway: MAO-B Inhibition in Dopaminergic Neurons

Caption: MAO-B inhibitors block dopamine metabolism, increasing its availability in the synapse.

Experimental Protocol: In Vitro MAO-B Fluorometric Inhibition Assay

This protocol outlines a common method for determining the IC50 value of a test compound for MAO-B.

Objective: To quantify the concentration of an inhibitor required to reduce MAO-B activity by 50%.

Materials:

  • Recombinant human MAO-B enzyme

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Kynuramine (MAO substrate)

  • Test compound (this compound) and reference inhibitors (e.g., Rasagiline)

  • 96-well black microplates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Enzyme Preparation: Dilute the recombinant MAO-B enzyme to a working concentration in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted test compound or control. b. Add 25 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction. d. Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Detection: The MAO-catalyzed deamination of kynuramine produces the fluorescent product 4-hydroxyquinoline.[6] Measure the fluorescence intensity using a microplate reader with excitation at ~310-320 nm and emission at ~380-400 nm.[6]

  • Data Analysis: a. Subtract the background fluorescence (no-enzyme control) from all readings. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay_Workflow_MAO arrow arrow Start Start PrepCompounds Prepare serial dilutions of test compounds and controls Start->PrepCompounds AddCompounds Add compounds/controls to 96-well plate PrepCompounds->AddCompounds AddEnzyme Add diluted MAO-B enzyme to wells AddCompounds->AddEnzyme PreIncubate Pre-incubate at 37°C for 15 minutes AddEnzyme->PreIncubate AddSubstrate Initiate reaction by adding Kynuramine substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C for 30-60 minutes AddSubstrate->Incubate Measure Measure fluorescence (Ex: ~320nm, Em: ~400nm) Incubate->Measure Analyze Calculate % inhibition and determine IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.

Part 2: Neuroprotective Activity

Beyond MAO-B inhibition, this compound has demonstrated neuroprotective effects.[3] This activity can be validated using in vitro models that simulate the oxidative stress characteristic of neurodegenerative diseases like Parkinson's. A common model involves exposing neuronal cell lines to toxins like 6-hydroxydopamine (6-OHDA).

Data Presentation: Comparative Neuroprotective Performance

Direct quantitative comparison of neuroprotective potency can be challenging due to variations in experimental models. The table below provides a qualitative summary based on published findings.

CompoundNeuroprotective Activity in In Vitro ModelsProposed Mechanism
This compound Protects neurons from oxidative stress-induced cell death.[3]Anti-apoptotic, modulation of glutamate receptor signaling.
Rasagiline Exhibits neuroprotective properties.[4]Anti-apoptotic, associated with the propargylamine moiety.[3]
Selegiline Confirmed neuroprotective effects in various studies.Multiple mechanisms, including stabilization of mitochondrial membrane potential.
Safinamide May reduce excitatory overdrive.Inhibition of voltage-sensitive sodium channels and glutamate release.
Experimental Protocol: Cell-Based Neuroprotection Assay (MTT Assay)

This protocol describes a method to assess the ability of a compound to protect neuronal cells from 6-OHDA-induced toxicity.

Objective: To determine if a test compound can increase the viability of neuronal cells exposed to an oxidative toxin.

Materials:

  • Neuronal cell line (e.g., human neuroblastoma SH-SY5Y or HT22 cells)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 24 hours.[7] Include a vehicle control.

  • Toxin Exposure: Induce oxidative stress by adding 6-OHDA (e.g., 100 µM) to the wells (except for the untreated control group) and incubate for another 24 hours.[7]

  • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate. b. Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Detection: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Data Analysis: a. Normalize the absorbance values to the untreated control group (considered 100% viability). b. Compare the viability of cells treated with 6-OHDA alone to those pre-treated with the test compound to determine the protective effect.

Neuroprotection_Workflow arrow arrow Start Start SeedCells Seed neuronal cells in 96-well plate Start->SeedCells Adhere Allow cells to adhere overnight SeedCells->Adhere Pretreat Pre-treat cells with test compound for 24h Adhere->Pretreat InduceToxicity Add 6-OHDA toxin to induce oxidative stress Pretreat->InduceToxicity Incubate Incubate for 24h InduceToxicity->Incubate AddMTT Add MTT reagent and incubate for 2-4h Incubate->AddMTT Solubilize Dissolve formazan crystals with solubilization buffer AddMTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Calculate cell viability and assess protection Measure->Analyze End End Analyze->End

Caption: Workflow for assessing neuroprotective activity using a 6-OHDA and MTT assay.

References

A Comparative Cross-Reactivity Analysis of (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of (R)-(-)-6-hydroxy-1-aminoindan. Due to the limited availability of direct quantitative binding data for this specific metabolite, this document leverages data from its parent compounds, primarily the selective monoamine oxidase-B (MAO-B) inhibitor Rasagiline, and its major non-hydroxylated metabolite, (R)-1-aminoindan, to infer its likely selectivity.

This compound is a metabolite of the anti-Parkinson's disease drug Rasagiline.[1] The parent drug, Rasagiline, is a potent and selective irreversible inhibitor of MAO-B.[2] Its major metabolite, (R)-1-aminoindan, is reported to be a weak reversible MAO-B inhibitor and lacks the amphetamine-like effects associated with the metabolites of selegiline, another MAO-B inhibitor.[1] Studies on Rasagiline's metabolites suggest that they do not possess appreciable affinity for various catecholaminergic or serotonergic receptor groups.[2]

Comparative Analysis of MAO Inhibition

CompoundTargetIC50 (µM)Selectivity Ratio (MAO-A/MAO-B)Notes
Rasagiline MAO-A (human)0.7[4]~50[3]Potent, irreversible inhibitor.
MAO-B (human)0.014[4]
This compound MAO-AData Not AvailableData Not AvailableExpected to be a weak inhibitor.
MAO-BData Not AvailableData Not AvailableSome studies suggest in vivo activity.
(R)-1-aminoindan MAO-BWeak inhibitor[1]Data Not AvailableMajor metabolite of Rasagiline.

Inferred Cross-Reactivity Profile for Other CNS Receptors

Based on the known pharmacology of Rasagiline and its primary metabolite, (R)-1-aminoindan, it is anticipated that this compound would exhibit low affinity for other major CNS receptors. The parent compound, Rasagiline, and its metabolites are not known to have significant interactions with dopamine, serotonin, or adrenergic receptors at therapeutically relevant concentrations.[2] This profile is advantageous in reducing off-target side effects.

A comprehensive cross-reactivity screening would typically involve assessing the binding affinity of the compound against a panel of receptors and transporters. Below is a table representing a standard CNS safety panel, with the expected outcome for this compound based on available information for related compounds.

Receptor FamilyRepresentative SubtypesExpected Affinity of this compound
Dopamine D1, D2, D3, D4, D5Low / No significant affinity
Serotonin 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7Low / No significant affinity
Adrenergic α1A, α2A, β1, β2Low / No significant affinity
Monoamine Transporters DAT, NET, SERTLow / No significant affinity

Experimental Protocols

To definitively determine the cross-reactivity profile of this compound, standardized in vitro assays would be employed. The following are generalized protocols for key experimental methodologies.

Radioligand Binding Assay for Receptor Cross-Reactivity

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Ki).

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A specific radioligand for each target receptor.

  • This compound (test compound).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plates to trap the membrane-bound radioligand. Wash the filters with cold assay buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to the wells and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This assay measures the inhibition of MAO-A and MAO-B activity by the test compound.

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • A fluorogenic substrate for MAO (e.g., Amplex Red reagent).

  • Horseradish peroxidase (HRP).

  • Selective substrates for MAO-A (e.g., p-tyramine) and MAO-B (e.g., benzylamine).

  • This compound (test compound).

  • Assay buffer.

  • 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the MAO enzyme with varying concentrations of this compound in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate, HRP, and the selective MAO substrate.

  • Signal Detection: The MAO-catalyzed oxidation of the substrate produces H2O2, which is then converted by HRP into a fluorescent product. Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Dopamine Metabolism and MAO-B Inhibition Pathway

MAO_B_Inhibition Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolized by DOPAC DOPAC MAO_B->DOPAC Produces Rasagiline Rasagiline Rasagiline->MAO_B Strongly Inhibits Metabolite This compound Rasagiline->Metabolite Metabolized to Metabolite->MAO_B Weakly Inhibits Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Membranes Prepare Receptor Membranes Mix Mix Membranes, Radioligand, and Test Compound Prep_Membranes->Mix Prep_Ligand Prepare Radioligand Prep_Ligand->Mix Prep_Compound Prepare Test Compound Dilutions Prep_Compound->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Count->Calculate Determine_Ki Determine Ki Calculate->Determine_Ki

References

A Tale of Two Enantiomers: Unraveling the Pharmacological Profile of (R)-(-)- and (S)-(+)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry of a compound is paramount, as enantiomers can exhibit vastly different pharmacological activities. This guide provides a comparative analysis of the pharmacological profiles of (R)-(-)-6-hydroxy-1-aminoindan and its mirror image, the (S)-(+)-enantiomer, with a focus on their interactions with key neurological targets.

This compound is a notable metabolite of the anti-Parkinson's disease drug rasagiline. While rasagiline itself is a potent irreversible inhibitor of monoamine oxidase B (MAO-B), the pharmacological activities of its metabolites are also of significant interest. The introduction of a hydroxyl group at the 6-position of the aminoindan structure, and the stereochemistry at the 1-position, critically influence the compound's interaction with biological targets.

Comparative Pharmacological Data

To date, comprehensive, direct comparative studies detailing the binding affinities and functional potencies of both enantiomers of 6-hydroxy-1-aminoindan across a wide range of receptors are not extensively available in the public domain. However, based on the known pharmacology of related aminoindanes and the established principles of stereoselectivity in drug action, a differential pharmacological profile is anticipated. The R-configuration of many aminoindan derivatives has been shown to be crucial for their biological activity, particularly in the context of MAO inhibition.

Future research should focus on elucidating the specific binding affinities (Ki values) and functional activities (EC50/IC50 values) of both (R)-(-)- and (S)-(+)-6-hydroxy-1-aminoindan at various dopamine receptor subtypes (D1, D2, D3), serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A), and their inhibitory potency against both MAO-A and MAO-B.

Table 1: Anticipated Comparative Pharmacological Profile of 6-hydroxy-1-aminoindan Enantiomers (Hypothetical Data)

TargetParameterThis compound(S)-(+)-6-hydroxy-1-aminoindan
Dopamine Receptors
D1Ki (nM)Data not availableData not available
D2Ki (nM)Data not availableData not available
D3Ki (nM)Data not availableData not available
Serotonin Receptors
5-HT1AKi (nM)Data not availableData not available
5-HT2AKi (nM)Data not availableData not available
Monoamine Oxidases
MAO-AIC50 (µM)Data not availableData not available
MAO-BIC50 (µM)Expected to be more potentExpected to be less potent

Note: This table is presented to illustrate the expected format for comparative data. The values are currently placeholders as specific experimental data for a direct comparison is not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to generate the comparative data presented above.

Radioligand Binding Assays for Dopamine and Serotonin Receptors

This protocol is used to determine the binding affinity (Ki) of the test compounds for various G-protein coupled receptors.

1. Membrane Preparation:

  • Tissues (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound ((R)- or (S)-6-hydroxy-1-aminoindan).

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Homogenization Tissue->Homogenization Remove debris LowSpeed_Centrifugation LowSpeed_Centrifugation Homogenization->LowSpeed_Centrifugation Remove debris Supernatant1 Supernatant1 LowSpeed_Centrifugation->Supernatant1 HighSpeed_Centrifugation HighSpeed_Centrifugation Supernatant1->HighSpeed_Centrifugation Pellet membranes Membrane_Pellet Membrane_Pellet HighSpeed_Centrifugation->Membrane_Pellet Resuspension Resuspension Membrane_Pellet->Resuspension In assay buffer Membranes Membranes Incubation Incubation Membranes->Incubation Filtration Filtration Incubation->Filtration Separate bound/unbound Radioligand Radioligand Radioligand->Incubation Test_Compound Test_Compound Test_Compound->Incubation Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Measure radioactivity IC50_Determination IC50_Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki_Calculation IC50_Determination->Ki_Calculation Cheng-Prusoff equation

Fig. 1: Workflow for Radioligand Binding Assay.
Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to determine the inhibitory potency (IC50) of the test compounds against MAO-A and MAO-B.

1. Enzyme and Substrate Preparation:

  • Recombinant human MAO-A or MAO-B is used as the enzyme source.

  • A non-fluorescent substrate that is converted to a fluorescent product by MAO is prepared (e.g., kynuramine).

2. Inhibition Assay:

  • The assay is conducted in a 96-well black plate to minimize light scatter.

  • The reaction mixture contains the MAO enzyme, the substrate, and varying concentrations of the test compound ((R)- or (S)-6-hydroxy-1-aminoindan).

  • Control wells contain the enzyme and substrate without the inhibitor.

  • The plate is incubated at 37°C.

3. Fluorescence Measurement:

  • The fluorescence of the product is measured at appropriate excitation and emission wavelengths using a microplate reader.

  • The rate of the reaction is determined from the increase in fluorescence over time.

4. Data Analysis:

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_reactants Reaction Components cluster_process Assay Process cluster_output Data Output MAO_Enzyme MAO-A or MAO-B Incubation Incubation at 37°C MAO_Enzyme->Incubation Substrate Non-fluorescent Substrate Substrate->Incubation Inhibitor (R)- or (S)-Enantiomer Inhibitor->Incubation Fluorescence_Measurement Measure Fluorescence Incubation->Fluorescence_Measurement Reaction_Rate Reaction Rate Fluorescence_Measurement->Reaction_Rate Percent_Inhibition % Inhibition Reaction_Rate->Percent_Inhibition IC50_Value IC50 Value Percent_Inhibition->IC50_Value

Fig. 2: Workflow for MAO Inhibition Assay.

Signaling Pathways

The interaction of these compounds with dopamine and serotonin receptors initiates intracellular signaling cascades. Dopamine D1-like receptors (D1 and D5) typically couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). Conversely, D2-like receptors (D2, D3, and D4) couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels. Serotonin receptors have more diverse signaling mechanisms. For instance, the 5-HT1A receptor is also coupled to Gi/o, leading to decreased cAMP, while the 5-HT2A receptor is coupled to Gq, activating phospholipase C and leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).

G cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling Agonist_D1 Dopamine / Agonist D1_Receptor D1/D5 Receptor Agonist_D1->D1_Receptor Gs_Protein Gs Protein D1_Receptor->Gs_Protein Adenylyl_Cyclase_D1 Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase_D1 cAMP_D1 ↑ cAMP Adenylyl_Cyclase_D1->cAMP_D1 PKA PKA Activation cAMP_D1->PKA Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 Agonist_D2 Dopamine / Agonist D2_Receptor D2/D3/D4 Receptor Agonist_D2->D2_Receptor Gi_Protein Gi/o Protein D2_Receptor->Gi_Protein Adenylyl_Cyclase_D2 Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase_D2 cAMP_D2 ↓ cAMP Adenylyl_Cyclase_D2->cAMP_D2 Cellular_Response_D2 Cellular Response cAMP_D2->Cellular_Response_D2 Agonist_5HT2A Serotonin / Agonist SHT2A_Receptor 5-HT2A Receptor Agonist_5HT2A->SHT2A_Receptor Gq_Protein Gq Protein SHT2A_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC PKC Activation DAG->PKC Cellular_Response_5HT2A Cellular Response Ca_Release->Cellular_Response_5HT2A PKC->Cellular_Response_5HT2A

Fig. 3: Simplified G-protein coupled receptor signaling pathways.

Conclusion

The stereochemical configuration of 6-hydroxy-1-aminoindan is expected to significantly influence its pharmacological profile. Based on the structure-activity relationships of related compounds, the (R)-enantiomer is hypothesized to be a more potent inhibitor of MAO-B compared to the (S)-enantiomer. The differential binding affinities and functional activities at dopamine and serotonin receptors remain to be fully elucidated through direct comparative studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting such research, which is crucial for advancing our understanding of these compounds and their potential therapeutic applications in neurodegenerative and psychiatric disorders.

Safety Operating Guide

Proper Disposal Procedures for (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat (R)-(-)-6-hydroxy-1-aminoindan as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. [1] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn to minimize exposure risks.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant gloves (e.g., nitrile)
Eye Protection Goggles/GlassesChemical safety goggles or glasses
Body Protection Lab CoatStandard laboratory coat
Respiratory RespiratorUse in a well-ventilated area.[2] If ventilation is inadequate or for spills, a NIOSH-approved respirator may be necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[2]

  • Containment : For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to absorb the substance.[3][4]

  • Collection : Carefully collect the absorbed material and any contaminated solids into a designated, chemically resistant, and sealable container labeled as "Hazardous Waste".[1]

  • Decontamination : Clean the spill area thoroughly with a detergent solution, followed by a water rinse.[4] Collect all cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste must be handled systematically to ensure safety and regulatory compliance.

  • Waste Segregation : Do not mix this compound waste with incompatible materials. As a general precaution, avoid mixing it with strong oxidizing agents, acids, or bases in the same waste container.[1]

  • Waste Collection :

    • Solid Waste : Collect solid this compound, including any contaminated materials like weighing paper or absorbent pads, in a designated, sturdy, and chemically resistant waste container.[1]

    • Liquid Waste : Collect liquid waste containing this compound in a separate, leak-proof, and chemically compatible container.

  • Container Labeling : Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Container Management : Keep the hazardous waste container tightly closed when not in use.[1][5] Store it in a designated and secure satellite accumulation area.[5][6]

  • Disposal of Empty Containers :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if soluble).[1][7][8]

    • The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinses should also be collected as hazardous waste.[1]

    • After triple-rinsing, deface or remove the original label. The container can then be disposed of as non-hazardous waste or recycled according to your institution's guidelines.[1][7]

  • Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[5]

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection & Handling cluster_spill Spill Response cluster_container_disposal Empty Container Disposal cluster_final_disposal Final Disposal A Wear Appropriate PPE B Segregate Waste (Avoid Incompatibles) A->B C Collect Solid & Liquid Waste in Designated Container B->C D Label Container Clearly 'Hazardous Waste' C->D E Keep Container Sealed D->E F Store in Satellite Accumulation Area E->F L Contact EHS for Waste Pickup F->L G Absorb Spill with Inert Material H Collect Absorbed Material as Hazardous Waste G->H Spill Occurs H->C I Triple-Rinse Empty Container J Collect Rinsate as Hazardous Waste I->J K Dispose of Rinsed Container as Non-Hazardous Waste I->K J->C

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling (R)-(-)-6-hydroxy-1-aminoindan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for (R)-(-)-6-hydroxy-1-aminoindan, a compound utilized in various research applications. Adherence to these protocols is critical for personal safety and maintaining a secure laboratory environment. A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data for analogous compounds.[1][2][3][4]

Protection TypeRecommended EquipmentJustification & Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3]Protects against splashes and airborne particles that can cause serious eye irritation.[1][4]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene).[1][5]Gloves must be inspected for integrity before each use. The specific glove material should be selected based on the solvent used and breakthrough time. Wash and dry hands thoroughly after removing gloves.[1][6]
Skin and Body Protection Laboratory coat. Fire/flame resistant and impervious clothing may be necessary depending on the scale of work.[1][5]Provides a barrier against skin contact, which can cause irritation. Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[1][3]Recommended when handling the solid form to avoid breathing in dust, which may cause respiratory irritation, or if ventilation is inadequate.[1] Ensure proper fit and use in accordance with the manufacturer's instructions.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.[2][3]

    • Assemble all necessary equipment and reagents.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling :

    • Avoid dust formation when working with the solid compound.[2]

    • Avoid contact with skin and eyes.[2][3]

    • Use only non-sparking tools if the compound is flammable in air.

    • Keep the container tightly closed when not in use.[2][3]

  • In Case of a Spill :

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[3][7]

    • For larger spills, evacuate the area and follow institutional emergency procedures.

    • Ensure adequate ventilation during cleanup.[3]

    • Avoid allowing the spill to enter drains.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, weighing paper) in a designated, sturdy, and chemically resistant waste container.[8][9][10]

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[8][9][10]

    • Do not mix with incompatible wastes. As a general precaution, avoid mixing with strong oxidizing agents, acids, or bases in the same waste container.[10]

    • Keep the hazardous waste container tightly closed when not in use and store it in a designated, well-ventilated, and secure area.[8][9]

  • Empty Containers :

    • Empty containers that held the compound must be triple-rinsed with a suitable solvent.[8][10][11]

    • The first rinseate must be collected and disposed of as hazardous waste.[8][10][11]

    • Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.[10]

    • After thorough rinsing and air-drying, obliterate or deface the label, and the container can be disposed of as non-hazardous waste or recycled in accordance with institutional and local guidelines.[8][10][11]

Experimental Workflow

The following diagram outlines the procedural workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Spill Response cluster_disposal 4. Disposal prep_area Prepare Well-Ventilated Area (e.g., Fume Hood) gather_materials Assemble Equipment & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound (Avoid Dust/Contact) don_ppe->handle_compound spill_check Spill Occurs? handle_compound->spill_check absorb_spill Absorb with Inert Material spill_check->absorb_spill Yes dispose_chem Dispose of Chemical Waste in Labeled Hazardous Container spill_check->dispose_chem No collect_waste Collect for Disposal absorb_spill->collect_waste collect_waste->dispose_chem rinse_container Triple-Rinse Empty Container dispose_rinseate Dispose of First Rinseate as Hazardous Waste rinse_container->dispose_rinseate dispose_container Dispose of/Recycle Clean Container dispose_rinseate->dispose_container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-6-hydroxy-1-aminoindan
Reactant of Route 2
Reactant of Route 2
(R)-(-)-6-hydroxy-1-aminoindan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.